molecular formula C55H106N3O13P B15546256 DSPE-PEG-TCO (MW 2000)

DSPE-PEG-TCO (MW 2000)

Katalognummer: B15546256
Molekulargewicht: 1048.4 g/mol
InChI-Schlüssel: AYEPFJRIKLBKJF-IMIKVYQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DSPE-PEG-TCO (MW 2000) is a useful research compound. Its molecular formula is C55H106N3O13P and its molecular weight is 1048.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality DSPE-PEG-TCO (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG-TCO (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C55H106N3O13P

Molekulargewicht

1048.4 g/mol

IUPAC-Name

azane;[(2R)-3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C55H103N2O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36-40-52(58)66-48-51(69-53(59)41-37-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-68-71(62,63)67-45-43-56-54(60)65-47-46-64-44-42-57-55(61)70-50-38-34-30-29-31-35-39-50;/h29-30,50-51H,3-28,31-49H2,1-2H3,(H,56,60)(H,57,61)(H,62,63);1H3/b30-29+;/t50?,51-;/m1./s1

InChI-Schlüssel

AYEPFJRIKLBKJF-IMIKVYQDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

DSPE-PEG-TCO mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the DSPE-PEG-TCO Mechanism of Action

Introduction

In the landscape of advanced drug delivery and molecular imaging, precision and efficiency are paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) has emerged as a critical tool for researchers, scientists, and drug development professionals. This functionalized lipid is a cornerstone of pre-targeting strategies, leveraging the power of bioorthogonal click chemistry to achieve site-specific delivery of therapeutic and diagnostic agents.

This technical guide provides a comprehensive overview of the core mechanism of DSPE-PEG-TCO. It dissects the individual components, explains the underlying chemical ligation, details its application in nanomedicine, and provides relevant experimental protocols and quantitative data for the research community.

Core Components and Their Respective Functions

DSPE-PEG-TCO is an amphiphilic molecule comprised of three key functional domains: the DSPE lipid anchor, the PEG linker, and the TCO reactive handle. Each component plays a distinct and vital role in its overall mechanism of action.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid serves as the hydrophobic anchor. When incorporated into lipid-based nanocarriers like liposomes or lipid nanoparticles (LNPs), the two stearoyl fatty acid chains of DSPE integrate into the lipid bilayer, ensuring stable incorporation of the entire molecule into the nanoparticle structure.[1][2][3] DSPE is known for its ability to spontaneously form micelles and other nanoparticle structures in aqueous media.[1][4]

  • PEG (Polyethylene Glycol): The PEG chain is a hydrophilic, flexible, and biocompatible polymer that acts as a linker and a "stealth" agent.[5][6] When nanoparticles are decorated with PEG (a process known as PEGylation), the PEG layer creates a hydrophilic shield that reduces the adsorption of plasma proteins (opsonization).[2][7] This shielding effect helps evade recognition and clearance by the mononuclear phagocyte system, significantly prolonging the nanoparticle's circulation time in the bloodstream.[2][6][8] This extended half-life increases the probability of the nanoparticle reaching its target site.[6]

  • TCO (trans-cyclooctene): The TCO moiety is the bioorthogonal reactive handle of the molecule.[1][9] TCO is a strained alkene that participates in an exceptionally fast and selective "click chemistry" reaction with tetrazine derivatives.[9][10] This reaction's high speed and specificity in complex biological environments, without the need for a catalyst, make it ideal for in vivo applications.[11][12][13] The TCO group is positioned at the distal end of the PEG chain, making it highly accessible for reaction on the nanoparticle surface.

Figure 1. Functional components of the DSPE-PEG-TCO molecule. DSPE DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine Hydrophobic lipid anchor - Integrates into nanoparticle lipid bilayer PEG PEG Polyethylene Glycol Hydrophilic 'Stealth' Linker - Prolongs circulation time - Provides spatial separation DSPE->PEG TCO TCO trans-cyclooctene Bioorthogonal Reactive Handle - Participates in rapid click chemistry - Enables specific targeting PEG->TCO Figure 2. The TCO-Tetrazine inverse-demand Diels-Alder reaction. cluster_reactants Reactants cluster_transition [4+2] Cycloaddition cluster_products Products TCO TCO (on Nanoparticle) plus + Tetrazine Tetrazine (on Targeting Moiety) Intermediate Diels-Alder Intermediate Tetrazine->Intermediate IEDDA Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (irreversible) plus2 + N2 N₂ Gas Figure 3. Workflow of a DSPE-PEG-TCO pre-targeting strategy. A Step 1: Administer Targeting Agent (e.g., Tetrazine-Antibody) B Agent Binds to Target Site (e.g., Tumor Cell) A->B Circulation & Target Recognition C Unbound Agent Clears from Circulation B->C Time Delay D Step 2: Administer Payload (DSPE-PEG-TCO Liposome with Drug) C->D System is 'Primed' E TCO on Liposome reacts with Tetrazine on Antibody (In Vivo Click Reaction) D->E Circulation & Bioorthogonal Ligation F Result: High Local Concentration of Drug at Target Site E->F

References

The Role of DSPE-PEG in Modern Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) is a pivotal excipient in the field of advanced drug delivery. This phospholipid-polymer conjugate has become an indispensable tool in the formulation of nanocarriers such as liposomes, micelles, and polymeric nanoparticles. Its biocompatibility, amphiphilicity, and unique physicochemical properties enable the development of sophisticated drug delivery systems that can overcome numerous biological barriers.[1][2][3][4][5] This technical guide provides an in-depth examination of the core functions of DSPE-PEG, detailing its mechanism of action, impact on nanoparticle characteristics, and its application in therapeutic formulations. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms to offer a comprehensive resource for professionals in drug development.

Introduction: The Molecular Architecture and Significance of DSPE-PEG

DSPE-PEG is an amphiphilic block copolymer composed of a hydrophobic DSPE anchor and a hydrophilic PEG chain.[6] The DSPE component, a phospholipid, readily integrates into the lipid bilayer of liposomes or forms the hydrophobic core of micelles, providing a stable anchor for the entire molecule.[4][6] The PEG chain is a flexible, uncharged, and highly hydrophilic polymer that extends from the nanoparticle surface into the aqueous environment.[7]

This unique core-shell structure is fundamental to its function.[6] DSPE-PEG conjugates are biocompatible, biodegradable, and have been approved by the Food and Drug Administration (FDA) for use in medical applications.[6] The length of the PEG chain (commonly 2000 or 5000 Da) and the molar percentage of DSPE-PEG incorporated into a nanoparticle formulation are critical parameters that can be modulated to fine-tune the carrier's in vivo performance.[8][9]

The primary advantages conferred by DSPE-PEG in drug delivery include:

  • Prolonged Systemic Circulation: By creating a protective hydrophilic shield, DSPE-PEG reduces the recognition and clearance of nanocarriers by the mononuclear phagocyte system (MPS), significantly extending their half-life in the bloodstream.[1][2][4]

  • Enhanced Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation, improving the colloidal stability of the formulation.[2][10]

  • Improved Drug Solubility: DSPE-PEG micelles can encapsulate poorly water-soluble drugs within their hydrophobic core, increasing their bioavailability.[6][11][12]

  • Platform for Targeted Delivery: The terminal end of the PEG chain can be functionalized with various targeting ligands—such as antibodies, peptides, or small molecules—to direct the nanocarrier to specific cells or tissues.[6][13][14]

The "Stealth" Mechanism of Action

The most celebrated role of DSPE-PEG is its ability to confer "stealth" properties to nanocarriers, allowing them to evade the body's natural defense mechanisms. This process is primarily achieved by preventing opsonization.

Preventing Opsonization and MPS Uptake

When conventional nanoparticles are introduced into the bloodstream, plasma proteins, known as opsonins, rapidly adsorb onto their surface.[7] This opsonization process marks the nanoparticles as foreign entities, leading to their rapid recognition and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), predominantly located in the liver and spleen.[7][9]

The dense layer of flexible, hydrophilic PEG chains on the surface of a DSPE-PEG-modified nanoparticle creates a steric barrier.[9] This barrier physically blocks the interaction between plasma proteins and the nanoparticle surface, a process known as steric hindrance.[7] The tightly bound water molecules around the PEG chains also form a hydration layer that further repels protein adsorption. By minimizing opsonization, PEGylated nanoparticles remain "invisible" to the MPS, leading to a dramatically prolonged circulation time.[2]

Opsonization_Prevention cluster_0 Conventional Nanoparticle cluster_1 DSPE-PEG 'Stealth' Nanoparticle NP Nanoparticle Opsonin Opsonin (Plasma Protein) NP->Opsonin Opsonization Macrophage Macrophage (MPS) Opsonin->Macrophage Recognition & Phagocytosis Rapid Clearance Rapid Clearance Macrophage->Rapid Clearance Leads to PEG_NP Nanoparticle + DSPE-PEG Opsonin2 Opsonin (Plasma Protein) PEG_NP->Opsonin2 Steric Hindrance (Blocks Opsonization) Prolonged Circulation Prolonged Circulation PEG_NP->Prolonged Circulation Evades MPS Macrophage2 Macrophage (MPS)

Caption: Mechanism of DSPE-PEG in preventing opsonization and MPS uptake.
The Enhanced Permeability and Retention (EPR) Effect

The prolonged circulation time afforded by DSPE-PEG is a critical prerequisite for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is characteristically abnormal, with poorly-aligned endothelial cells and wide fenestrations (gaps), leading to "leaky" blood vessels. Furthermore, lymphatic drainage in the tumor microenvironment is often impaired.

This combination of leaky vasculature and poor lymphatic drainage allows nanoparticles of a certain size (typically < 200 nm) to extravasate from the bloodstream into the tumor tissue and accumulate there over time.[11][15] Without the stealth properties of DSPE-PEG, most nanoparticles would be cleared from circulation long before they have the opportunity to accumulate in the tumor via the EPR effect.

EPR_Effect cluster_0 Tumor Microenvironment Tumor Tumor Cells Lymphatic Impaired Lymphatic Drainage Tumor->Lymphatic Retention Vessel Leaky Tumor Vasculature (Fenestrations) Vessel->Tumor Accumulation Bloodstream Bloodstream Stealth_NP Stealth Nanoparticle (DSPE-PEG) Stealth_NP->Vessel Extravasation Normal_Tissue Normal Tissue (Tight Endothelial Junctions) Stealth_NP->Normal_Tissue No Extravasation

Caption: The role of stealth nanoparticles in the EPR effect for passive tumor targeting.

Quantitative Impact of DSPE-PEG on Nanoparticle Properties

The inclusion of DSPE-PEG in nanoparticle formulations has a quantifiable impact on their physicochemical properties and pharmacokinetic profiles. The molecular weight of the PEG chain is a key determinant of these effects.

Table 1: Physicochemical Property Comparison: DSPE-PEG2000 vs. DSPE-PEG5000
PropertyDSPE-PEG2000 FormulationDSPE-PEG5000 FormulationRationale & Reference
Hydrodynamic Diameter ~125 nmLarger than PEG2000The longer PEG chain creates a thicker hydrophilic corona, increasing the overall particle size.[8]
Zeta Potential ~ -35 mVMore NeutralThe dense PEG layer shields the surface charge of the core nanoparticle, shifting the zeta potential closer to neutral.[8]
Drug Encapsulation HighGenerally HighDSPE-PEG itself has minimal impact on the initial drug loading, which is more dependent on the core material and loading method.[8]
In Vitro Drug Release Sustained ReleaseSlower Initial ReleaseThe thicker PEG layer in the 5000 Da formulation can create a more substantial barrier to immediate drug diffusion.[8]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

Table 2: Pharmacokinetic Parameter Comparison of Ridaforolimus Formulations

This table summarizes the findings from a study comparing a DSPE-PEG2000 micellar formulation of the anticancer drug ridaforolimus to a control solution in rats.

Pharmacokinetic ParameterControl (Ethanol/PEG 400)DSPE-PEG2000 Micelle% ChangeReference
Elimination Half-life (t½) 2.1 h5.7 h+170%[11][12]
Clearance (CL) 2.3 L/h/kg0.96 L/h/kg-58%[11][12]
Aqueous Solubility 200 µg/mL8.9 mg/mL+4350%[11][12]

These data clearly demonstrate that the DSPE-PEG2000 micelle formulation significantly increased the drug's circulation time and decreased its clearance from the body.[11][12]

Detailed Experimental Protocols

The successful formulation of DSPE-PEG-containing nanoparticles requires precise and reproducible methods. Below are detailed protocols for common preparation techniques.

Protocol: Liposome Preparation via Thin-Film Hydration

This method is widely used for preparing PEGylated liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., PBS, HEPES)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000 in a round-bottom flask using an organic solvent. Molar ratios must be optimized (e.g., HSPC:Chol:DSPE-PEG at 55:40:5). If encapsulating a lipophilic drug, add it at this stage.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the organic solvent, resulting in a thin, dry lipid film on the flask wall.

  • Hydration: Add the aqueous buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by gentle rotation (not shaking) at a temperature above the lipid phase transition temperature. This allows the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. This is typically achieved by:

    • Sonication: Using a probe or bath sonicator.

    • Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for achieving a narrow size distribution.

  • Purification: Remove any unencapsulated drug from the liposome suspension using methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration.

  • Characterization: Analyze the final liposome formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug load.

Protocol: Micelle Preparation via Solvent Evaporation

This method is suitable for forming DSPE-PEG micelles to encapsulate hydrophobic drugs.

Materials:

  • DSPE-PEG2000

  • Hydrophobic drug

  • Organic solvent miscible with water (e.g., Acetone, Acetonitrile)

  • Aqueous solution (e.g., deionized water, saline)

Procedure:

  • Dissolution: Dissolve both the DSPE-PEG2000 and the hydrophobic drug in the organic solvent.

  • Dispersion: Add the organic solution dropwise into the aqueous solution while stirring vigorously. The DSPE-PEG will self-assemble into micelles, entrapping the drug in the hydrophobic core.

  • Solvent Removal: Remove the organic solvent from the aqueous dispersion, typically via rotary evaporation under reduced pressure or through dialysis against a large volume of water.

  • Purification & Concentration: Filter the micelle solution through a syringe filter (e.g., 0.22 µm) to remove any aggregates or un-dissolved drug. The solution can be concentrated if necessary using ultrafiltration.

  • Characterization: Analyze the micelle solution for size, PDI, drug loading content, and encapsulation efficiency.

Workflow for Targeted Nanoparticle Development

DSPE-PEG is not only a stealth agent but also a versatile linker for active targeting. The terminal end of the PEG chain (e.g., amine, carboxyl, maleimide) can be conjugated to a targeting ligand.[13][16][17]

Targeted_NP_Workflow A Identify Target (e.g., Overexpressed Receptor on Cancer Cell) B Select Targeting Ligand (e.g., Antibody, Peptide, Folate) A->B C Choose Functionalized DSPE-PEG (e.g., DSPE-PEG-Maleimide) B->C Match reactivity D Conjugate Ligand to DSPE-PEG (Bioconjugation Chemistry) B->D C->D E Formulate Nanoparticle (Incorporate Ligand-PEG-DSPE with standard DSPE-PEG) D->E F Characterize Nanoparticle (Size, Zeta, Ligand Density) E->F G In Vitro Testing (Targeted Cell Uptake, Cytotoxicity) F->G H In Vivo Evaluation (Pharmacokinetics, Biodistribution, Efficacy) G->H I Optimization H->I Analyze Results I->A Iterate Design

Caption: Logical workflow for the development of targeted DSPE-PEG nanoparticles.

Conclusion and Future Outlook

DSPE-PEG has fundamentally transformed the landscape of drug delivery, enabling the creation of nanocarriers with prolonged circulation, enhanced stability, and the potential for specific tissue targeting. Its "stealth" properties have been instrumental in translating nanoparticle-based therapies from the laboratory to clinical applications, most notably in oncology. The ability to precisely control nanoparticle behavior by modulating PEG chain length and functionalizing its terminus ensures that DSPE-PEG will remain a cornerstone of nanomedicine development. Future research will likely focus on creating "smart" PEG derivatives that can be cleaved or shed in response to specific microenvironmental triggers (e.g., pH, enzymes) within the target tissue, thereby de-shielding the nanoparticle to enhance cellular uptake and drug release precisely where it is needed.

References

A Deep Dive into Trans-Cyclooctene (TCO) Click Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to a Bioorthogonal Powerhouse

Trans-cyclooctene (TCO) click chemistry has rapidly emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biological processes. This powerful ligation technique, centered around the reaction of a strained trans-cyclooctene (TCO) with a tetrazine (Tz) derivative, offers an unparalleled combination of speed, selectivity, and biocompatibility.[1][2] Its utility spans a vast range of applications, from cellular imaging and proteomics to the development of targeted therapeutics and antibody-drug conjugates (ADCs).[3][4] This technical guide provides an in-depth exploration of the core principles of TCO click chemistry, including its underlying mechanism, reaction kinetics, and stability, supplemented with detailed experimental protocols and illustrative diagrams to empower researchers in their scientific endeavors.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition.[5][6] Unlike conventional Diels-Alder reactions, the IEDDA mechanism involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[7] The high ring strain of the trans-cyclooctene significantly lowers the activation energy of this reaction, allowing it to proceed at remarkably fast rates without the need for a catalyst.[8][9]

The reaction initiates with the cycloaddition of the TCO and tetrazine to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[6][10] The release of N₂ as the sole byproduct makes this a particularly clean and biocompatible reaction for in vivo applications.[2][6]

TCO_Tetrazine_Mechanism Mechanism of TCO-Tetrazine Ligation TCO trans-Cyclooctene (TCO) (Strained Dienophile) Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine (Tz) (Electron-Deficient Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway for TCO-tetrazine ligation.

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is a key advantage for its widespread adoption. The following tables summarize important quantitative data regarding reaction kinetics and the stability of various TCO derivatives.

Reaction Kinetics

The second-order rate constants (k₂) of TCO-tetrazine reactions are among the fastest known for bioorthogonal reactions, enabling efficient conjugation even at low concentrations.[11][12] These rates can be tuned by modifying the substituents on both the TCO and tetrazine rings.[7]

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2,000[7]
trans-cycloocteneHydrogen-substituted tetrazinesup to 30,000[7]
trans-cycloocteneMethyl-substituted tetrazines~1,000[7]
axial-5-hydroxy-TCO (a-TCO)3,6-dipyridyl-s-tetrazine derivative(150 ± 8) x 10³[13]
equatorial-5-hydroxy-TCO3,6-dipyridyl-s-tetrazine derivative(70 ± 2) x 10³[13]
dioxolane-fused TCO (d-TCO)3,6-dipyridyl-s-tetrazine derivative(366 ± 15) x 10³[13]
conformationally strained TCO (s-TCO)3,6-diphenyl-s-tetrazine160-fold faster than parent TCO[13]
Stability of TCO Derivatives

While highly reactive TCO derivatives offer rapid kinetics, this can sometimes come at the cost of reduced stability.[12] The primary degradation pathway for TCOs is isomerization to the less reactive cis-cyclooctene.[14]

TCO DerivativeStability CharacteristicsReference(s)
Parent TCOGenerally stable but can isomerize in the presence of thiols and copper-containing serum proteins.[14]
dioxolane-fused TCO (d-TCO)Shows improved stability with no decomposition in aqueous solutions over extended periods.[12][13]
conformationally strained TCO (s-TCO)Prone to isomerization, especially in the presence of thiols.[12]
a-TCOsGenerally display favorable physicochemical properties.[5]

Detailed Experimental Protocols

The following are detailed protocols for the two key stages of using TCO in bioconjugation: labeling a protein with a TCO-NHS ester and the subsequent TCO-tetrazine click reaction.

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5 (amine-free)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns

Procedure:

  • Protein Preparation: Buffer exchange the protein into the amine-free Reaction Buffer to a final concentration of 1-5 mg/mL.[15]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[15][16]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[15]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[15]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[15]

  • Purification: Remove excess, unreacted TCO reagent by desalting the labeled protein using a spin desalting column.[15]

Protein_Labeling_Workflow Workflow for Protein Labeling with TCO-NHS Ester Start Start: Protein in Amine-Containing Buffer Buffer_Exchange Buffer Exchange into Amine-Free Buffer Start->Buffer_Exchange Add_TCO Add TCO-NHS Ester Stock Solution Buffer_Exchange->Add_TCO Incubate Incubate at Room Temperature Add_TCO->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify via Desalting Column Quench->Purify End End: TCO-Labeled Protein Purify->End

Caption: Experimental workflow for labeling a protein with a TCO-NHS ester.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the click reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in the Reaction Buffer.

  • Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled protein is often recommended.[15]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C.[15] The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.[2]

  • Purification (Optional): If necessary, the resulting conjugate can be purified by size-exclusion chromatography.[15]

Applications in Research and Drug Development

The exceptional characteristics of TCO click chemistry have led to its widespread adoption in various fields:

  • Targeted Drug Delivery: TCO-functionalized antibodies or nanoparticles can be used to deliver therapeutic agents specifically to disease sites, which are then released upon reaction with a systemically administered tetrazine-caged drug.[3]

  • Molecular Imaging: The rapid kinetics of the TCO-tetrazine reaction are ideal for pre-targeted imaging, where a TCO-labeled antibody is first administered and allowed to accumulate at the target site. A subsequently injected radiolabeled tetrazine then rapidly binds to the TCO-antibody, providing a high-contrast image.[17]

  • Protein and Antibody Conjugation: TCO click chemistry allows for the precise and stable conjugation of molecules to proteins and antibodies without compromising their biological activity, which is crucial for the development of ADCs and other bioconjugates.[3]

  • Live Cell Labeling: The biocompatibility of the TCO-tetrazine reaction makes it an excellent tool for labeling and tracking biomolecules in living cells and organisms.

Conclusion

Trans-cyclooctene click chemistry represents a significant advancement in the field of bioconjugation. Its remarkable speed, high specificity, and biocompatibility have made it an indispensable tool for researchers and drug development professionals. By understanding the core principles of its mechanism, kinetics, and stability, and by employing robust experimental protocols, the scientific community can continue to leverage the power of TCO click chemistry to push the boundaries of chemical biology and medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Advantages of PEGylated Lipids in Research

The advent of nanotechnology in medicine has revolutionized drug delivery, and at the forefront of this evolution are lipid-based nanoparticles such as liposomes and lipid nanoparticles (LNPs). A critical innovation in the design of these nanocarriers has been the incorporation of polyethylene glycol (PEG)-conjugated lipids, a process known as PEGylation. This modification imparts unique physicochemical properties that significantly enhance the therapeutic efficacy and clinical applicability of nanoparticle-based drugs. This guide provides a comprehensive overview of the core advantages of using PEGylated lipids in research and drug development, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Advantages of PEGylated Lipids

PEGylation is the process of attaching PEG chains to the surface of nanoparticles. In LNP formulations, this is achieved by including PEG-lipid conjugates in the lipid mixture.[1] These amphiphilic molecules consist of a hydrophilic PEG chain and a hydrophobic lipid anchor that incorporates into the LNP's outer layer.[2][3] This "PEG coat" confers several key advantages.

Extended Systemic Circulation (The "Stealth" Effect)

Perhaps the most significant advantage of PEGylation is the creation of a "stealth" nanoparticle that can evade the body's immune system.[4] When conventional nanoparticles enter the bloodstream, they are quickly coated by plasma proteins called opsonins. This opsonization process marks the particles as foreign, leading to their rapid recognition and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[5][6]

The PEG layer forms a dense, hydrophilic, and sterically-hindering cloud on the nanoparticle surface.[6][7] This physical barrier prevents the adsorption of opsonins, thereby shielding the nanoparticle from MPS recognition.[4][8] The result is a dramatic reduction in systemic clearance and a significant extension of the nanoparticle's circulation half-life, allowing more time for the encapsulated therapeutic to reach its target site.[9][10][11]

Stealth_Effect cluster_0 Non-PEGylated LNP cluster_1 PEGylated LNP LNP1 Lipid Nanoparticle Opsonin Opsonin Proteins LNP1->Opsonin Opsonization Macrophage Macrophage (MPS) Opsonin->Macrophage Phagocytosis Macrophage->LNP1 Rapid Clearance LNP2 PEGylated Nanoparticle Opsonin2 Opsonin Proteins LNP2->Opsonin2 Steric Hindrance (Blocks Opsonization) Target Target Site (e.g., Tumor) LNP2->Target Prolonged Circulation Allows Accumulation

Caption: Mechanism of the PEG "Stealth" Effect.
Enhanced Colloidal Stability

The hydrophilic PEG chains on the surface of nanoparticles prevent them from aggregating in biological fluids or during storage.[4][12] This steric stabilization is crucial for maintaining the intended particle size, monodispersity, and overall structural integrity of the formulation, which directly impacts its in vivo performance and shelf life.[13][14] For instance, studies have shown that liposomes formulated with at least 10 mol% PEGylated lipids were able to prevent aggregation when exposed to whole blood.[10]

Improved Drug Targeting and Bioavailability

By extending circulation time, PEGylated nanoparticles have a greater opportunity to accumulate in target tissues. This is particularly effective for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in cancerous tissue due to its leaky vasculature and poor lymphatic drainage.[6][8][11]

Furthermore, the PEG chains can be chemically modified with targeting ligands such as antibodies, peptides, or small molecules.[4][12] This "active targeting" strategy allows the nanoparticles to bind specifically to receptors overexpressed on diseased cells, thereby increasing drug concentration at the site of action and minimizing off-target side effects.[15] PEGylation has also been shown to improve the oral bioavailability of certain drugs by protecting the lipid carrier from degradation by lipases in the gastrointestinal tract and reducing binding to mucins.[16][17]

Targeted_Delivery LNP PEGylated LNP (with functionalized PEG) Ligand Targeting Ligand (e.g., Peptide) LNP->Ligand Conjugation Receptor Specific Receptor Ligand->Receptor Specific Binding TargetCell Target Cell (e.g., Cancer Cell) Uptake Receptor-Mediated Endocytosis Receptor->Uptake Triggers DrugRelease Intracellular Drug Release Uptake->DrugRelease Leads to

Caption: Workflow for Active Targeting via Functionalized PEG-Lipids.
Reduced Immunogenicity and Cytotoxicity

By masking the nanoparticle surface, PEGylation can reduce the potential for the carrier itself to elicit an immune response or cause cytotoxicity.[6] The hydrophilic shield minimizes interactions with cellular components, rendering the nanoparticle more biocompatible.[18]

The "PEG Dilemma": Challenges and Considerations

Despite its numerous benefits, PEGylation is not without its challenges. Researchers must be aware of the "PEG dilemma," where the very properties that make PEG advantageous can sometimes hinder therapeutic efficacy.[7]

  • Accelerated Blood Clearance (ABC) Phenomenon : Upon repeated administration, PEGylated nanoparticles can induce the production of anti-PEG antibodies (primarily IgM and IgG).[4][9] These antibodies can bind to the PEG chains on subsequently administered doses, leading to rapid, complement-mediated clearance from the bloodstream—a phenomenon known as ABC.[19] This can significantly reduce the therapeutic efficacy of the drug in subsequent treatment cycles.[9]

  • Inhibited Cellular Uptake : The dense hydrophilic layer created by PEG can sometimes interfere with the nanoparticle's ability to interact with and be taken up by target cells.[7][8] This steric hindrance can also impede the endosomal escape of the payload after uptake, which is critical for the function of therapeutics like mRNA and siRNA.[11]

Optimizing PEG density, chain length, and the chemistry of the lipid anchor are key strategies to balance the "stealth" properties with efficient cellular uptake and reduced immunogenicity.[4][11] For instance, using PEG-lipids with shorter lipid tails can allow the PEG to "shed" from the nanoparticle surface as it nears the target tissue, unmasking the particle to facilitate cellular interaction.[11][20]

ABC_Phenomenon Dose1 First Dose: PEGylated LNP B_Cell Splenic B-Cells Dose1->B_Cell Stimulates Antibodies Anti-PEG IgM/IgG Antibodies B_Cell->Antibodies Production of Opsonization Rapid Opsonization by Anti-PEG Abs Antibodies->Opsonization Dose2 Second Dose: PEGylated LNP Dose2->Opsonization Complement Complement Activation Opsonization->Complement Clearance Accelerated Clearance by Macrophages Complement->Clearance Efficacy Reduced Therapeutic Efficacy Clearance->Efficacy

Caption: Pathway of the Accelerated Blood Clearance (ABC) Phenomenon.

Quantitative Data Summary

The benefits of PEGylation have been quantified across numerous studies. The following tables summarize key performance metrics.

ParameterNon-PEGylatedPEGylated (Mushroom Conf.)PEGylated (Brush Conf.)Reference
Terminal Half-Life (in vivo) 0.89 hours15.5 hours19.5 hours[4][15]
Clearance Rate -1.5x higher than Brush-[4][15]

Table 1: Effect of PEG Conformation on Nanoparticle Pharmacokinetics.

ParameterControl (Peptide-free LNP)Peptide-Functionalized PEG-LNPFold IncreaseReference
Tumor Accumulation Baseline4.2x Baseline4.2[4]

Table 2: Impact of Functionalized PEG-Lipids on Tumor Targeting.

PEG-Lipid Content (mol %)1%5%Reference
Hydrodynamic Diameter 173.9 nm109.1 nm[4][15]

Table 3: Effect of PEG-Lipid Concentration on LNP Particle Size.

FormulationRelative Bioavailability vs. CLNsRelative Bioavailability vs. Lipanthyl®Reference
PEGylated Lipid Nanoparticles (PLNs) of Fenofibrate 123.9%157.0%[17]

Table 4: Enhancement of Oral Bioavailability for a BCS Class II Drug.

Experimental Protocols

Thorough characterization is essential to ensure the quality, stability, and efficacy of PEGylated lipid formulations. Below are methodologies for key experiments.

Preparation of PEGylated Liposomes (Ethanol Injection Method)

This method is widely used for its simplicity and scalability.[21]

  • Preparation of Lipid Phase : Dissolve the primary phospholipid (e.g., DSPC), cholesterol, and the PEG-lipid (e.g., DSPE-PEG2000) in absolute ethanol at a desired molar ratio (e.g., 55:40:5). The total lipid concentration should be around 20-40 mg/mL. If encapsulating a lipophilic drug, it should be dissolved in this phase.

  • Preparation of Aqueous Phase : Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Formation of Liposomes : Heat both the lipid and aqueous phases to a temperature above the phase transition temperature of the lipids (e.g., 65°C).

  • Injection : Vigorously stir the aqueous phase on a magnetic stir plate. Using a syringe, rapidly inject the lipid phase into the aqueous phase. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, entrapping the aqueous buffer.

  • Purification : Remove the residual ethanol and unencapsulated drug via dialysis or tangential flow filtration against fresh buffer.

  • Sterilization : Sterilize the final liposome suspension by passing it through a 0.22 µm filter.

Characterization of PEGylated Nanoparticles

A multi-faceted approach is required for comprehensive characterization.[22]

Characterization_Workflow cluster_physico Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Formulation LNP Formulation DLS Size & Zeta Potential (DLS) Formulation->DLS TEM Morphology (TEM/cryo-TEM) Formulation->TEM HPLC Encapsulation Efficiency & Drug Load (HPLC) Formulation->HPLC SEC Molar Mass & Aggregation (SEC-MALS) Formulation->SEC Stability Colloidal Stability (in Serum) DLS->Stability Release Drug Release Profile HPLC->Release Uptake Cellular Uptake (Flow Cytometry) Stability->Uptake PK Pharmacokinetics (PK Studies) Uptake->PK BD Biodistribution PK->BD

References

An In-depth Technical Guide to the Synthesis and Characterization of DSPE-PEG-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO). This functionalized lipid is a key component in the development of advanced drug delivery systems, particularly for targeted therapies and bioconjugation applications. Its utility stems from the bioorthogonal reactivity of the trans-cyclooctene (TCO) moiety with tetrazine-functionalized molecules, a cornerstone of "click chemistry". This guide details the synthetic route from commercially available precursors, outlines rigorous characterization methodologies, and presents the data in a clear, accessible format.

Synthesis of DSPE-PEG-TCO

The synthesis of DSPE-PEG-TCO is typically achieved through a nucleophilic substitution reaction between an amine-terminated DSPE-PEG (DSPE-PEG-NH2) and an N-Hydroxysuccinimide (NHS) ester of TCO (TCO-NHS). This reaction forms a stable amide bond, covalently linking the TCO group to the terminus of the PEG chain.

Experimental Protocol

A representative experimental protocol for the synthesis of DSPE-PEG-TCO is as follows:

Materials:

  • DSPE-PEG-NH2 (e.g., DSPE-PEG2000-NH2)

  • TCO-NHS ester

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • In a round-bottom flask, dissolve DSPE-PEG-NH2 in anhydrous dichloromethane.

  • Add TCO-NHS ester to the solution. A slight molar excess of the TCO-NHS ester may be used to ensure complete reaction of the amine.

  • To this mixture, add triethylamine to act as a base, facilitating the nucleophilic attack of the amine on the NHS ester.

  • Allow the reaction to proceed at room temperature with constant stirring for approximately 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the DSPE-PEG-TCO.

  • The fractions containing the purified product are collected, and the solvent is removed under reduced pressure to yield DSPE-PEG-TCO as a white solid.

Quantitative Data
ParameterValueReference
Starting MaterialsDSPE-PEG2000-NH2, TCO-NHS[1]
SolventDichloromethane (DCM)[1]
BaseTriethylamine (Et3N)[1]
Reaction Time5 hours[1]
TemperatureRoom Temperature[1]
Yield 47% [1]

Characterization Methods

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized DSPE-PEG-TCO. The following are key analytical techniques employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the successful conjugation of the TCO moiety to the DSPE-PEG backbone. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the purified DSPE-PEG-TCO in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infuse the sample directly into the ESI source or inject it through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum for the presence of a distribution of multiply charged ions corresponding to the polydisperse DSPE-PEG-TCO. The absence of the starting DSPE-PEG-NH2 peak is a key indicator of a complete reaction.[1]

Expected Results:

The ESI-MS spectrum of DSPE-PEG-TCO will show a characteristic polymeric distribution of peaks, with each peak separated by 44 Da, corresponding to the ethylene glycol repeating unit. The overall mass distribution will be shifted to a higher m/z value compared to the DSPE-PEG-NH2 starting material, confirming the addition of the TCO group. For DSPE-PEG2000-TCO, the mass spectrum will show a distribution centered around the average molecular weight of the conjugate.

TechniqueExpected ObservationReference
ESI-MSAbsence of DSPE-PEG-NH2 starting material peak, indicating successful conversion.[1]
MALDI-TOF MSPolymeric molecular weight distribution centered around the expected average molecular weight of DSPE-PEG-TCO.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of characteristic protons and phosphorus atoms in the DSPE-PEG-TCO molecule.

Experimental Protocol (¹H and ³¹P NMR):

  • Dissolve a small amount of the purified DSPE-PEG-TCO in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • Acquire the ¹H NMR spectrum to identify protons associated with the DSPE lipid tails, the PEG backbone, and the TCO moiety.

  • Acquire the ³¹P NMR spectrum to confirm the presence of the phosphate group in the phospholipid headgroup.

Expected Results:

  • ¹H NMR: The spectrum will show characteristic peaks for the fatty acid chains of DSPE (typically in the range of 0.8-2.5 ppm), the repeating ethylene glycol units of the PEG chain (a prominent peak around 3.6 ppm), and specific peaks corresponding to the protons of the TCO ring.

  • ³¹P NMR: A single peak in the phosphate region confirms the integrity of the phospholipid headgroup.

TechniqueKey Signals
¹H NMR~0.8-2.5 ppm (DSPE alkyl chains), ~3.6 ppm (PEG backbone), Specific signals for TCO protons
³¹P NMRSingle peak in the phosphate region
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized DSPE-PEG-TCO and to separate it from any unreacted starting materials or byproducts.

Experimental Protocol (Reversed-Phase HPLC):

  • Dissolve the DSPE-PEG-TCO sample in a suitable mobile phase.

  • Inject the sample onto a reversed-phase column (e.g., C8 or C18).

  • Elute the sample using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Monitor the elution profile using a suitable detector, such as an evaporative light scattering detector (ELSD) or a UV detector if the molecule has a chromophore.

Expected Results:

A pure sample of DSPE-PEG-TCO should ideally show a single, symmetrical peak in the chromatogram. The retention time will be different from that of the more polar DSPE-PEG-NH2 starting material.

TechniqueExpected Observation
Reversed-Phase HPLCA single, sharp peak indicating high purity.

Visualizations

Synthesis Workflow

Synthesis_Workflow DSPE_PEG_NH2 DSPE-PEG-NH2 Reaction Reaction (DCM, Et3N, RT, 5h) DSPE_PEG_NH2->Reaction TCO_NHS TCO-NHS Ester TCO_NHS->Reaction Crude_Product Crude DSPE-PEG-TCO Reaction->Crude_Product Nucleophilic Substitution Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure DSPE-PEG-TCO Purification->Final_Product Isolation

Caption: Synthesis workflow for DSPE-PEG-TCO.

Characterization Process

Characterization_Process Synthesized_Product Synthesized DSPE-PEG-TCO MS Mass Spectrometry (ESI or MALDI) Synthesized_Product->MS NMR NMR Spectroscopy (¹H and ³¹P) Synthesized_Product->NMR HPLC HPLC Synthesized_Product->HPLC Identity Confirm Identity (Correct Mass) MS->Identity Structure Confirm Structure (Functional Groups) NMR->Structure Purity Assess Purity (Single Peak) HPLC->Purity

Caption: Characterization process for DSPE-PEG-TCO.

Logical Relationship for Bioorthogonal Ligation

Bioorthogonal_Ligation DSPE_PEG_TCO_Liposome DSPE-PEG-TCO Functionalized Liposome Click_Reaction Inverse Electron Demand Diels-Alder Reaction DSPE_PEG_TCO_Liposome->Click_Reaction Tetrazine_Molecule Tetrazine-labeled Targeting Ligand/Drug Tetrazine_Molecule->Click_Reaction Conjugated_Liposome Targeted/Drug-Loaded Liposome Click_Reaction->Conjugated_Liposome [4+2] Cycloaddition

Caption: Bioorthogonal ligation using DSPE-PEG-TCO.

References

The Nexus of Vesicles and Clicks: A Technical Guide to Bioorthogonal Chemistry in Liposome Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of liposome technology and bioorthogonal chemistry has created a powerful toolkit for advancing drug delivery, diagnostics, and fundamental cell biology. Liposomes, prized for their biocompatibility and versatility as delivery vehicles, can be endowed with unprecedented specificity and functionality through bioorthogonal reactions. These reactions—which proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes—enable the precise, covalent attachment of targeting ligands, imaging agents, and therapeutic payloads to the liposome surface. This technical guide provides an in-depth exploration of the core bioorthogonal chemistries employed for liposome functionalization, including a quantitative comparison of their kinetics, detailed experimental protocols for key applications, and a look into advanced strategies like pre-targeting and triggered drug release.

Introduction: The Power of Orthogonality in Nanomedicine

Liposomes are self-assembled vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. Their ability to shield cargo from degradation and clearance has made them a cornerstone of nanomedicine. However, unlocking their full potential requires precise control over their surface chemistry to achieve active targeting and triggered release.

Bioorthogonal chemistry offers a solution by providing a set of chemical reactions that are inert to the complex milieu of biological systems.[1] Coined by Carolyn Bertozzi, the term "bioorthogonal" describes a reaction between two functional groups that are mutually reactive but do not interact with the vast array of functional groups found in biology (e.g., amines, thiols). This allows for the specific chemical modification of liposomes in vitro or even in vivo after they have been formulated, a process known as post-functionalization.[2] This strategy preserves the integrity of both the liposome and the conjugated molecule, opening new frontiers in targeted therapy and diagnostics.

Core Bioorthogonal Reactions for Liposome Functionalization

Several bioorthogonal reactions have been adapted for liposome surface engineering. The choice of reaction depends on factors such as desired reaction speed, the stability of the reactants, and the specific application. The most prominent are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation, Staudinger Ligation, and Oxime/Hydrazone Ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the archetypal "click chemistry" reaction. It involves the reaction between a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) and an azide to form a stable triazole linkage.[3] The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a potentially toxic copper catalyst.[4] This makes SPAAC highly suitable for biological applications. Liposomes can be functionalized by incorporating a lipid anchor conjugated to a cyclooctyne, which can then react with an azide-modified molecule of interest.[5]

Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

The iEDDA reaction is currently the fastest known bioorthogonal reaction, with second-order rate constants that can be orders of magnitude higher than SPAAC.[6] It typically occurs between an electron-deficient diene, most commonly a tetrazine (Tz), and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO).[7] This exceptional speed is highly advantageous for in vivo applications where reactant concentrations are low and reaction times are short.[1] Liposomes can be decorated with either TCO or tetrazine moieties for subsequent reaction with a complementary-tagged targeting molecule or therapeutic agent.[8]

Staudinger Ligation

One of the foundational bioorthogonal reactions, the Staudinger ligation occurs between a phosphine (typically a triarylphosphine) and an azide to form an aza-ylide intermediate, which then rearranges to form a stable amide bond.[9] While its reaction kinetics are generally slower than SPAAC and iEDDA, it is highly robust and was one of the first methods used for the chemoselective functionalization of pre-formed liposomes.[10] A "traceless" version of the reaction leaves behind a native amide bond without any residual atoms from the phosphine reagent.[11]

Oxime and Hydrazone Ligation

This chemistry involves the reaction between an aldehyde or a ketone and an aminooxy (to form an oxime) or a hydrazine (to form a hydrazone).[12] These reactions are reversible under acidic conditions, a property that can be exploited for pH-triggered drug release. The kinetics of oxime ligation can be significantly accelerated by using aniline-based catalysts, making them more efficient for bioconjugation at neutral pH.[13]

Quantitative Data Presentation

The efficiency and speed of a bioorthogonal reaction are critical for successful liposome conjugation. The second-order rate constant (k₂) is a key metric for comparing different chemistries, as it quantifies how rapidly reactants form a product. The following tables summarize kinetic data and conjugation efficiencies for the core reactions discussed.

Table 1: Comparative Second-Order Rate Constants (k₂) of Bioorthogonal Reactions

Bioorthogonal ReactionReactant PairRate Constant (k₂) [M⁻¹s⁻¹]Notes & Conditions
iEDDA 3-methyl-6-phenyl-Tetrazine + TCO~3.3 x 10⁵In 9:1 MeOH/H₂O. Fastest bioorthogonal reaction.[6]
3,6-dipyridyl-Tetrazine + TCO~2,000 - 6,000In aqueous solutions.[1]
3,6-dipyridyl-Tetrazine + Norbornene~1.9Slower kinetics compared to TCO.[6]
SPAAC DBCO + Benzyl Azide~0.1 - 1.0Dependent on the specific cyclooctyne structure.[4]
BCN + Benzyl Azide~0.01 - 0.1Bicyclononyne (BCN) is another common cyclooctyne.
Oxime Ligation Aromatic Aldehyde + Aminooxy~8 - 2,000Rate is highly dependent on aniline catalyst concentration.[12][13]
Aliphatic Ketone + Aminooxy~10⁻³ - 10⁻²Significantly slower than with aldehydes.
Staudinger Ligation Triarylphosphine + Azide~10⁻³ - 10⁻²Generally the slowest of the common bioorthogonal reactions.[9]

Note: Rate constants can vary significantly based on the specific molecular structure of the reactants, solvent, pH, and temperature. Data presented is for comparison and represents values reported in solution, which may differ from rates on a 2D liposome surface.

Table 2: Reported Conjugation Efficiencies on Liposome Surfaces

ReactionLigand ConjugatedLiposome Functional GroupReported EfficiencyReference
SPAAC c(RGDfE) PeptideDBCO-Lipid98 ± 2.0%[14]
Staudinger Ligation Lactosyl AzideTriarylphosphine-Lipid~80% (relative to mannose)[2]
Oxime Ligation TATE PeptideAldehyde-Lipid>95%[9]
iEDDA pHLIP PeptideTCO-LipidHigh, enabling in vivo targeting[7]

Key Applications and Experimental Workflows

Bioorthogonal chemistry enables several advanced applications for liposomes, most notably in targeted drug delivery and diagnostics.

Active Targeting of Liposomes

The most common application is the conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to the liposome surface. This directs the liposome to specific cell types, such as cancer cells that overexpress certain receptors, thereby increasing therapeutic efficacy and reducing off-target toxicity.

Active_Targeting_Workflow cluster_prep Preparation Phase cluster_conjugation Conjugation Phase cluster_application Application Phase Liposome 1. Formulate Liposome with Bioorthogonal Handle (e.g., DBCO-Lipid) React 3. Mix Liposomes and Ligand (SPAAC Reaction) Liposome->React Ligand 2. Prepare Targeting Ligand with Complementary Handle (e.g., Azide-Antibody) Ligand->React Purify 4. Purify Conjugate (e.g., Size Exclusion Chromatography) React->Purify Inject 5. Administer Targeted Liposome Purify->Inject Target 6. Binding to Target Cell Receptor Inject->Target Internalize 7. Internalization & Drug Release Target->Internalize

Workflow for active targeting of liposomes via SPAAC.
Pre-targeting Strategy for In Vivo Imaging and Therapy

Pre-targeting is a two-step approach that decouples the targeting event from the delivery of the payload (e.g., a potent radionuclide or chemotherapy). This is particularly useful for payloads that require rapid clearance to minimize toxicity. The fast kinetics of the iEDDA reaction make it ideal for this strategy.

  • Step 1: A targeting molecule (e.g., an antibody) functionalized with one bioorthogonal handle (e.g., tetrazine) is administered. It circulates and accumulates at the target site (e.g., a tumor).

  • Step 2: After the unbound antibody has cleared from circulation, a liposome carrying a potent cargo and the complementary bioorthogonal handle (e.g., TCO) is administered. The liposome rapidly "clicks" to the pre-localized antibody at the target site, concentrating the therapeutic or imaging agent where it is needed most.[1][7]

Pre_Targeting_Strategy cluster_step1 Step 1: Targeting Vector Administration cluster_step2 Step 2: Liposome Administration Inject_Ab Inject Tetrazine-Antibody Accumulate_Ab Antibody accumulates at tumor site Inject_Ab->Accumulate_Ab Clear_Ab Unbound antibody clears from circulation Accumulate_Ab->Clear_Ab Click_Reaction iEDDA 'Click' Reaction at tumor site Accumulate_Ab->Click_Reaction Pre-localized target Inject_Lipo Inject TCO-Liposome (carrying drug/isotope) Clear_Ab->Inject_Lipo Time Delay Inject_Lipo->Click_Reaction Payload_Delivery Concentrated payload delivery to tumor Click_Reaction->Payload_Delivery

Logical flow of an iEDDA-based pre-targeting strategy.
Bioorthogonal Cleavage for Triggered Drug Release

Beyond forming stable bonds, bioorthogonal chemistry can also be used to cleave bonds and trigger drug release.[15] In this "click-to-release" strategy, a prodrug is attached to the liposome via a linker that is designed to fall apart upon reaction with a bioorthogonal trigger.[16] For example, a drug can be caged with a TCO-containing linker. When a tetrazine-modified molecule is introduced (either systemically or locally), the iEDDA reaction occurs, initiating an electronic cascade that cleaves the linker and releases the active drug specifically at the desired site.[17]

Detailed Experimental Protocols

The following protocols provide generalized, step-by-step methodologies for common bioorthogonal functionalization of liposomes. Note: These are model protocols; optimization of reactant ratios, concentrations, incubation times, and purification methods is critical for each specific application.

Protocol 1: SPAAC Conjugation of an Azide-Peptide to DBCO-Liposomes

This protocol describes the coupling of a peptide containing an azide group to pre-formed liposomes incorporating a DBCO-functionalized lipid.

Materials:

  • Lipids: e.g., DSPC, Cholesterol, DSPE-PEG(2000)-DBCO (molar ratio 55:40:5)

  • Azide-modified peptide (e.g., Azido-cRGD)

  • Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Chloroform

  • Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

Methodology:

  • Liposome Formulation: a. Dissolve lipids (DSPC, Cholesterol, DSPE-PEG-DBCO) in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs). e. To obtain unilamellar vesicles of a defined size (~100 nm), subject the MLV suspension to extrusion through polycarbonate membranes (e.g., 10 passes through a 100 nm pore size membrane) using a mini-extruder.

  • SPAAC Reaction: a. Determine the concentration of DBCO groups on the liposome surface. This can be estimated based on the lipid concentration and the molar percentage of the DBCO-lipid. b. Add the azide-modified peptide to the liposome suspension. A 1.5 to 5-fold molar excess of the peptide relative to the DBCO groups is a typical starting point. c. Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purification: a. Separate the peptide-conjugated liposomes from unreacted peptide using a size-exclusion chromatography (SEC) column equilibrated with PBS. b. Collect the fractions containing the liposomes (typically the first to elute, appearing turbid).

  • Characterization: a. Confirm the size and polydispersity of the final liposomes using Dynamic Light Scattering (DLS). b. Quantify the amount of conjugated peptide using a suitable method, such as HPLC analysis of the liposome digest or by using a fluorescently labeled peptide.[14]

Protocol 2: iEDDA Ligation of a TCO-Antibody to Tetrazine-Liposomes

This protocol details a two-step process: first, modifying an antibody with a TCO group, and second, conjugating it to liposomes displaying a tetrazine moiety.

Materials:

  • Lipids: e.g., DPPC, Cholesterol, DSPE-PEG(2000)-Tetrazine (molar ratio 55:40:5)

  • Antibody of interest (e.g., Trastuzumab) in amine-free buffer (PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns

  • Reaction Buffer: PBS, pH 7.4

Methodology:

  • Preparation of Tetrazine-Liposomes: a. Formulate and extrude liposomes containing the DSPE-PEG-Tetrazine lipid using the method described in Protocol 1 (Step 1).

  • Antibody Modification with TCO: a. Prepare a stock solution of TCO-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM). b. Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. c. Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration is below 10% v/v. d. Incubate the reaction for 30-60 minutes at room temperature. e. Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[1]

  • iEDDA Conjugation Reaction: a. Add the purified TCO-modified antibody to the tetrazine-liposome suspension. A slight molar excess (1.1 to 2-fold) of the antibody's TCO groups relative to the liposome's tetrazine groups is recommended. b. Incubate the mixture for 30-120 minutes at room temperature. The reaction is rapid and can often be monitored by the disappearance of the tetrazine's characteristic pink color or by UV-Vis spectroscopy (~520 nm).[8]

  • Purification and Characterization: a. Purify the immunoliposomes from unreacted antibody using SEC. b. Characterize the final product for size (DLS) and confirm antibody conjugation via SDS-PAGE (which will show a high molecular weight band corresponding to the liposome-antibody conjugate) or a functional binding assay.

Conclusion and Future Outlook

Bioorthogonal chemistry has fundamentally transformed the field of liposome engineering, enabling the creation of highly sophisticated, multifunctional nanocarriers. The ability to covalently attach molecules to pre-formed vesicles with high specificity and under mild conditions has overcome many limitations of previous conjugation methods. The exceptional speed of the iEDDA reaction is paving the way for real-time in vivo conjugation and pre-targeting strategies, while SPAAC and Staudinger ligation remain robust tools for in vitro and ex vivo modifications.

Future developments will likely focus on the discovery of new bioorthogonal reactions with even faster kinetics and improved stability, the design of novel cleavable linkers for more complex, multi-stage drug release, and the application of these techniques to more advanced delivery systems, such as cell-derived extracellular vesicles. As our ability to chemically program the surface of liposomes with precision continues to grow, so too will their impact on personalized medicine, targeted therapy, and advanced diagnostics.

References

The Architectonics of Delivery: An In-Depth Technical Guide to Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid nanoparticles (LNPs) have emerged as a revolutionary platform in drug delivery, most notably demonstrated by their critical role in the development of mRNA-based vaccines. Their capacity to encapsulate and transport a variety of therapeutic payloads to target cells has opened new frontiers in the treatment of a wide range of diseases. This technical guide provides a comprehensive overview of the core principles of LNP technology, from their fundamental composition and formulation to their mechanisms of action and the experimental protocols essential for their development and characterization.

Core Components: The Building Blocks of Lipid Nanoparticles

The efficacy and safety of LNPs are intrinsically linked to their composition. Typically, these nanostructures are formulated from four key lipid components, each with a distinct role in the particle's structure and function.[1][2]

  • Ionizable Cationic Lipids: These are the cornerstone of LNPs for nucleic acid delivery.[3] Their defining feature is a pH-dependent charge; they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids like mRNA and siRNA, and neutral at physiological pH, which reduces toxicity in the bloodstream.[1][4] This pH sensitivity is also crucial for the endosomal escape of the payload into the cytoplasm. Examples of ionizable lipids used in approved therapeutics include DLin-MC3-DMA, SM-102, and ALC-0315.[3]

  • Helper Lipids: This category primarily includes phospholipids and cholesterol, which are integral to the structural integrity and stability of the LNP.[5][6]

    • Phospholipids: Molecules like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) contribute to the formation of the lipid bilayer and can influence the fusogenicity of the nanoparticle, aiding in endosomal escape.[1][7] DSPC, with its saturated tails, provides rigidity and stability, while DOPE, with its cone-shaped geometry, can promote the formation of non-bilayer structures that facilitate membrane fusion.[5][7]

    • Cholesterol: This sterol modulates the fluidity and integrity of the LNP membrane.[8] It fills the gaps between the other lipid molecules, enhancing stability and preventing drug leakage.[1] The inclusion of cholesterol is also believed to improve intracellular delivery.[5]

  • PEGylated Lipids: These are lipids conjugated to polyethylene glycol (PEG), a hydrophilic polymer.[2] The PEG chains form a protective layer on the surface of the LNP, which provides several advantages:

    • Steric Hindrance: This "stealth" coating reduces recognition and uptake by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNPs in the bloodstream.[9]

    • Stability: The hydrophilic PEG layer prevents aggregation of the nanoparticles, enhancing their colloidal stability.[2]

    • Controlled Size: The amount of PEGylated lipid can influence the final size of the LNP during formulation.[10]

A visual representation of the fundamental structure of a lipid nanoparticle is provided below.

LNP_Structure Figure 1. Core Components of a Lipid Nanoparticle. cluster_core Aqueous Core cluster_shell Lipid Bilayer Nucleic Acid e.g., mRNA, siRNA Ionizable Lipid Ionizable Lipid Helper Lipid Helper Lipid (Phospholipid) Cholesterol Cholesterol PEGylated Lipid PEGylated Lipid

Figure 1. Core Components of a Lipid Nanoparticle.

Formulation Methodologies: Assembling the Nanocarrier

The method used to formulate LNPs is a critical determinant of their physicochemical properties, including size, polydispersity, and encapsulation efficiency, which in turn affect their in vivo performance.[11] Several techniques have been developed, with microfluidics-based methods gaining prominence for their precise control and scalability.[12]

Microfluidic Mixing

This technique involves the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the therapeutic payload.[13] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, entrapping the payload.[11] Microfluidic devices, such as T-junction or staggered herringbone mixers, provide precise control over mixing parameters like flow rate and flow rate ratio, enabling the production of LNPs with consistent and tunable characteristics.[12]

The general workflow for LNP formulation and subsequent characterization is depicted in the following diagram.

LNP_Workflow Figure 2. General Workflow for LNP Formulation and Characterization. cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Lipid_Ethanol Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Aqueous_Payload Aqueous Buffer with Payload Aqueous_Payload->Microfluidic_Mixing LNP_Suspension LNP Suspension Microfluidic_Mixing->LNP_Suspension Dialysis Dialysis / TFF LNP_Suspension->Dialysis Purified_LNPs Purified LNPs Dialysis->Purified_LNPs DLS Size & PDI (DLS) Purified_LNPs->DLS Zeta Zeta Potential Purified_LNPs->Zeta Encapsulation Encapsulation Efficiency Purified_LNPs->Encapsulation In_Vitro In Vitro Studies Purified_LNPs->In_Vitro In_Vivo In Vivo Studies Purified_LNPs->In_Vivo

Figure 2. General Workflow for LNP Formulation and Characterization.
Other Formulation Techniques

While microfluidics is a leading method, other techniques are also employed:

  • Thin-Film Hydration: This traditional method involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution containing the drug.[11] This method often produces larger and more polydisperse particles, requiring subsequent size reduction steps like sonication or extrusion.[11]

  • Ethanol Injection: In this method, a lipid solution in ethanol is rapidly injected into an aqueous phase, leading to nanoprecipitation and LNP formation.[14]

  • High-Pressure Homogenization: This top-down approach uses high shear forces to break down larger lipid emulsions into smaller, more uniform nanoparticles.[15]

Mechanism of Action: Delivering the Payload

The journey of an LNP from administration to therapeutic action involves a series of biological interactions and cellular processes.

Cellular Uptake and Endosomal Escape

LNPs are primarily internalized by cells through endocytosis.[16] Once inside the cell, they are enclosed within an endosome. For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm, a critical and often rate-limiting step known as endosomal escape.[17]

The acidic environment of the late endosome (pH 5.0-6.0) plays a pivotal role. The ionizable lipids in the LNP become protonated, acquiring a positive charge.[4] This is thought to trigger a series of events leading to the destabilization of the endosomal membrane. One proposed mechanism involves the interaction of the now positively charged LNP with negatively charged lipids in the endosomal membrane, leading to the formation of non-bilayer lipid structures that disrupt the membrane and allow the payload to escape into the cytoplasm.[6] Another theory is the "proton sponge effect," where the buffering capacity of the LNP leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture.[17]

The cellular uptake and endosomal escape pathway is illustrated below.

Endosomal_Escape Figure 3. Cellular Uptake and Endosomal Escape of LNPs. LNP LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Payload_Release Payload Release (e.g., mRNA translation) Cytoplasm->Payload_Release

Figure 3. Cellular Uptake and Endosomal Escape of LNPs.

Quantitative Data on LNP Formulations

The physicochemical properties of LNPs are critical quality attributes that dictate their performance. The following tables summarize representative quantitative data for LNP formulations designed for mRNA delivery.

Table 1: Physicochemical Properties of Representative LNP Formulations

Ionizable LipidHelper LipidsMolar Ratio (Ionizable:DSPC:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
SM-102DSPC, Cholesterol50:10:38.5:1.580 - 100< 0.2Neutral> 90%[18]
ALC-0315DSPC, Cholesterol50:10:38.5:1.570 - 90< 0.15Neutral> 95%[19]
DLin-MC3-DMADSPC, Cholesterol50:10:38.5:1.5~80< 0.2Neutral> 90%[2]
C12-200DOPE, Cholesterol35:10:53.5:1.590 - 110< 0.2Near-neutral> 85%[7]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Chol: Cholesterol; PEG: Polyethylene glycol; PDI: Polydispersity Index.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for the formulation and characterization of LNPs.

LNP Formulation via Microfluidics

Objective: To formulate mRNA-loaded LNPs with controlled size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., SM-102), DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (anhydrous)

  • mRNA encoding a reporter gene (e.g., luciferase)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-20 mM.[20]

  • Prepare mRNA Solution: Dissolve the mRNA in the citrate buffer at a predetermined concentration.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps of the microfluidic system. Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate according to the manufacturer's instructions to achieve the desired particle size.[17]

  • Collection: Collect the resulting LNP suspension.

  • Purification: Remove the ethanol and unencapsulated mRNA by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).[14]

Characterization of LNP Physicochemical Properties

Objective: To determine the size, polydispersity index (PDI), and zeta potential of the formulated LNPs.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the purified LNP suspension in PBS (for size and PDI) or a low ionic strength buffer like 10 mM NaCl (for zeta potential) to an appropriate concentration to avoid multiple scattering effects.[18]

  • DLS Measurement (Size and PDI):

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a suitable cuvette.

    • Perform the measurement, collecting data from multiple runs to ensure reproducibility. The instrument software will calculate the Z-average diameter and the PDI.[8]

  • Zeta Potential Measurement:

    • Use a specific folded capillary cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software will calculate the zeta potential based on the Henry equation.[11]

Determination of mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Method: RiboGreen Assay (or similar fluorescence-based assay).

Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

Procedure:

  • Prepare a Standard Curve: Create a series of known mRNA concentrations to generate a standard curve of fluorescence intensity versus mRNA concentration.

  • Measure Unencapsulated mRNA: Dilute an aliquot of the LNP suspension in a buffer (e.g., TE buffer) and add the RiboGreen reagent. Measure the fluorescence, which corresponds to the unencapsulated ("free") mRNA.[1]

  • Measure Total mRNA: Dilute another aliquot of the LNP suspension in a buffer containing a detergent (e.g., 1% Triton X-100) to lyse the LNPs. Add the RiboGreen reagent and measure the fluorescence, which corresponds to the total mRNA.[1]

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

In Vitro Transfection Efficiency Assay

Objective: To assess the ability of the LNPs to deliver functional mRNA to cells, resulting in protein expression.

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • mRNA-LNPs encoding a reporter protein (e.g., Firefly Luciferase)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of transfection.[21]

  • LNP Treatment: The following day, replace the cell culture medium with fresh medium containing various concentrations of the mRNA-LNPs. Include appropriate controls (e.g., untreated cells, cells treated with naked mRNA).[10]

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake, endosomal escape, and protein expression.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.[21]

In Vivo Biodistribution Study

Objective: To determine the tissue distribution of LNPs and the resulting protein expression after administration in an animal model.

Materials:

  • Animal model (e.g., BALB/c mice)

  • mRNA-LNPs encoding a reporter protein (e.g., Firefly Luciferase)

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular).[17]

  • In Vivo Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice and administer the D-luciferin substrate via intraperitoneal injection.

  • Image Acquisition: Place the mice in the IVIS and acquire bioluminescence images. The intensity of the light signal indicates the level of luciferase expression in different parts of the body.[15]

  • Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mice and harvest major organs (e.g., liver, spleen, lungs, heart, kidneys). Image the organs individually to obtain a more precise quantification of protein expression in each tissue.[17]

Conclusion

Lipid nanoparticles represent a highly versatile and potent drug delivery system with a wide range of therapeutic applications. A thorough understanding of their core components, formulation principles, and mechanisms of action is paramount for the successful development of novel LNP-based therapies. The experimental protocols outlined in this guide provide a foundational framework for the rational design, synthesis, and evaluation of these complex nanocarriers. As research in this field continues to advance, the optimization of LNP design and a deeper understanding of their biological interactions will undoubtedly lead to the next generation of innovative and life-saving medicines.

References

Understanding PEGylation for Improved Drug Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a foundational technology in modern drug delivery.[1] This modification has significantly advanced the pharmaceutical industry by improving the pharmacokinetic and pharmacodynamic profiles of a wide array of drugs, ranging from small molecules to large biologics.[1][2] By enhancing drug stability, increasing systemic circulation time, and reducing immunogenicity, PEGylation has enabled the development of numerous successful therapies with improved efficacy and patient compliance.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, its impact on drug bioavailability, detailed experimental methodologies, and the characterization of PEGylated therapeutics.

The Core Principles of PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a drug molecule.[1] PEG is a synthetic, hydrophilic, and biocompatible polymer with the repeating unit (–CH2CH2O–)n.[1] Its unique physicochemical properties, including high water solubility, lack of toxicity, and low immunogenicity, make it an ideal candidate for modifying therapeutic agents.[1][6]

The attachment of PEG chains increases the hydrodynamic radius of the drug, effectively creating a "stealth" shield.[1] This shielding mechanism is central to the numerous benefits of PEGylation. The primary advantages of PEGylating a therapeutic agent include:

  • Prolonged Half-Life: PEGylation significantly increases the hydrodynamic volume of a molecule, which prevents its rapid filtration by the kidneys and extends its plasma half-life.[7] For instance, PEGylated interferon-α demonstrates a 5 to 10-fold longer half-life compared to its non-PEGylated form, permitting less frequent dosing.[7]

  • Reduced Immunogenicity: The PEG shield masks antigenic epitopes on therapeutic proteins, thereby minimizing the likelihood of an immune response and the generation of neutralizing antibodies.[5][7] This is particularly critical for biologics like L-asparaginase, where PEGylation has been shown to reduce hypersensitivity reactions.[7]

  • Improved Stability and Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and protects them from enzymatic degradation.[2][7]

  • Enhanced Tumor Targeting: In oncology, the increased size of PEGylated drugs allows them to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, as the leaky vasculature of tumors allows for greater penetration and retention of large molecules.[8]

dot

The "stealth" effect of PEGylation shields the drug from immune recognition and reduces renal clearance.

Quantitative Impact of PEGylation on Pharmacokinetics

The modification of therapeutic agents with PEG has a quantifiable impact on their pharmacokinetic profiles. The following tables summarize the effects of PEGylation on key drug parameters, offering a comparative overview for researchers.

Table 1: Impact of PEGylation on Drug Half-Life

Drug ClassUnmodified Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon-alpha2-3 hours30-90 hours~10-30x[9]
Asparaginase20 hours357 hours~18x[9]
Superoxide Dismutase3.5-6 minutes540-990 minutes~90-165x[9]
Streptokinase4-20 minutes7-20 minutes~1-1.75x[9]
Lactoferrin3-15 minutes15-60 minutes~3-5x[9]
Megakaryocyte Growth and Development Factor~3 hours~30 hours10x[9]
Recombinant Human TIMP-11.1 hours28 hours~25x[10]
Granulocyte-Colony Stimulating Factor (G-CSF)3.5-3.8 hours42 hours~11-12x[11]

Table 2: Influence of PEG Molecular Weight on Circulation Half-Life

PEG Molecular WeightCirculation Half-Life (in mice)Reference
6 kDa18 minutes[9]
50 kDa16.5 hours[9]

Table 3: Effect of PEGylation on Systemic Clearance

DrugUnmodified Systemic ClearancePEGylated Systemic ClearancePEG SizeReference
Interferon-alpha6.6–29.2 L/hr2.5–5 L/hr5 kDa (linear)[9]
Interferon-alpha6.6–29.2 L/hr0.725 L/hr12 kDa (linear)[9]
Interferon-alpha6.6–29.2 L/hr0.06–0.10 L/hr40 kDa (branched)[9]

Experimental Protocols

Detailed methodologies are essential for the successful development and characterization of PEGylated drugs. This section outlines key experimental protocols.

PEGylation Reaction Chemistry

The choice of conjugation chemistry is dictated by the available functional groups on the drug molecule and the desired properties of the final conjugate.

This is a prevalent method for attaching PEG to primary amines (e.g., lysine residues) on proteins.[12]

Materials:

  • Protein to be PEGylated

  • mPEG-NHS ester (e.g., mPEG-succinimidyl propionate)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Purification system (e.g., Size-Exclusion or Ion-Exchange Chromatography)

Procedure:

  • Protein and PEG-NHS Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Separately, dissolve a 5- to 20-fold molar excess of mPEG-NHS in the same buffer immediately before use, as NHS esters are susceptible to hydrolysis.

  • Conjugation Reaction: Add the mPEG-NHS solution to the protein solution.

  • Incubation: Gently stir the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[13] The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted mPEG-NHS.

  • Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG, hydrolyzed PEG, and unmodified protein.[5][]

This method targets free cysteine residues, offering a more site-specific approach to PEGylation.[15]

Materials:

  • Protein with accessible cysteine residue(s)

  • PEG-Maleimide

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.

  • Purification system

Procedure:

  • Protein and PEG-Maleimide Preparation: Dissolve the protein and a 5- to 20-fold molar excess of PEG-Maleimide in the reaction buffer.

  • Conjugation Reaction: Combine the protein and PEG-Maleimide solutions.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13]

  • Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG-maleimide and protein.[13][]

dot

PEGylation_Process General workflow for the PEGylation of a therapeutic agent. Start Start ReagentSelection Select Drug and Activated PEG Start->ReagentSelection Conjugation Covalent Conjugation Reaction ReagentSelection->Conjugation Purification Purification of PEGylated Drug Conjugation->Purification Characterization Characterization of Conjugate Purification->Characterization End End Characterization->End

General workflow for the PEGylation of a therapeutic agent.
Characterization of PEGylated Drugs

Thorough characterization is imperative to ensure the quality, consistency, and efficacy of the PEGylated product.[3]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run samples of the unmodified drug, the PEGylated conjugate, and molecular weight markers on an SDS-PAGE gel. The PEGylated protein will migrate more slowly than the unmodified protein, appearing as a broader band at a higher apparent molecular weight due to the attached PEG chains.[1] This provides a qualitative assessment of successful PEGylation.

  • Mass Spectrometry (MS): This is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and the degree of PEGylation.[16][17]

    • Sample Preparation: Desalt the purified PEGylated protein sample.

    • MS Analysis: Analyze the sample using MALDI-TOF or ESI-MS. The resulting spectrum will show a distribution of peaks corresponding to the protein with different numbers of PEG chains attached. This allows for the determination of the number of PEG chains attached per drug molecule (degree of PEGylation).[1][17]

    • Peptide Mapping: To identify the specific sites of PEGylation, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptide fragments are analyzed by LC-MS/MS.[3]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to separate the PEGylated protein from the unreacted protein and free PEG.[16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to assess the purity of the PEGylated product and to separate different PEGylated species.[16]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge. It is useful for purifying PEGylated proteins and separating positional isomers.[]

Drug Development Workflow

The development of a PEGylated therapeutic is a streamlined process that begins with candidate selection and progresses through to clinical trials.

dot

Drug_Development_Workflow A streamlined workflow for the development of a PEGylated therapeutic, from candidate selection to clinical trials. CandidateSelection Candidate Drug Selection PEGylationStrategy PEGylation Strategy (Chemistry, PEG size) CandidateSelection->PEGylationStrategy ConjugationPurification Conjugation and Purification PEGylationStrategy->ConjugationPurification AnalyticalCharacterization Analytical Characterization ConjugationPurification->AnalyticalCharacterization InVitro In Vitro Activity and Stability AnalyticalCharacterization->InVitro InVivo In Vivo Pharmacokinetics and Efficacy InVitro->InVivo Preclinical Preclinical Toxicology InVivo->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

A streamlined workflow for the development of a PEGylated therapeutic, from candidate selection to clinical trials.

Conclusion

PEGylation is a powerful and versatile technology that has had a profound impact on drug development. By improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents, PEGylation has led to the creation of more effective and patient-friendly medicines. A thorough understanding of the principles of PEGylation, coupled with robust experimental and analytical methodologies, is crucial for the successful development of novel PEGylated therapeutics. As the field continues to evolve, innovations in PEGylation chemistry and a deeper understanding of the biological interactions of PEGylated molecules will undoubtedly lead to the next generation of advanced drug delivery systems.

References

An In-depth Technical Guide to the Solubility and Stability Profile of DSPE-PEG-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctenyl(polyethylene glycol)] (DSPE-PEG-TCO) is a functionalized phospholipid integral to the advancement of drug delivery systems, particularly in the realm of targeted therapeutics and bioorthogonal chemistry. Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene glycol (PEG) spacer terminally functionalized with a reactive trans-cyclooctene (TCO) group, allows for the formation of sterically stabilized nanoparticles such as liposomes and micelles.[1][2][3] The TCO moiety enables highly efficient and specific conjugation to tetrazine-modified molecules via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal "click" chemistry.[4][5] This technical guide provides a comprehensive overview of the solubility and stability profile of DSPE-PEG-TCO, crucial for its effective application in research and pharmaceutical development.

Core Chemical Properties

DSPE-PEG-TCO is a white solid at room temperature.[6] The DSPE portion is a saturated 18-carbon phospholipid that readily self-assembles into liposomes or micelles in aqueous environments.[1][3][7] The PEG linker enhances hydrophilicity, which in turn improves the solubility and stability of resulting drug formulations in aqueous solutions, prolongs circulation time, and reduces non-specific binding.[3][8][9] The TCO group is a strained alkene that serves as a highly reactive dienophile for rapid and specific ligation with tetrazines.[4][10]

Solubility Profile

The solubility of DSPE-PEG-TCO is dependent on the solvent, temperature, and the length of the PEG chain.

Organic Solvents: DSPE-PEG-TCO is generally soluble in a range of organic solvents.[6] Specific examples include:

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Data not consistently available
EthanolData not consistently available

Factors affecting aqueous solubility and micelle formation include:

  • Temperature: Heating can facilitate the dissolution and hydration of DSPE-PEG conjugates in water.[14] For instance, DSPE-PEG2000 micelles have a melting transition of the lipid core at approximately 12.8°C.[14][15]

  • pH: The solubility and stability of the phospholipid component are influenced by pH. DSPE-PEG esters have been shown to be stable in neutral buffered solutions like PBS at pH 7.4, even at elevated temperatures.[9]

  • Ionic Strength: The presence of salts can influence micelle formation and stability.

Stability Profile

The stability of DSPE-PEG-TCO is a critical consideration for its storage and application. The primary degradation pathways involve hydrolysis of the phospholipid esters and isomerization of the reactive TCO group.

Storage and General Stability: DSPE-PEG-TCO is typically stored at -20°C in a solid form and is reported to be stable for at least one year under these conditions.[2][6] It is stable under recommended storage conditions.[16]

Hydrolytic Stability: The ester linkages in the DSPE moiety are susceptible to hydrolysis, particularly under acidic or basic conditions. However, at neutral pH (e.g., in PBS), DSPE-PEG esters are relatively stable.[9]

Stability of the TCO Group: The trans-cyclooctene group is prone to isomerization to its less reactive cis-cyclooctene (CCO) isomer.[10] This isomerization leads to a loss of reactivity towards tetrazines and is a key factor limiting the long-term stability of TCO-containing compounds in solution.[10] The half-life of the TCO group can be short, and long-term storage of TCO compounds is generally not recommended.[10]

Factors influencing TCO stability include:

  • Temperature: Elevated temperatures can accelerate the rate of isomerization.

  • Light: Exposure to light may promote isomerization.

  • Chemical Environment: The presence of certain reagents, such as thiols, can promote the isomerization of some TCO derivatives.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

A common method for determining the CMC of amphiphilic molecules like DSPE-PEG-TCO involves the use of a fluorescent probe, such as pyrene.

Principle: Pyrene exhibits a change in its fluorescence emission spectrum upon partitioning from a polar aqueous environment to the hydrophobic core of a micelle. This change can be monitored to determine the concentration at which micelles begin to form.

Protocol:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of DSPE-PEG-TCO at various concentrations in the desired buffer (e.g., PBS, pH 7.4).

  • Add a small aliquot of the pyrene stock solution to each DSPE-PEG-TCO solution and allow the solvent to evaporate, leaving the pyrene dispersed.

  • Incubate the solutions to allow for equilibration and micelle formation.

  • Measure the fluorescence emission spectrum of each sample, monitoring the ratio of the intensity of the first and third vibrational peaks (I₁/I₃).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-PEG-TCO concentration. The CMC is determined from the inflection point of this plot.[13][17]

Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the degradation of DSPE-PEG-TCO over time and under various stress conditions.

Principle: A reversed-phase HPLC method can separate the intact DSPE-PEG-TCO from its degradation products, such as lysolipids resulting from hydrolysis or the CCO isomer.

Protocol for a Stability Study:

  • Prepare a stock solution of DSPE-PEG-TCO in a suitable solvent.

  • Aliquot the stock solution into several vials and subject them to different stress conditions (e.g., varying pH, temperature, light exposure).

  • At specified time points, withdraw a sample from each vial.

  • Analyze the samples by reversed-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile/methanol with a modifier like trifluoroacetic acid or ammonium acetate).[18][19]

  • Use a suitable detector, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), which are well-suited for lipid analysis.[18][19]

  • Quantify the peak area of the intact DSPE-PEG-TCO and any degradation products to determine the rate and extent of degradation.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under accelerated conditions.[20][21]

Protocol Outline:

  • Acid/Base Hydrolysis: Incubate DSPE-PEG-TCO solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

  • Oxidative Degradation: Expose DSPE-PEG-TCO solutions to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Store solid DSPE-PEG-TCO and its solutions at elevated temperatures.

  • Photostability: Expose solid DSPE-PEG-TCO and its solutions to UV and visible light.

  • Analyze all stressed samples at various time points using a stability-indicating HPLC method as described above to identify and quantify degradants.

Visualizations

Experimental Workflow for Liposome Formulation

G cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing cluster_purification Purification a Dissolve DSPE-PEG-TCO and other lipids (e.g., DSPC, Cholesterol) in organic solvent b Evaporate solvent under vacuum to form a thin lipid film a->b c Hydrate lipid film with aqueous buffer (e.g., PBS) b->c d Vortex/sonicate to form multilamellar vesicles (MLVs) c->d e Extrude MLVs through polycarbonate membranes of defined pore size d->e f Formation of unilamellar vesicles (LUVs) of uniform size e->f g Remove unencapsulated material (e.g., by size exclusion chromatography) f->g h Sterile filter the final liposome formulation g->h

Caption: Workflow for the preparation of DSPE-PEG-TCO-containing liposomes.

Bioorthogonal Ligation Workflow for Targeted Drug Delivery

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Therapeutic Action a Administer Tetrazine-modified targeting moiety (e.g., antibody) b Targeting moiety accumulates at the disease site (e.g., tumor) a->b e In vivo 'click' reaction: TCO on liposome reacts with Tetrazine on targeting moiety c Administer DSPE-PEG-TCO liposomes encapsulating a therapeutic agent d Liposomes circulate and reach the pre-targeted site c->d d->e f Covalent linkage concentrates drug-loaded liposomes at the target site g Localized drug release and therapeutic effect f->g

Caption: Pre-targeted drug delivery using DSPE-PEG-TCO and bioorthogonal ligation.[4][22]

Signaling Pathway in Pre-targeted Radioimmunotherapy

G cluster_targeting Tumor Cell Targeting cluster_delivery Radiolabel Delivery cluster_effect Therapeutic Effect TumorCell Tumor Cell (e.g., expressing CA19.9) Antibody Tetrazine-Antibody Conjugate Antibody->TumorCell Binds to Tumor Antigen Ligation IEDDA Click Reaction (TCO + Tetrazine) Antibody->Ligation Liposome DSPE-PEG-TCO Liposome carrying Radionuclide (e.g., ¹⁷⁷Lu) Liposome->Ligation Radionuclide Localized Radionuclide Concentration Ligation->Radionuclide DNA_Damage DNA Double-Strand Breaks Radionuclide->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Signaling cascade in pre-targeted radioimmunotherapy using DSPE-PEG-TCO.[23][24]

Conclusion

DSPE-PEG-TCO is a versatile and powerful tool in the development of advanced drug delivery systems. A thorough understanding of its solubility and stability characteristics is paramount for its successful formulation and application. While generally soluble in organic solvents and capable of forming stable micelles in aqueous media, careful consideration must be given to the potential for hydrolysis and, most critically, the isomerization of the TCO group. The experimental protocols and workflows provided in this guide offer a framework for the characterization and utilization of DSPE-PEG-TCO in creating targeted and effective therapeutics. Further research into the quantitative stability of the TCO moiety under various physiological conditions will continue to refine its application in the exciting field of bioorthogonal and personalized medicine.

References

The Function of the TCO Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical biology and drug development, the trans-cyclooctene (TCO) group has emerged as a pivotal tool for the precise and efficient assembly of complex biomolecular architectures. Its utility is centered on its role as a highly reactive and specific dienophile in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner. This bioorthogonal "click chemistry" reaction is renowned for its exceptional speed, high specificity, and biocompatibility, enabling the covalent labeling and conjugation of biomolecules in complex biological environments, including in living cells and organisms.[1][2][3]

This technical guide provides an in-depth exploration of the TCO group's function, covering the core principles of TCO-tetrazine ligation, quantitative performance data, key experimental considerations, and detailed protocols to empower researchers, scientists, and drug development professionals.

Core Principles: The TCO-Tetrazine Ligation Mechanism

The bioconjugation reaction involving a TCO group is a form of [4+2] cycloaddition.[4] Specifically, it is an inverse-electron-demand Diels-Alder (iEDDA) reaction where the electron-rich, strained TCO (the dienophile) rapidly reacts with an electron-deficient 1,2,4,5-tetrazine (the diene).[2] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that eliminates a molecule of nitrogen gas (N₂), forming a stable dihydropyridazine product.[2][5] This irreversible release of N₂ gas drives the reaction to completion and ensures the formation of a highly stable covalent bond.[4]

The reaction is prized for its bioorthogonal nature, meaning it proceeds with high selectivity and does not interfere with or cross-react with native functional groups found in biological systems.[2] Furthermore, it is catalyst-free, avoiding the cellular toxicity often associated with copper-catalyzed click chemistry, making it exceptionally well-suited for in vivo applications.[1][3]

TCO_Tetrazine_Ligation TCO Trans-cyclooctene (TCO) (Electron-rich Dienophile) Intermediate Diels-Alder Adduct (Unstable) TCO->Intermediate [4+2] Cycloaddition (iEDDA) Tetrazine Tetrazine (Electron-deficient Diene) plus1 + Product Dihydropyridazine (Stable Conjugate) Intermediate->Product Retro-Diels-Alder (Irreversible) N2 N₂ Gas plus2 +

Figure 1: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

The kinetics of this ligation are exceptionally fast and are influenced by the electronic properties of the reactants. The reaction rate is enhanced by incorporating electron-donating groups (EDGs) on the TCO and electron-withdrawing groups (EWGs) on the tetrazine, which lowers the energy gap between the TCO's highest occupied molecular orbital (HOMO) and the tetrazine's lowest unoccupied molecular orbital (LUMO).[5]

Quantitative Data and Performance Metrics

The efficacy of the TCO-tetrazine ligation is defined by its rapid kinetics and the stability of the reactants. These parameters are crucial for designing successful bioconjugation experiments, especially for in vivo applications where reactant concentrations are low and stability in a physiological environment is paramount.[6]

Table 1: Comparative Analysis of Bioorthogonal Chemistries
ParameterTCO-Tetrazine Ligation (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[1][7]10⁻³ to 1 M⁻¹s⁻¹10⁻³ to 10⁻² M⁻¹s⁻¹
Reaction Conditions Aqueous buffers (pH 6-9), room temp.[1][8]Aqueous buffers, room temp.Aqueous buffers, room temp.
Catalyst Required No[3]NoNo
Biocompatibility ExcellentGoodGood
Reactant Stability TCO can isomerize; Tetrazine is generally stable.[6]Azides and cyclooctynes are highly stable.Azides and phosphines are stable but can be prone to oxidation.
Table 2: Reactivity and Stability of Common TCO Derivatives

There is often a trade-off between the reactivity of a TCO derivative and its stability. Highly strained TCOs, which react faster, are often more susceptible to isomerization to their inactive cis-cyclooctene (CCO) form.[9]

TCO DerivativeRelative Reactivity with TetrazineRelative Stability (Resistance to Isomerization)Key Characteristics
Standard TCO BaselineHigherMore resilient, suitable for applications requiring long-term stability.[9]
sTCO (Strained TCO) Very HighLowerProne to isomerization, best for applications where rapid reaction is critical.[10]
d-TCO (cis-Dioxolane-fused TCO) HighModerateOffers a good balance of high reactivity and improved stability and solubility.[11]
oxoTCO HighModerateIncreased hydrophilicity reduces non-specific binding and improves solubility.[12][13]

Key Considerations for TCO Bioconjugation

Hydrophobicity

The core TCO structure is inherently hydrophobic, which can present several challenges:

  • Poor Aqueous Solubility: Difficulty in handling and dissolving TCO-modified molecules in biological buffers.[12]

  • Aggregation: Increased surface hydrophobicity after conjugation can cause proteins, such as antibodies, to aggregate and precipitate.[12]

  • Reduced Reactivity: The hydrophobic TCO moiety can become "buried" within hydrophobic pockets of a biomolecule, rendering it inaccessible to the tetrazine reaction partner.[12][14]

  • Non-Specific Binding: Hydrophobic interactions can lead to higher background signals in imaging and other assay formats.[12]

To mitigate these issues, hydrophilic linkers, such as polyethylene glycol (PEG), are often incorporated between the TCO group and the biomolecule.[12][15] Alternatively, more hydrophilic TCO derivatives like oxoTCO can be used.[13]

Hydrophobicity_Logic Problem Problem: Hydrophobicity of TCO Aggregation Protein Aggregation Problem->Aggregation LowYield Low Conjugation Yield ('Buried' TCO) Problem->LowYield NonSpecific Non-Specific Binding Problem->NonSpecific Solution1 Solution 1: Incorporate Hydrophilic Linker (e.g., PEG) Aggregation->Solution1 Solution2 Solution 2: Use Hydrophilic TCO Derivative (e.g., oxoTCO) Aggregation->Solution2 LowYield->Solution1 LowYield->Solution2 NonSpecific->Solution1 NonSpecific->Solution2

Figure 2: Troubleshooting hydrophobic effects of the TCO group.
Stability and Isomerization

The primary pathway for TCO deactivation is its isomerization to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer.[9] This is a critical consideration, particularly for in vivo studies or experiments requiring long incubation times. Factors that promote this isomerization include:

  • Presence of Thiols: Reagents like dithiothreitol (DTT) or biological thiols like glutathione can catalyze isomerization.[9]

  • Radical Species: The isomerization is believed to proceed via a radical-mediated pathway.[9]

  • Long-Term Storage: Highly strained TCO derivatives may be prone to deactivation during storage.[10]

Applications in Drug Development and Research

The unique combination of speed, specificity, and biocompatibility makes the TCO-tetrazine ligation a versatile tool for a wide range of applications.[1][3]

  • Antibody-Drug Conjugates (ADCs): Enables the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR) and an improved therapeutic window.[1][16]

  • Live-Cell and In Vivo Imaging: The catalyst-free nature of the reaction allows for the labeling and tracking of biomolecules in living systems without causing cellular perturbation.[1][3]

  • Pretargeted Nuclear Imaging: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a much smaller, fast-clearing radiolabeled tetrazine is injected, which rapidly "clicks" to the antibody for high-contrast imaging.[17][18]

  • PROTACs and Molecular Glues: Facilitates the synthesis of complex molecules designed for targeted protein degradation.[1]

  • Hydrogel Formation: The rapid and specific reaction is ideal for the in situ formation of biocompatible hydrogels for applications in tissue engineering and controlled drug delivery.[1]

Pretargeting_Workflow Step1 Step 1: Administer TCO-Antibody (Long circulation time) Step2 Antibody Accumulates at Tumor Site (Unbound antibody clears from circulation) Step1->Step2 Step3 Step 2: Administer Radiolabeled Tetrazine (Small molecule, fast clearance) Step2->Step3 Step4 In Vivo 'Click' Reaction (TCO + Tetrazine at tumor site) Step3->Step4 Step5 High-Contrast Imaging (Unbound tetrazine is rapidly cleared) Step4->Step5

Figure 3: Workflow for pretargeted imaging using TCO-tetrazine ligation.

Experimental Protocols

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column (e.g., PD-10)

Methodology:

  • Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration.

  • Prepare TCO-NHS Stock: Immediately before use, dissolve the TCO-NHS ester in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Vortex gently to mix.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted TCO reagent and quenching buffer by passing the reaction mixture through a desalting spin column, eluting with the desired storage buffer (e.g., PBS).[7]

  • Characterization: The TCO-labeled protein is now ready for subsequent ligation with a tetrazine-modified molecule. The degree of labeling can be quantified using mass spectrometry.

Protocol 2: Whole Blood Stability Assay

This protocol provides an in vitro method to assess the stability of a TCO-bioconjugate in a complex biological matrix that simulates the in vivo circulatory environment.[6]

Materials:

  • TCO-bioconjugate

  • Freshly collected whole blood (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Centrifuge

  • LC-MS system for analysis

Methodology:

  • Preparation: Equilibrate the whole blood to 37°C. Prepare a stock solution of the TCO-bioconjugate in PBS.[6]

  • Incubation: Spike the TCO-bioconjugate into the whole blood at a final concentration relevant to the intended in vivo dose. Immediately take a sample for a time point zero (T=0) analysis.[6]

  • Time Points: Incubate the remaining sample at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).[6]

  • Sample Processing: For each time point, immediately isolate the plasma by centrifugation.[6]

  • Analysis: Analyze the plasma samples using a suitable method, such as LC-MS, to quantify the amount of intact TCO-bioconjugate remaining. The percentage of intact conjugate over time is used to determine its stability.

Protocol 3: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the ligation of a TCO-functionalized protein with a tetrazine-functionalized protein.[2][8]

Materials:

  • TCO-functionalized Protein A (from Protocol 1)

  • Tetrazine-functionalized Protein B

  • PBS, pH 7.4

  • Spectrophotometer (optional, for monitoring)

Methodology:

  • Reaction Setup: Mix the TCO-functionalized protein and the tetrazine-functionalized protein in a 1:1 to 1.2:1 molar ratio in PBS.[2]

  • Monitoring (Optional): The reaction can be monitored by observing the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm using a spectrophotometer.[8]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[2][8]

  • Analysis and Purification: The resulting protein-protein conjugate can be analyzed by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugate. If necessary, the conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).

ADC_Workflow cluster_Ab cluster_Drug Antibody 1. Start with Monoclonal Antibody Mod_Ab 2. Modify Antibody with Tetrazine (e.g., Tz-NHS Ester) Antibody->Mod_Ab Purify_Ab 3. Purify Tetrazine-Antibody Mod_Ab->Purify_Ab Conjugation 4. Conjugation Reaction (Mix Purified Components) Purify_Ab->Conjugation Drug 1. Start with Cytotoxic Payload Mod_Drug 2. Modify Payload with TCO-Linker Drug->Mod_Drug Purify_Drug 3. Purify TCO-Linker-Payload Mod_Drug->Purify_Drug Purify_Drug->Conjugation Purify_ADC 5. Purify Final ADC Conjugation->Purify_ADC

Figure 4: General experimental workflow for creating an Antibody-Drug Conjugate (ADC).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of DSPE-PEG Lipids

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG), a phospholipid-polymer conjugate essential in drug delivery systems. Its biocompatibility, biodegradability, and amphiphilic nature make it a cornerstone for creating advanced nanocarriers like liposomes and micelles.[1][2][3] This document details its core physical and chemical properties, the experimental protocols used for their characterization, and the fundamental principles of its application.

Core Physicochemical Properties

DSPE-PEG is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene glycol (PEG) chain.[3][4] This structure allows DSPE-PEG to self-assemble in aqueous solutions, forming micelles that can encapsulate hydrophobic drugs, thereby enhancing their solubility and stability.[1][5] The PEGylated surface of these nanocarriers provides a "stealth" characteristic, reducing clearance by the mononuclear phagocyte system and prolonging circulation time in the body.[5][6]

Quantitative Data Summary

The properties of DSPE-PEG are highly dependent on the length of the PEG chain. The following tables summarize key quantitative data for various DSPE-PEG conjugates.

Table 1: Molecular Weight and Solubility

DSPE-PEG DerivativeAverage Molecular Weight (Da)Solubility
DSPE-PEG(2000) Amine~2800Soluble in aqueous media, forming micelles for post-insertion applications.[7]
DSPE-PEG(2000) Carboxylic Acid~2780Soluble in chloroform, methylene chloride, DMF, and DMSO.[8][9] Greater than 10 mg/mL in hot water.[10]
DSPE-PEG(3400) Carboxylic Acid~4200Soluble in chloroform, methylene chloride, DMF, and DMSO.[9]
DSPE-PEG(5000) Carboxylic Acid~5800Soluble in chloroform, methylene chloride, DMF, and DMSO.[9]

Table 2: Micellar and Thermal Properties

PropertyDSPE-PEG(2000)DSPE-PEG(3000)DSPE-PEG(5000)
Critical Micelle Concentration (CMC) ~1 µM[11] (0.5-1.5 µM range for 2k-5k)[12]0.5-1.5 µM[12]0.5-1.5 µM (Slightly higher than 2k)[12][13]
CMC in pure water vs. buffer ~10-20 µM (in water) vs. 0.5-1.0 µM (in HEPES buffer)[14]N/AN/A
Phase Transition Temp. (Tm) of Micelles 12.8°C[11][15]N/AN/A
Aggregation Number (Nagg) ~90 in saline solution[11][14]N/AN/A
Micelle Hydrodynamic Diameter (Dh) 15-18 nm[11][14]N/AN/A

Note: The main melting temperature of DSPE vesicles is 74°C; however, this transition is absent in DSPE-PEG(2000) micelles, which instead show a lower, reversible endothermic peak at 12.8°C.[11][15]

Visualization of Structure and Assembly

Diagrams created using Graphviz illustrate the molecular structure and behavior of DSPE-PEG lipids in an aqueous environment.

cluster_DSPE_PEG DSPE-PEG(2000) Molecular Structure DSPE DSPE Anchor Phosphate Phosphate Group DSPE->Phosphate PEG PEG(2000) Chain (Hydrophilic) Phosphate->PEG Ethanolamine Linker Stearoyl Two Stearoyl Chains (Hydrophobic) Stearoyl->DSPE Glycerol Backbone

DSPE-PEG(2000) Molecular Structure

Self-Assembly into a Micelle

Drug Encapsulation in a Micelle

Experimental Protocols for Characterization

Accurate characterization of DSPE-PEG lipids and their assemblies is critical for quality control and formulation development.

Liposome/Micelle Preparation

A common method for preparing DSPE-PEG micelles or incorporating them into liposomes is the film hydration technique followed by extrusion.

  • Materials: DSPE-PEG lipid powder, other lipids (e.g., DSPC, Cholesterol) if forming liposomes, organic solvent (e.g., chloroform), aqueous buffer (e.g., HEPES, PBS), round-bottom flask, rotary evaporator, bath sonicator, extrusion device with polycarbonate membranes.

  • Methodology:

    • Dissolve the desired lipids (including DSPE-PEG) in an organic solvent like chloroform in a round-bottom flask.[16]

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.[16]

    • Hydrate the lipid film with an aqueous buffer solution by vortexing or sonicating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).[16] This results in the formation of multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) under high pressure.[16]

    • For simple micelle formation, DSPE-PEG can be dissolved directly in an aqueous buffer at a concentration above its CMC and heated (e.g., 60°C) with stirring.[13]

Determination of Micelle Size and Polydispersity (Dynamic Light Scattering - DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of micelles or liposomes in a solution.[17]

  • Instrumentation: DLS Instrument (e.g., Malvern Zetasizer).

  • Methodology:

    • Prepare the micelle/liposome solution at the desired concentration in a suitable filtered buffer.

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle (typically 90° or 173°).[18]

    • The instrument directs a laser beam through the sample. The fluctuations in the intensity of scattered light caused by the Brownian motion of the particles are measured.

    • The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.[18][19]

Determination of Phase Transition Temperature (Differential Scanning Calorimetry - DSC)

DSC measures the heat flow associated with thermal transitions in the lipid assembly, such as the gel-to-liquid crystalline phase transition (Tm).[17][20]

  • Instrumentation: MicroCal VP-DSC or similar calorimeter.

  • Methodology:

    • Prepare a concentrated sample of the DSPE-PEG micelles or liposomes and a matching reference sample of the buffer.

    • Load the sample and reference into their respective cells in the calorimeter.

    • Program the instrument to scan a specific temperature range (e.g., 10°C to 90°C) at a defined heating and cooling rate (e.g., 1°C/min).[20]

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

    • An endothermic peak on the resulting thermogram indicates the phase transition. The temperature at the peak maximum is the Tm.[11] For DSPE-PEG(2000) micelles, this transition is observed around 12.8°C.[11][15]

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

The CMC is the concentration at which amphiphilic molecules begin to form micelles. It can be determined by monitoring the change in the fluorescence of a hydrophobic probe as it partitions into the newly formed micelle cores.

  • Materials: DSPE-PEG, fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene (DPH) or pyrene), spectrofluorometer.

  • Methodology:

    • Prepare a series of DSPE-PEG solutions with increasing concentrations in an aqueous buffer.

    • Add a small, constant amount of the fluorescent probe to each solution.

    • Allow the solutions to equilibrate.

    • Measure the fluorescence intensity of each sample at the probe's characteristic excitation and emission wavelengths.

    • Plot the fluorescence intensity against the logarithm of the DSPE-PEG concentration.

    • The plot will typically show two distinct linear regions. Below the CMC, the fluorescence is low as the probe is in a polar aqueous environment. Above the CMC, the fluorescence intensity increases sharply as the probe moves into the hydrophobic micelle cores.

    • The CMC is determined from the intersection point of the two linear portions of the graph.[13][14]

Experimental and Characterization Workflow

The logical flow from material synthesis to final characterization is crucial for reproducible results in drug delivery research.

cluster_workflow DSPE-PEG Nanoparticle Characterization Workflow cluster_char Physicochemical Characterization start Start: DSPE-PEG Raw Material prep Nanoparticle Preparation (e.g., Film Hydration) start->prep hplc HPLC/LC-MS (Purity, Concentration) start->hplc Purity Check dls DLS Analysis (Size, PDI) prep->dls Initial Check dsc DSC Analysis (Phase Transition, Tm) prep->dsc cmc Fluorescence Assay (CMC Determination) prep->cmc drug_loading Drug Encapsulation (If Applicable) final_char Final Formulation Characterization drug_loading->final_char end End: Qualified Nanocarrier final_char->end

Characterization Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG-TCO in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and ability to modify drug pharmacokinetics have established them as a leading platform for drug delivery. The incorporation of polyethylene glycol (PEG) conjugated to lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), creates a hydrophilic corona around the liposome. This "stealth" technology sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[1][2][3]

The functionalization of the PEG terminus with a reactive moiety like trans-cyclooctene (TCO) offers a powerful strategy for active targeting. DSPE-PEG-TCO enables the attachment of targeting ligands, such as antibodies or peptides modified with a tetrazine group, via a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[4] This highly efficient and specific ligation can be performed under physiological conditions, allowing for precise targeting of liposomes to specific cells or tissues.[4]

These application notes provide a detailed protocol for the formulation of DSPE-PEG-TCO-containing liposomes using the thin-film hydration method, followed by characterization of their key physicochemical properties.

Data Presentation

The inclusion of DSPE-PEG-TCO in a liposomal formulation can influence its physicochemical properties. The following tables summarize the expected impact of varying lipid compositions on particle size, polydispersity index (PDI), and encapsulation efficiency.

Table 1: Effect of DSPE-PEG-TCO Molar Percentage on Liposome Size and Polydispersity Index (PDI)

Formulation IDMolar Ratio (DSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG-TCO)Particle Size (nm)Polydispersity Index (PDI)
Lipo-TCO-155:40:4:1~120-140< 0.2
Lipo-TCO-2.555:40:2.5:2.5~130-150< 0.2
Lipo-TCO-555:40:0:5~135-160< 0.25

Note: Data is compiled from typical results found in the literature. Actual values may vary based on specific experimental conditions. Generally, increasing the concentration of PEGylated lipids can lead to a slight increase in particle size.[5]

Table 2: Influence of Lipid Composition on Encapsulation Efficiency

Formulation IDEncapsulated DrugEncapsulation Efficiency (%)
Lipo-TCO-2.5-DoxDoxorubicin~85-95%
Lipo-TCO-2.5-GFPGreen Fluorescent Protein~30-40%

Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the encapsulated drug and the loading method used. The presence of PEGylated lipids can sometimes slightly decrease the encapsulation efficiency of hydrophilic drugs by reducing the available internal aqueous volume.[6]

Experimental Protocols

Protocol 1: DSPE-PEG-TCO Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-TCO using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-TCO

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-TCO in a chloroform:methanol (2:1 v/v) mixture. A typical molar ratio is 55:40:2.5:2.5.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (for DSPC, this is ~55°C).

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[5][7]

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (e.g., 60-65°C) aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated.[7] The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by gentle rotation in the water bath for 30-60 minutes to facilitate the formation of multilamellar vesicles (MLVs). The solution should appear milky.

  • Size Reduction (Sonication):

    • To reduce the size of the MLVs, sonicate the liposome suspension. This can be done using a probe sonicator (intermittently to avoid overheating) or a bath sonicator until the suspension becomes less turbid.[7]

  • Extrusion:

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Assemble the extruder with the desired membranes.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome suspension through the extruder 10-20 times to obtain a translucent suspension of SUVs.[8]

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.[9]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Perform the measurement and analyze the data to obtain the average particle size (Z-average) and PDI.[10][11]

2. Encapsulation Efficiency Determination by HPLC

  • Principle: This method involves separating the unencapsulated ("free") drug from the liposome-encapsulated drug, followed by quantification of the drug in both fractions using High-Performance Liquid Chromatography (HPLC).[4][12]

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using a method such as size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation.[12]

    • Quantification of Total Drug:

      • Take a known volume of the original (unpurified) liposome suspension.

      • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or Triton X-100).

      • Quantify the total drug concentration using a validated HPLC method.

    • Quantification of Free Drug:

      • Collect the fraction containing the free drug from the separation step.

      • Quantify the free drug concentration using the same HPLC method.

    • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100[12]

Visualization of Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the key steps in the formulation and characterization of DSPE-PEG-TCO liposomes.

G cluster_formulation Liposome Formulation cluster_characterization Characterization cluster_targeting Targeting (Click Chemistry) A Lipid Dissolution (DSPC, Chol, DSPE-PEG, DSPE-PEG-TCO) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer +/- Drug) B->C D Size Reduction (Sonication & Extrusion) C->D E Particle Size & PDI (Dynamic Light Scattering) D->E F Encapsulation Efficiency (HPLC) D->F G DSPE-PEG-TCO Liposome D->G I Targeted Liposome G->I H Tetrazine-Modified Ligand (e.g., Antibody) H->I

Experimental workflow for DSPE-PEG-TCO liposome formulation and characterization.
EGFR Signaling Pathway for Targeted Drug Delivery

DSPE-PEG-TCO functionalized liposomes can be conjugated with antibodies targeting specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[13] The diagram below illustrates a simplified EGFR signaling pathway, a common target for cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway, a target for liposomal drug delivery.

References

Application Notes and Protocols for DSPE-PEG-TCO in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) and functionalized with a trans-cyclooctene (TCO) group (DSPE-PEG-TCO) is a key reagent in the development of advanced targeted drug delivery systems.[1][2][3] This functionalized lipid leverages the principles of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and a tetrazine (Tz) moiety.[4][5] This reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[4][6]

DSPE-PEG itself is an amphiphilic polymer that readily incorporates into lipid-based nanoparticles such as liposomes and micelles.[7][8][9] The DSPE portion anchors the molecule within the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous environment, creating a "stealth" coating that reduces clearance by the mononuclear phagocyte system.[10] This prolongs circulation time and promotes passive tumor accumulation via the enhanced permeability and retention (EPR) effect.[10] The addition of the TCO group allows for a "pre-targeting" approach. A non-toxic, TCO-functionalized nanoparticle is administered and allowed to accumulate at the target site. Subsequently, a tetrazine-modified therapeutic agent is administered, which then rapidly and specifically reacts with the TCO-labeled nanoparticles at the target, minimizing systemic toxicity.[4]

These application notes provide an overview of the use of DSPE-PEG-TCO in targeted drug delivery and detailed protocols for the formulation and application of DSPE-PEG-TCO-containing nanoparticles.

Core Concepts: The Tetrazine-TCO Ligation

The foundation of this targeted delivery strategy is the IEDDA reaction between the TCO group on the DSPE-PEG lipid and a tetrazine-conjugated molecule. This [4+2] cycloaddition is irreversible due to the release of nitrogen gas, which drives the reaction to completion.[4] The high reaction kinetics and specificity allow for efficient ligation even at low concentrations in complex biological environments.[11]

Applications in Targeted Drug Delivery

DSPE-PEG-TCO enables a variety of innovative strategies in targeted therapy:

  • Pre-targeted Drug Delivery: A two-step approach where TCO-functionalized nanoparticles are first administered and accumulate at the target site (e.g., a tumor). A second component, a tetrazine-linked cytotoxic drug, is then administered and reacts specifically with the nanoparticles at the target, minimizing off-target effects.[4]

  • Antibody-Drug Conjugates (ADCs): Next-generation ADCs can be developed with site-specific conjugation and controlled drug release. A TCO-modified antibody can be used to target a tumor, followed by administration of a tetrazine-linked drug.[4]

  • "Click-to-Release" Prodrug Systems: Therapeutic agents can be inactivated by capping them with a TCO or tetrazine moiety. The active drug is then released only upon administration of the complementary bioorthogonal partner, allowing for spatiotemporal control over drug activation.[12]

  • Targeted Imaging: By conjugating an imaging agent (e.g., a radionuclide or fluorescent dye) to a tetrazine, the TCO-functionalized nanoparticles can be used for pre-targeted in vivo imaging to visualize tumors or other disease sites.[11][13]

Experimental Protocols

Protocol 1: Formulation of TCO-Functionalized Liposomes

This protocol describes the preparation of TCO-functionalized liposomes using the thin-film hydration method followed by sonication.[14][15]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-TCO

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-TCO in chloroform in a round-bottom flask. A typical molar ratio is 26:12:1:1 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-TCO).[14]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 55°C for DSPC).[14]

  • Sonication and Extrusion:

    • Sonicate the resulting lipid suspension using a probe sonicator to reduce the size of the liposomes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

Workflow for Liposome Formulation

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate Film with PBS dry->hydrate Add Aqueous Buffer sonicate Sonicate Suspension hydrate->sonicate extrude Extrude for Uniform Size sonicate->extrude final_product final_product extrude->final_product TCO-Liposomes

Caption: Workflow for the preparation of TCO-functionalized liposomes.

Protocol 2: Radiolabeling of TCO-Liposomes for In Vivo Imaging

This protocol details a pre-targeting approach for PET imaging using 68Ga-labeled tetrazine and TCO-functionalized liposomes.[16][17]

Materials:

  • TCO-functionalized liposomes (from Protocol 1)

  • [68Ga]Ga-THP-Tz (a 68Ga-labeled tetrazine derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human serum (for in vitro validation)

  • Size exclusion chromatography (SEC) column

Procedure:

  • In Vitro Validation:

    • Incubate TCO-functionalized liposomes with human serum or PBS for 1 hour at 37°C.[17]

    • Add [68Ga]Ga-THP-Tz to the liposome suspension and incubate for 30 minutes at 37°C with continuous agitation.[17]

    • Purify the sample using a size exclusion chromatography column to separate the radiolabeled liposomes from free [68Ga]Ga-THP-Tz.

    • Measure the radioactivity of the liposome fraction to determine the radiolabeling efficiency.

  • In Vivo Pre-targeting:

    • Administer the TCO-functionalized liposomes intravenously into the animal model.

    • Allow sufficient time for the liposomes to circulate and accumulate at the target site (e.g., tumor).

    • Administer [68Ga]Ga-THP-Tz intravenously.

    • Perform PET imaging at various time points to visualize the distribution of the radiolabeled liposomes.

Pre-targeted Imaging Workflow

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Ligation & Imaging inject_lipo Inject TCO-Liposomes accumulate Accumulation at Target Site inject_lipo->accumulate inject_tz Inject Radiolabeled Tetrazine accumulate->inject_tz Time Delay ligate In Vivo Click Reaction inject_tz->ligate image PET Imaging ligate->image result Tumor Visualization image->result

Caption: Workflow for in vivo pre-targeted PET imaging.

Quantitative Data Summary

Formulation ParameterValueReference
Lipid Composition (molar ratio)
DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-TCO26:12:1:1[14]
Liposome Characteristics
Mean Diameter (nm)109.4 ± 8.8[18]
Polydispersity Index (PDI)0.153 ± 0.027[18]
Zeta Potential (mV)-6.8 ± 4.4[18]
Radiolabeling Efficiency
In PBS (%)75 ± 2[17]
In Human Serum (%)62 ± 3[17]
In Vivo Pre-targeting StudyResultReference
18F-TCO-Liposome Blood Half-life Blood concentration drops by < 20% over 5.5 hours[14]
Targeting Moiety pHLIP-Tz (targets acidic tumor microenvironment)[14]
Outcome Successful enrichment of 18F in tissues with high concentrations of pHLIP-Tz[14]

Signaling and Targeting Pathway

The targeting mechanism of DSPE-PEG-TCO nanoparticles in a pre-targeting strategy relies on two main principles: passive accumulation and bioorthogonal ligation.

  • Passive Accumulation (EPR Effect): The PEGylated nanoparticles circulate for an extended period, allowing them to extravasate through the leaky vasculature of tumors and accumulate in the tumor interstitium.

  • Bioorthogonal Ligation: A subsequently administered tetrazine-conjugated molecule (e.g., a drug or imaging agent) selectively reacts with the TCO groups on the nanoparticles that have accumulated in the tumor. This localizes the therapeutic or diagnostic effect.

Targeted Drug Delivery Pathway

G LNP TCO-Nanoparticle Bloodstream Bloodstream LNP->Bloodstream Drug Tetrazine-Drug Drug->Bloodstream Tumor Tumor Microenvironment Bloodstream->Tumor EPR Effect Healthy Healthy Tissue Bloodstream->Healthy Activation Drug Activation at Tumor Tumor->Activation Click Reaction Healthy->Activation Minimal Reaction Therapeutic_Effect Targeted Therapeutic Effect Activation->Therapeutic_Effect

Caption: The pathway of pre-targeted drug delivery using TCO-nanoparticles.

References

DSPE-PEG-TCO for Messenger RNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1] The composition of these LNPs is critical to their stability, delivery efficiency, and overall therapeutic efficacy. A key component in many LNP formulations is the PEGylated lipid, which provides a hydrophilic shield to prevent aggregation and reduce clearance by the immune system.[1] DSPE-PEG-TCO is a functionalized PEG-lipid conjugate that offers the benefits of PEGylation with the added advantage of a terminal trans-cyclooctene (TCO) group. This TCO moiety enables "click chemistry," a highly efficient and specific bioorthogonal reaction, allowing for the covalent attachment of targeting ligands to the LNP surface for precise delivery to specific cells or tissues.[2][3]

These application notes provide detailed protocols for the formulation of mRNA-loaded LNPs incorporating DSPE-PEG-TCO, methods for their characterization, and procedures for the subsequent surface functionalization using TCO-tetrazine click chemistry.

Data Presentation

The following tables summarize quantitative data on the physicochemical properties and in vitro transfection efficiency of LNPs formulated with different PEG-lipids. While direct comparative data for DSPE-PEG-TCO is limited in single studies, the presented data illustrates the impact of PEG-lipid choice on key LNP parameters.

Table 1: Physicochemical Properties of mRNA Lipid Nanoparticles

Formulation IDIonizable LipidHelper LipidCholesterolPEG-Lipid (molar %)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LNP-1DLin-MC3-DMADSPC38.5DMG-PEG2000 (1.5)80-120<0.2Near-neutral>95%[4]
LNP-2ALC-0315DSPC42.7ALC-0159 (1.6)~1330.15Near-neutral>90%[5]
LNP-3SM-102DOPE38.5C14-PEG-2000 (1.5)74-910.17-0.23-10 to -20>85%[6]
LNP-4CSL3DSPC37.5DSPE-PEG2000 (2.5)70-1950.04-0.47Near-neutral~80%[7][8]
LNP-5DLin-MC3-DMADSPC38.5DSPE-PEG2000 (1.5)<150--~90%[9]

Table 2: In Vitro Transfection Efficiency of mRNA Lipid Nanoparticles

Formulation IDCell LinePEG-LipidTransfection Efficiency (Relative to control)Reference
LNP-AHeLa1.5% DMG-PEG20003.1-fold higher than 10% DMG-PEG[10][11]
LNP-BDC 2.41.5% DMG-PEG20002.3-fold higher than 10% DMG-PEG[10][11]
LNP-CHeLaDMG-PEG LNPsHigher than DSG-PEG LNPs[1][12]
LNP-DHuh-7DSPE-NH2 LNPHigher than DSPE LNP and DSPE-COOH LNP[9]
LNP-EHepG2DSPE-NH2 LNPHigher than DSPE-COOH LNP and DSPE LNP[9]

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-TCO Containing mRNA LNPs via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible method for generating uniformly sized nanoparticles.[13]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, SM-102) dissolved in ethanol

  • Helper lipid (e.g., DSPC, DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • DSPE-PEG(2000)-TCO dissolved in ethanol

  • mRNA encoding the protein of interest dissolved in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Ethanol, absolute

  • Nuclease-free water

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG-TCO in absolute ethanol at the desired concentrations (e.g., 10 mg/mL).

  • Prepare Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:DSPE-PEG-TCO). Vortex briefly to ensure a homogenous mixture.

  • Prepare mRNA Solution: Dilute the mRNA stock solution to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Perform dialysis against sterile PBS at 4°C with several buffer changes over 24 hours to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP suspension by passing it through a 0.22 µm filter.

    • Store the sterile LNPs at 4°C.

Protocol 2: Characterization of DSPE-PEG-TCO mRNA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the surface charge of the LNPs and is determined by measuring the electrophoretic mobility of the particles in an electric field.

  • Procedure:

    • Dilute the LNP suspension in sterile PBS.

    • Load the sample into a specialized zeta potential cell.

    • Measure the zeta potential using a DLS instrument with zeta potential measurement capabilities.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Principle: The RiboGreen® assay is a fluorescent-based method to quantify the amount of mRNA. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.[4][5]

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • To determine the total amount of mRNA, lyse a sample of the LNP suspension with a detergent (e.g., 0.5% Triton™ X-100).

    • To determine the amount of unencapsulated mRNA, use an intact sample of the LNP suspension.

    • Add the RiboGreen® reagent to the standards and samples.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Protocol 3: Surface Functionalization of DSPE-PEG-TCO LNPs via Tetrazine Click Chemistry

This protocol describes the conjugation of a tetrazine-modified targeting ligand to the TCO group on the surface of the pre-formed LNPs.[2][14]

Materials:

  • DSPE-PEG-TCO containing mRNA LNPs (from Protocol 1)

  • Tetrazine-modified targeting ligand (e.g., antibody, peptide, small molecule)

  • Reaction Buffer: PBS, pH 7.4

  • Spin desalting columns or size-exclusion chromatography system for purification

Procedure:

  • Reactant Preparation:

    • Ensure the DSPE-PEG-TCO LNPs are in the reaction buffer. If necessary, perform a buffer exchange using a spin desalting column.

    • Dissolve the tetrazine-modified ligand in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction:

    • Mix the DSPE-PEG-TCO LNPs with the tetrazine-modified ligand. A slight molar excess of the tetrazine reagent (e.g., 1.5 to 5-fold molar excess relative to the DSPE-PEG-TCO) is often recommended to ensure complete reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing. For less reactive partners or to minimize potential degradation of sensitive components, the reaction can be performed at 4°C for 2-4 hours.

  • Purification:

    • Remove the unreacted tetrazine-modified ligand by purifying the functionalized LNPs using a spin desalting column or size-exclusion chromatography.

  • Characterization and Storage:

    • Characterize the functionalized LNPs for size, PDI, and zeta potential as described in Protocol 2 to ensure the conjugation process did not significantly alter the nanoparticle properties.

    • Confirm the successful conjugation using appropriate analytical techniques (e.g., gel electrophoresis, HPLC).

    • Store the functionalized LNPs at 4°C.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Preparation cluster_mrna mRNA Preparation ionizable Ionizable Lipid mixer Microfluidic Mixing ionizable->mixer helper Helper Lipid helper->mixer cholesterol Cholesterol cholesterol->mixer dspe_peg_tco DSPE-PEG-TCO dspe_peg_tco->mixer mrna mRNA in Aqueous Buffer mrna->mixer lnp mRNA-LNP Formation mixer->lnp dialysis Dialysis (Purification) lnp->dialysis characterization Characterization (Size, Zeta, EE) dialysis->characterization final_product DSPE-PEG-TCO mRNA LNPs characterization->final_product

Caption: Workflow for the formulation and characterization of DSPE-PEG-TCO mRNA LNPs.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp Lipid Nanoparticle (LNP) endocytosis Endocytosis lnp->endocytosis Cellular Uptake early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm mRNA Release translation mRNA Translation (Protein Synthesis) cytoplasm->translation

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

Click_Chemistry_Workflow start_lnp DSPE-PEG-TCO mRNA LNP mixing Mixing and Incubation start_lnp->mixing tetrazine_ligand Tetrazine-Modified Targeting Ligand tetrazine_ligand->mixing click_reaction TCO-Tetrazine Click Reaction mixing->click_reaction purification Purification click_reaction->purification final_targeted_lnp Targeted mRNA LNP purification->final_targeted_lnp

Caption: Workflow for surface functionalization of DSPE-PEG-TCO LNPs via click chemistry.

References

Application Notes and Protocols for Bioconjugation of Peptides to DSPE-PEG-TCO Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic peptides to specific cells or tissues is a paramount objective in modern drug development. Liposomes, particularly those functionalized with polyethylene glycol (PEG) for enhanced circulation times ("stealth" liposomes), serve as excellent drug delivery vehicles. The bioconjugation of targeting peptides to the surface of these liposomes can significantly improve their therapeutic efficacy by ensuring site-specific delivery.

This document provides detailed application notes and protocols for the bioconjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) liposomes functionalized with trans-cyclooctene (TCO). The conjugation strategy is based on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" reaction between a TCO-modified liposome and a tetrazine (Tz)-modified peptide. This reaction is exceptionally fast and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1]

Principle of TCO-Tetrazine Ligation

The bioconjugation method described herein utilizes the IEDDA reaction, a powerful click chemistry tool.[1] This reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the trans-cyclooctene). The key advantages of this approach include:

  • Exceptional Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹.[1] This allows for rapid and efficient conjugation even at low concentrations of reactants.

  • High Specificity and Bioorthogonality: The TCO and tetrazine moieties react selectively with each other, even in complex biological media, without cross-reacting with native functional groups found in biological systems.[1]

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature, preserving the structural and functional integrity of the peptide and the liposome.

  • Irreversible Bond Formation: The reaction forms a stable covalent bond, ensuring the long-term stability of the peptide-liposome conjugate.

Data Presentation

Table 1: Physicochemical Properties of DSPE-PEG-TCO Liposomes
Liposome Formulation (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPC:Cholesterol:DSPE-PEG2k:DSPE-PEG2k-TCO (26:12:1:1)130.30.081Not Reported[2]
18F-labeled version of the above142.90.207Not Reported[2]
DPPC:Cholesterol:DSPE-PEG2000:DSPE-TCO109.4 ± 8.80.153 ± 0.027-6.8 ± 4.4[3]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2k: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DSPE-PEG2k-TCO: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene glycol)-2000]

Table 2: Quantitative Data on TCO-Tetrazine Ligation for Liposome Bioconjugation
Reaction SystemConjugation Efficiency (%)Reaction TimeConditionsReference
[68Ga]Ga-THP-tetrazine with TCO-PEG-liposomes in PBS75 ± 2Not SpecifiedIn vitro[4]
[68Ga]Ga-THP-tetrazine with TCO-PEG-liposomes in human serum62 ± 3Not SpecifiedIn vitro[4]
Radiolabeling of TCO-PEG-liposomes with [67/68Ga]Ga-THP-Tz65 ± 9 to 74 ± 6 (Radiochemical Yield)15 minutesIn vitro[4]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-TCO Liposomes by Thin Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG-TCO using the thin-film hydration method, followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG

  • DSPE-PEG-TCO

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[5]

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-TCO at a desired molar ratio) in the organic solvent.[5]

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]

  • Hydration: Hydrate the lipid film with the aqueous hydration buffer. The buffer should be pre-heated to a temperature above the Tc of the lipids.[1] Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.

  • Extrusion: For a uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. Pass the suspension through the membrane 10-20 times.

  • Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Synthesis of Tetrazine-Modified Peptide

This protocol outlines the modification of a peptide containing a primary amine (e.g., lysine residue or N-terminus) with a tetrazine-NHS ester.

Materials:

  • Peptide of interest

  • Tetrazine-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Purification system (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Tetrazine-NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the tetrazine-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the tetrazine-NHS ester solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the tetrazine-modified peptide from unreacted tetrazine-NHS ester and other impurities using RP-HPLC or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and purity of the tetrazine-peptide using mass spectrometry and HPLC.

Protocol 3: Bioconjugation of Tetrazine-Peptide to DSPE-PEG-TCO Liposomes

This protocol describes the final conjugation of the tetrazine-modified peptide to the TCO-functionalized liposomes.

Materials:

  • DSPE-PEG-TCO liposome suspension (from Protocol 1)

  • Tetrazine-modified peptide (from Protocol 2)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the DSPE-PEG-TCO liposome suspension with the tetrazine-modified peptide. A slight molar excess of the peptide (1.2 to 2 equivalents relative to the TCO moieties on the liposomes) is recommended.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation. For temperature-sensitive peptides, the reaction can be performed at 4°C for a longer duration.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove unreacted peptide by purifying the peptide-conjugated liposomes using size-exclusion chromatography (SEC). Pre-saturating the SEC column with non-functionalized liposomes can help minimize the loss of the conjugated liposomes.[7]

  • Characterization: Characterize the final peptide-conjugated liposomes for size, PDI, and zeta potential. Confirm the presence of the peptide on the liposome surface using appropriate analytical techniques (e.g., HPLC-based quantification of the peptide after liposome disruption).

Protocol 4: Stability Assay of Peptide-Conjugated Liposomes in Serum

This protocol provides a method to assess the stability of the peptide-liposome conjugate in the presence of serum.

Materials:

  • Peptide-conjugated liposomes

  • Fetal Bovine Serum (FBS) or human serum

  • PBS, pH 7.4

  • Incubator at 37°C

  • Size-exclusion chromatography system

Procedure:

  • Incubation: Mix the peptide-conjugated liposomes with serum (e.g., 50% v/v) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.

  • Separation: Separate the liposomes from the serum proteins and any detached peptide using size-exclusion chromatography.

  • Quantification: Quantify the amount of peptide still associated with the liposome fraction at each time point using a suitable method (e.g., fluorescence if the peptide is labeled, or HPLC after liposome lysis).

  • Analysis: Plot the percentage of remaining conjugated peptide versus time to determine the stability of the conjugate in serum.

Visualization of Workflows and Pathways

experimental_workflow cluster_liposome_prep Protocol 1: Liposome Preparation cluster_peptide_mod Protocol 2: Peptide Modification cluster_conjugation Protocol 3: Bioconjugation lipids Lipids (DSPC, Chol, DSPE-PEG, DSPE-PEG-TCO) dissolve Dissolve in Organic Solvent lipids->dissolve film Form Thin Film (Rotovap) dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrude for Uniform Size hydrate->extrude tco_lipo DSPE-PEG-TCO Liposomes extrude->tco_lipo mix Mix TCO-Liposomes and Tetrazine-Peptide tco_lipo->mix peptide Peptide react_peptide React Peptide with Tz-NHS peptide->react_peptide tz_nhs Tetrazine-NHS Ester tz_nhs->react_peptide purify_peptide Purify Tetrazine-Peptide react_peptide->purify_peptide tz_peptide Tetrazine-Peptide purify_peptide->tz_peptide tz_peptide->mix incubate Incubate (Click Reaction) mix->incubate purify_final Purify (SEC) incubate->purify_final final_product Peptide-Conjugated Liposomes purify_final->final_product

Caption: Experimental workflow for the bioconjugation of peptides to DSPE-PEG-TCO liposomes.

pHLIP_pathway cluster_extracellular Extracellular Space (Acidic Tumor Microenvironment, pH < 6.5) cluster_intracellular Intracellular Space (Cytoplasm) liposome Peptide (pHLIP)-Amanitin Conjugated Liposome membrane_binding pHLIP binds to cell membrane liposome->membrane_binding release Cleavage of disulfide bond releases Amanitin conformational_change pHLIP undergoes conformational change (forms alpha-helix) membrane_binding->conformational_change insertion pHLIP inserts into cell membrane conformational_change->insertion insertion->release Translocation of Amanitin amanitin Amanitin release->amanitin rna_pol RNA Polymerase II amanitin->rna_pol inhibition Inhibition of Transcription rna_pol->inhibition apoptosis Cell Cycle Arrest and Apoptosis inhibition->apoptosis

Caption: Signaling pathway of a pHLIP-amanitin conjugate for targeted cancer cell killing.[8][9][10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Liposome Preparation
Incomplete lipid film formationInappropriate solvent; evaporation rate too fast.Use a solvent mixture like chloroform:methanol.[5] Ensure slow and even evaporation.
Difficulty in hydrating the lipid filmResidual organic solvent; hydration temperature too low.Ensure the film is completely dry under high vacuum.[6] Hydrate above the lipid Tc.[6]
Large and polydisperse liposomesInsufficient sonication or extrusion.Increase sonication time. Ensure proper assembly of the extruder and perform a sufficient number of passes (10-20).
Peptide Modification & Bioconjugation
Low conjugation efficiencyInactive reagents; incorrect pH; steric hindrance.Use fresh Tetrazine-NHS ester. Ensure reaction buffer pH is optimal for NHS ester reaction (7.4-8.0). Consider a longer PEG spacer on the tetrazine linker.
Aggregation of liposomes during conjugationUnfavorable buffer conditions; high concentration of reactants.Perform the reaction in a suitable buffer (e.g., PBS). Optimize the concentration of liposomes and peptide.
Purification
Low recovery of conjugated liposomes after SECLiposomes retained in the column matrix.Pre-saturate the SEC column with non-functionalized liposomes before loading the sample.[7]
Co-elution of unreacted peptide and conjugated liposomesSimilar hydrodynamic radii.Optimize the SEC column and mobile phase. Alternatively, use a different purification method like dialysis with an appropriate molecular weight cutoff.

References

DSPE-PEG-TCO In Vivo Pre-targeting Strategies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) in in vivo pre-targeting strategies. This approach leverages the principles of bioorthogonal chemistry, specifically the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative. This two-step strategy allows for the precise delivery of imaging agents or therapeutic payloads to a target site, enhancing efficacy while minimizing off-target effects.

Principle of Pre-targeting with DSPE-PEG-TCO

The pre-targeting strategy involves two sequential administrations. First, a targeting molecule (e.g., an antibody or peptide) conjugated to a tetrazine is administered. This "pre-targeting" agent is allowed to accumulate at the target site (e.g., a tumor) and clear from systemic circulation. In the second step, a liposomal or nanoparticle formulation containing DSPE-PEG-TCO is administered. The TCO groups on the surface of these nanoparticles rapidly and specifically react with the tetrazine-functionalized targeting molecules already localized at the target site, leading to the accumulation of the payload.[1][2][3][4] This "in vivo click" reaction forms a stable covalent bond, effectively anchoring the therapeutic or diagnostic agent.[1][5]

The use of DSPE-PEG-TCO offers several advantages. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, allowing for stable incorporation into lipid-based nanoparticles like liposomes.[6][7] The polyethylene glycol (PEG) linker provides a hydrophilic shield, which helps to prolong circulation time and reduce immunogenicity.[7][8] The TCO moiety provides the reactive handle for the bioorthogonal ligation.[6][9]

Applications

This pre-targeting strategy has shown significant promise in various biomedical applications:

  • Cancer Imaging and Therapy: By using antibodies or peptides that target tumor-specific antigens, DSPE-PEG-TCO-containing nanoparticles loaded with imaging agents (e.g., radioisotopes for PET or SPECT imaging) or therapeutic drugs can be selectively delivered to tumors.[1][2][3] This approach has demonstrated improved tumor-to-background ratios compared to conventional targeting methods.[1][2]

  • Enhanced mRNA Delivery: Pre-targeting with TCO-functionalized anchors delivered via methods like focused ultrasound can enhance the subsequent delivery of tetrazine-modified mRNA-loaded lipid nanoparticles to specific tissues.[5]

  • Targeted Drug Delivery: The modularity of this system allows for the delivery of a wide range of therapeutic agents, including small molecule drugs, biologics, and nucleic acids, to diseased tissues with high precision.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies employing DSPE-PEG-TCO or similar TCO-functionalized agents in pre-targeting strategies.

Table 1: Biodistribution of Pre-targeted Nanoparticles in Tumor-Bearing Mice

Pre-targeting AgentNanoparticle/PayloadTime Post-Injection of PayloadTumor Uptake (%ID/g)Liver Uptake (%ID/g)Blood Concentration (%ID/g)Reference
TCO-conjugated anti-CD44v6 mAb U36[⁸⁹Zr]Zr-DFO-PEG5-Tz72 h1.5 ± 0.21.0 ± 0.10.2 ± 0.0[2]
5B1-TCO (anti-CA19.9 mAb)¹⁷⁷Lu-DOTA-PEG₇-Tz4 h4.6 ± 0.81.2 ± 0.21.5 ± 0.3[3]
5B1-TCO (anti-CA19.9 mAb)¹⁷⁷Lu-DOTA-PEG₇-Tz120 h16.8 ± 3.90.8 ± 0.10.1 ± 0.0[3]
TCO-modified cetuximab[⁶⁸Ga]Ga-tetrazine23 h3.48% ID/mL~1.3% ID/mLN/A[10]

%ID/g: percentage of injected dose per gram of tissue.

Table 2: Comparison of Pre-targeted vs. Conventional Targeting

Targeting StrategyTargeting AgentTumor Uptake (%ID/g at 72h)Tumor-to-Blood RatioReference
Pre-targetingTCO-U36 mAb + [⁸⁹Zr]Zr-DFO-PEG5-Tz1.5 ± 0.2~7.5[2]
Conventional[⁸⁹Zr]Zr-DFO-U36 mAb17.1 ± 3.0~2.5[2]

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-TCO Containing Liposomes

This protocol describes the preparation of radiolabeled, TCO-functionalized liposomes for in vivo pre-targeting, adapted from a study on pre-targeting acidosis.[1]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2k)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene glycol)-2000] (DSPE-PEG2k-TCO)

  • Radiolabeled lipid tracer (e.g., ¹⁸F-labeled dipalmitoyl glycol, [¹⁸F]-FDP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dichloromethane (DCM)

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, prepare a lipid mixture with the desired molar ratio. A typical ratio is DSPC:Cholesterol:DSPE-PEG2k:DSPE-PEG2k-TCO = 26:12:1:1.[1]

    • If incorporating a radiolabeled lipid tracer like [¹⁸F]-FDP, dissolve it in DCM and add it to the lipid mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing.

    • Sonicate the resulting suspension at a temperature above the phase transition temperature of the lipids (e.g., 55°C for DSPC) for 30 minutes to form multilamellar vesicles (MLVs).[1]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Maintain the temperature above the lipid phase transition temperature during extrusion.

  • Purification and Characterization:

    • Remove unencapsulated radiotracer or other components by size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the radiolabeling efficiency and purity using appropriate methods like instant thin-layer chromatography (iTLC).[1]

Protocol 2: In Vivo Pre-targeting Study in a Xenograft Mouse Model

This protocol outlines a general procedure for an in vivo pre-targeting experiment for imaging or therapy.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts).

  • Tetrazine-conjugated targeting molecule (e.g., pHLIP-Tz peptide or an antibody-Tz conjugate).[1]

  • DSPE-PEG-TCO functionalized liposomes (prepared as in Protocol 1).

  • Imaging system (e.g., PET/CT scanner) or therapeutic monitoring equipment.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administration of Pre-targeting Agent:

    • Administer the tetrazine-conjugated targeting molecule to the tumor-bearing mice via an appropriate route (e.g., intravenous injection).

    • Allow a sufficient incubation period for the targeting molecule to accumulate at the tumor site and for the unbound agent to clear from the bloodstream. This period can range from hours to days depending on the pharmacokinetics of the targeting agent (e.g., 24-72 hours for antibodies).[2][3]

  • Administration of DSPE-PEG-TCO Liposomes:

    • After the predetermined incubation period, administer the DSPE-PEG-TCO liposomes (containing the imaging or therapeutic payload) to the same mice, typically via intravenous injection.

  • Imaging or Therapeutic Monitoring:

    • At various time points after the administration of the liposomes, perform imaging using the appropriate modality (e.g., PET/CT scans at 1, 4, 24, and 48 hours post-injection).[2]

    • For therapeutic studies, monitor tumor growth and animal well-being over an extended period.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the end of the study, euthanize the animals.

    • Collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).

    • Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[2][3] This provides quantitative data on the targeting efficiency and off-target accumulation.

Visualizations

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting Agent Administration cluster_step2 Step 2: Payload Delivery tz_agent Tetrazine-conjugated Targeting Molecule (e.g., Antibody-Tz) injection1 Intravenous Injection tz_agent->injection1 circulation1 Systemic Circulation injection1->circulation1 tumor_accumulation Accumulation at Target Site (Tumor) circulation1->tumor_accumulation clearance1 Clearance of Unbound Agent circulation1->clearance1 click_reaction In Vivo 'Click' Reaction (Tz-TCO Ligation) tumor_accumulation->click_reaction Localization tco_lipo DSPE-PEG-TCO Liposome (Payload) injection2 Intravenous Injection tco_lipo->injection2 circulation2 Systemic Circulation injection2->circulation2 circulation2->click_reaction payload_delivery Payload Accumulation at Target Site click_reaction->payload_delivery

In Vivo Pre-targeting Experimental Workflow.

Pretargeting_Mechanism cluster_targeting Pre-targeted Tumor Cell cluster_delivery Circulating Nanoparticle tumor_cell Tumor Cell receptor Tumor Antigen antibody Antibody-Tz receptor->antibody Binding tetrazine Tetrazine (Tz) antibody->tetrazine Conjugated tco trans-Cyclooctene (TCO) tetrazine->tco IEDDA Click Reaction liposome DSPE-PEG-TCO Liposome liposome->tco Surface Functionalization

Mechanism of DSPE-PEG-TCO Pre-targeting.

References

Application Notes and Protocols for Constructing Antibody-Drug Conjugates Using DSPE-PEG-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component in the construction of a stable and effective ADC is the linker technology used to attach the drug to the antibody.

This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) in the construction of ADCs. This approach utilizes the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz). The DSPE-PEG component facilitates the formulation of lipid-based nanoparticles or micelles, which can encapsulate or be conjugated to a cytotoxic drug. This drug-loaded lipid construct, featuring a reactive TCO group, can then be efficiently and specifically conjugated to a tetrazine-modified antibody.

The TCO-tetrazine "click chemistry" is characterized by its exceptionally fast reaction kinetics, high specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for a catalyst.[1] This methodology enables the creation of ADCs with a well-defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.

Data Presentation

The following tables summarize representative quantitative data for ADC synthesis and characterization using the DSPE-PEG-TCO and tetrazine ligation methodology. Actual results will vary depending on the specific antibody, drug, linker, and experimental conditions.

Table 1: TCO-Tetrazine Ligation Reaction Parameters

ParameterTypical Value/RangeFactors Influencing the Parameter
Reaction Efficiency > 90-95%Molar ratio of reactants, reaction time, temperature, pH
Reaction Time 30 - 120 minutesReactant concentrations, temperature
Optimal pH Range 6.0 - 9.0Stability of the antibody and linker
Molar Excess of TCO-Drug Construct to Antibody-Tz 1.5 to 5-foldDesired DAR, reaction efficiency

Table 2: Representative Characterization Data for a HER2-Targeting ADC

ParameterMethod of DeterminationRepresentative Value
Average Drug-to-Antibody Ratio (DAR) SEC-MS, HIC3.2 - 4.0
Purity (Monomeric ADC) Size-Exclusion Chromatography (SEC)> 95%
In Vitro Cytotoxicity (IC50) on HER2+ cells (e.g., SK-BR-3) MTT Assay4 - 7 ng/mL
In Vitro Cytotoxicity (IC50) on HER2- cells (e.g., MDA-MB-468) MTT Assay> 3600 ng/mL

Experimental Protocols

This section provides detailed protocols for the key steps in constructing an ADC using DSPE-PEG-TCO and tetrazine ligation.

Protocol 1: Preparation of Drug-Loaded Liposomes with DSPE-PEG-TCO

This protocol describes the preparation of liposomes encapsulating a hydrophilic drug and incorporating DSPE-PEG-TCO into the lipid bilayer.

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-TCO

  • Hydrophilic drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-TCO of 55:40:4:1) in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC) to form a thin lipid film.[2]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer containing the dissolved hydrophilic drug to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the lipid film and vortex to form a milky suspension of multilamellar vesicles (MLVs).[2]

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm) and equilibrate to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).[2]

  • Purification:

    • Remove the unencapsulated drug by size-exclusion chromatography or dialysis.

Protocol 2: Modification of Antibody with a Tetrazine Linker

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety using an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (e.g., Me-Tet-Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Borate Buffer, 50 mM, pH 8.5)

  • Spin desalting columns (e.g., 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[3][4]

  • Tetrazine-NHS Stock Solution:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[5]

  • Modification Reaction:

    • Add a 5-20 molar excess of the Tetrazine-NHS stock solution to the antibody solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

  • Purification:

    • Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4.[6]

    • Determine the concentration and degree of labeling of the purified tetrazine-modified antibody (mAb-Tz) using UV-Vis spectrophotometry.

Protocol 3: ADC Formation via TCO-Tetrazine Ligation

This protocol details the final conjugation of the drug-loaded DSPE-PEG-TCO liposomes to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 2

  • Drug-loaded DSPE-PEG-TCO liposomes from Protocol 1

  • Conjugation Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Conjugation Reaction:

    • In a reaction tube, combine the mAb-Tz with a 1.5 to 5-fold molar excess of the drug-loaded DSPE-PEG-TCO liposomes.[7]

    • The final antibody concentration should be in the range of 1-5 mg/mL.[3]

    • Incubate the reaction mixture for 30-60 minutes at 37°C.[3]

  • Purification:

    • Purify the resulting ADC from unreacted liposomes and antibody using an SEC system.

  • Characterization:

    • Proceed to characterization as described in Protocol 4.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods for characterizing the final ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by SEC-MS:

  • Principle: Native SEC-MS allows for the separation of the ADC from aggregates and fragments, followed by mass determination to identify different drug-loaded species.[8][9]

  • Procedure:

    • Equilibrate an SEC column suitable for monoclonal antibodies with a volatile mobile phase compatible with native MS (e.g., ammonium acetate).

    • Inject the purified ADC onto the SEC column.

    • The eluent is directly introduced into the mass spectrometer.

    • Acquire the mass spectrum of the intact ADC.

    • Deconvolute the raw spectrum to obtain the masses of the different DAR species.

    • Calculate the average DAR by taking the weighted average of the different DAR species.[10][11]

2. Purity and Aggregation Analysis by SEC:

  • Principle: SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomeric ADC and the detection of high molecular weight aggregates.

  • Procedure:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the ADC sample.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

3. In Vitro Cytotoxicity Assay:

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic potency of the ADC.[12]

  • Procedure:

    • Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • Measure the absorbance at a wavelength of ~570 nm.

    • Plot the percentage of cell viability versus the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Mandatory Visualization

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_adc ADC Action Ligand Ligand (e.g., EGF) EGFR EGFR/HER3 Ligand->EGFR Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates Grb2_SOS Grb2/SOS HER2->Grb2_SOS Activates Internalization Internalization HER2->Internalization EGFR->HER2 Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression ADC HER2-ADC ADC->HER2 Binds Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2 signaling pathway and mechanism of action of a HER2-targeting ADC.

ADC_Construction_Workflow cluster_synthesis Component Synthesis & Preparation cluster_conjugation Conjugation & Formulation cluster_characterization Purification & Characterization mAb Monoclonal Antibody mAb_mod Antibody Modification (Protocol 2) mAb->mAb_mod Tz_NHS Tetrazine-NHS Ester Tz_NHS->mAb_mod Lipids Lipids (DSPC, Chol, DSPE-PEG) Lipo_prep Liposome Preparation (Protocol 1) Lipids->Lipo_prep DSPE_PEG_TCO DSPE-PEG-TCO DSPE_PEG_TCO->Lipo_prep Drug Cytotoxic Drug Drug->Lipo_prep ADC_form ADC Formation (Protocol 3) mAb_mod->ADC_form Lipo_prep->ADC_form Purification Purification (SEC) ADC_form->Purification DAR_analysis DAR Analysis (SEC-MS) Purification->DAR_analysis Purity_analysis Purity & Aggregation (SEC) Purification->Purity_analysis Cytotoxicity_assay In Vitro Cytotoxicity (MTT) Purification->Cytotoxicity_assay Final_ADC Final Characterized ADC DAR_analysis->Final_ADC Purity_analysis->Final_ADC Cytotoxicity_assay->Final_ADC

Caption: Experimental workflow for ADC construction using DSPE-PEG-TCO.

References

Application Notes and Protocols for Creating Stealth Liposomes with DSPE-PEG-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO). These liposomes are designed for advanced drug delivery applications, offering prolonged circulation times and the potential for bioorthogonal targeting.

Introduction

Stealth liposomes are lipid-based nanoparticles that are surface-modified with biocompatible polymers like polyethylene glycol (PEG) to evade the mononuclear phagocyte system (MPS), thereby increasing their systemic circulation time. The incorporation of DSPE-PEG-TCO provides these stealth liposomes with a reactive handle for "click chemistry," specifically the inverse-electron-demand Diels-Alder reaction with tetrazine-modified molecules. This allows for highly specific, covalent attachment of targeting ligands, imaging agents, or other functional molecules in a bioorthogonal manner, meaning the reaction can occur in a biological environment without interfering with native biochemical processes.

Data Presentation: Physicochemical Properties of DSPE-PEG-TCO Liposomes

The following table summarizes typical quantitative data for stealth liposomes formulated with DSPE-PEG-TCO using the thin-film hydration method. These values can be used as a baseline for formulation development and optimization.

Formulation Component (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-TCO (26:12:1:1)130.30.081Not ReportedNot Applicable (unloaded)[1]
DSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-TCO (26:12:1:1) with 18F-FDP142.90.207Not Reported> 95% (for 18F-FDP)[1]
HSPC:Chol:mPEG-DSPE (2:1:0.08)~100< 0.1Not ReportedNot Reported[2]
PC:Chol:DSPE-PEG2000-Mal (2:1:0.03)101.8< 0.2Not ReportedNot Reported[3]
HPC:Chol:DSPE-PEG2000-Mal (2:1:0.03)100.8< 0.2Not Reported> 90% (for Calcein)[4]
DOPE:CHEMS:DSPE-PEG2000 (5.7:3.8:0.5)~130< 0.2~ -5Not Reported[5]

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Chol (Cholesterol), DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), PC (Phosphatidylcholine), HSPC (Hydrogenated Soy Phosphatidylcholine), HPC (Hydrogenated Phosphatidylcholine), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS (Cholesteryl hemisuccinate), Mal (Maleimide).

Experimental Protocols

Protocol 1: Preparation of Stealth Liposomes with DSPE-PEG-TCO via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-TCO using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene glycol)-2000] (DSPE-PEG2000-TCO)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • (Optional) Drug for encapsulation

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Probe sonicator (optional)

  • Vacuum pump

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-TCO) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 26:12:1:1 (DSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-TCO).[1]

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).

  • Purification (Optional):

    • To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of DSPE-PEG-TCO Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement using a DLS instrument.

    • Record the Z-average mean hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength.

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated.

Protocol 3: Bioorthogonal Labeling of TCO-Liposomes with a Tetrazine-Functionalized Molecule

This protocol describes the labeling of the prepared DSPE-PEG-TCO liposomes with a tetrazine-conjugated molecule (e.g., a fluorescent dye or a targeting peptide).

Materials:

  • DSPE-PEG-TCO liposome suspension (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Equipment:

  • Incubator or water bath

  • Size exclusion chromatography column (for purification)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Determine the concentration of the DSPE-PEG-TCO on the surface of the liposomes based on the initial formulation.

  • Click Reaction:

    • In a microcentrifuge tube, combine the DSPE-PEG-TCO liposome suspension with the tetrazine-functionalized molecule. A molar excess of the tetrazine probe (e.g., 1.1 - 5x) relative to the TCO groups is recommended.

    • Incubate the reaction mixture at room temperature or 37°C for 10-60 minutes. The reaction is typically very fast.

  • Purification (Optional):

    • To remove unreacted tetrazine-functionalized molecules, the labeled liposomes can be purified using a size exclusion chromatography column.

  • Characterization:

    • Confirm successful labeling by appropriate analytical techniques. For example, if a fluorescent dye was used, measure the fluorescence of the liposome fraction after purification.

Visualizations

experimental_workflow cluster_preparation Liposome Preparation cluster_ligation Bioorthogonal Ligation lipids Lipid Mixture (DSPC, Chol, DSPE-PEG, DSPE-PEG-TCO) film Thin-Film Hydration lipids->film extrusion Extrusion (e.g., 100 nm) film->extrusion tco_lipo TCO-Liposomes extrusion->tco_lipo reaction Click Reaction (IEDDA) tco_lipo->reaction tetrazine Tetrazine-Probe (e.g., Dye, Ligand) tetrazine->reaction labeled_lipo Labeled Stealth Liposome reaction->labeled_lipo

Caption: Experimental workflow for creating and labeling stealth liposomes.

signaling_pathway cluster_pretargeting Pre-Targeting Strategy cluster_delivery Liposome Delivery tetrazine_ligand Tetrazine-Targeting Ligand (e.g., Antibody) binding Ligand Binding to Cell Surface Receptor tetrazine_ligand->binding target_cell Target Cell (e.g., Tumor Cell) target_cell->binding click_reaction Bioorthogonal Click Reaction binding->click_reaction In vivo Ligation tco_lipo Circulating TCO-Liposome tco_lipo->click_reaction drug_release Drug Release & Therapeutic Effect click_reaction->drug_release

Caption: Pre-targeting strategy using TCO-liposomes and tetrazine-ligands.

References

DSPE-PEG-TCO in Molecular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) in molecular imaging. It is intended to guide researchers, scientists, and drug development professionals in leveraging this versatile phospholipid conjugate for advanced imaging applications, particularly in the realm of pre-targeted strategies.

Introduction

DSPE-PEG-TCO is a functionalized lipid that plays a crucial role in the development of targeted drug delivery systems and advanced molecular imaging agents.[1] Its amphiphilic nature, combining a lipid anchor (DSPE) with a biocompatible polyethylene glycol (PEG) spacer terminated by a reactive trans-cyclooctene (TCO) group, allows for its seamless integration into lipid-based nanoparticles like liposomes.[1][2] The TCO moiety is a key component in bioorthogonal "click chemistry," specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine (Tz)-containing molecules.[3][4] This reaction is exceptionally fast and highly specific, enabling the in vivo conjugation of imaging probes to pre-targeted nanoparticles with minimal interference from biological processes.[3][4]

The primary application of DSPE-PEG-TCO in molecular imaging is in pre-targeting strategies for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This approach involves a two-step process:

  • Pre-targeting: Administration of TCO-functionalized nanoparticles (e.g., liposomes incorporating DSPE-PEG-TCO), which are designed to accumulate at a specific target site, such as a tumor, through passive (Enhanced Permeability and Retention - EPR effect) or active targeting.[5][6]

  • Imaging Probe Administration: Subsequent injection of a small, radiolabeled tetrazine-containing molecule that rapidly circulates through the body and "clicks" with the TCO groups on the accumulated nanoparticles.[5] This leads to a high concentration of the radioisotope at the target site, resulting in a strong and specific imaging signal.[5]

This pre-targeting approach offers significant advantages over conventional imaging methods where the radiolabel is directly attached to the targeting vector. By separating the targeting and imaging steps, it allows for the use of long-circulating nanoparticles to achieve high target accumulation while utilizing short-lived radioisotopes for imaging, thereby reducing the overall radiation dose to the patient and improving image contrast.[5][6]

Applications

The primary application of DSPE-PEG-TCO in molecular imaging is in the creation of bioorthogonally reactive nanoparticles for pre-targeted imaging of tumors and other disease sites.

Pre-targeted PET and SPECT Imaging of Tumors

DSPE-PEG-TCO can be incorporated into the lipid bilayer of liposomes to create TCO-functionalized liposomes (TCO-PEG-liposomes).[7][8] These liposomes, when administered intravenously, exhibit long circulation times and accumulate in tumors via the EPR effect.[7] Following a sufficient accumulation period, a radiolabeled tetrazine, such as [⁶⁸Ga]Ga-THP-Tz or ¹⁸F-labeled tetrazines, is injected.[5][7] The tetrazine rapidly reacts with the TCO groups on the liposomes in the tumor, leading to a high local concentration of the PET or SPECT isotope and enabling high-contrast imaging of the tumor.[5][7]

Covalent Immobilization for Enhanced Retention

The bioorthogonal reaction between TCO and tetrazine results in a stable, covalent bond.[5] This covalent immobilization of the radiolabeled probe on the surface of the pre-targeted liposomes enhances the retention of the imaging signal at the target site, leading to improved signal-to-background ratios.[5] Studies have demonstrated signal-to-background activity ratios of 7:1 using this approach with the short-lived PET tracer ¹⁸F.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DSPE-PEG-TCO for molecular imaging applications.

Parameter Value Radionuclide Imaging Modality Reference
Radiochemical Yield ([⁶⁷Ga]Ga-THP-PEG-liposomes)65 ± 9%⁶⁷GaSPECT[7]
Radiochemical Yield ([⁶⁸Ga]Ga-THP-PEG-liposomes)74 ± 6%⁶⁸GaPET[7]
Tumor Uptake (Pre-targeting with [⁶⁸Ga]Ga-THP-Tz)Spleen: 32.8 ± 16.3% IA/g, Liver: 31.3 ± 21.5% IA/g⁶⁸GaPET[7]
Tumor Uptake (Directly labeled [⁶⁷Ga]Ga-THP-PEG-liposomes)Spleen: 48.8 ± 2.6% IA/g, Liver: 44.4 ± 4.7% IA/g⁶⁷GaSPECT[7]
Signal-to-Background Ratio (¹⁸F-TCO-liposomes pre-targeting)7:1¹⁸FPET[5]

IA/g: Injected Activity per gram of tissue.

Experimental Protocols

This section provides detailed protocols for the synthesis of DSPE-PEG-TCO, preparation of TCO-functionalized liposomes, and a general workflow for in vivo pre-targeted imaging.

Protocol 1: Synthesis of DSPE-PEG(2000)-TCO

This protocol describes the synthesis of DSPE-PEG(2000)-TCO via the reaction of DSPE-PEG(2000)-amine with an N-hydroxysuccinimide (NHS) ester of TCO.[7][9]

Materials:

  • DSPE-PEG(2000)-amine

  • trans-cyclooctene-PEG₄-NHS ester (TCO-PEG₄-NHS)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dialysis membrane (e.g., MWCO 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve DSPE-PEG(2000)-amine (e.g., 15 mg, 0.0053 mmol) in DMSO (1 mL).[9]

  • Dissolve TCO-PEG₄-NHS ester (e.g., 8.2 mg, 0.0159 mmol) in DMSO (1 mL).[9]

  • Add the TCO-PEG₄-NHS solution to the DSPE-PEG(2000)-amine solution.

  • Add DIPEA (e.g., 20 µL) to the reaction mixture.[9]

  • Incubate the reaction mixture at room temperature overnight with gentle stirring.[9]

  • Purify the product by dialysis against deionized water for 24-48 hours, with frequent water changes.

  • Lyophilize the purified product to obtain DSPE-PEG(2000)-TCO as a white solid.

  • Store the final product at -20°C.[9]

Characterization: The successful synthesis of DSPE-PEG-TCO can be confirmed by ¹H NMR and mass spectrometry.[9]

Protocol 2: Preparation of TCO-Functionalized Liposomes (TCO-PEG-liposomes)

This protocol describes the formulation of TCO-functionalized liposomes using the lipid film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-TCO

  • Chloroform or a mixture of chloroform and methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-TCO in chloroform at a desired molar ratio (e.g., 26:12:1:1).[5]

  • Remove the organic solvent by rotary evaporation under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 55-60°C for DSPC).

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.

  • Store the resulting TCO-PEG-liposome suspension at 4°C.

Characterization: The size distribution and zeta potential of the liposomes should be determined by dynamic light scattering (DLS). The concentration of liposomes can be measured using nanoparticle tracking analysis (NTA).[9]

Protocol 3: In Vivo Pre-targeted Molecular Imaging Workflow

This protocol outlines a general workflow for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-PEG-liposomes

  • Radiolabeled tetrazine probe (e.g., [⁶⁸Ga]Ga-THP-Tz)

  • Sterile saline for injection

  • PET/CT or SPECT/CT scanner

Procedure:

  • Pre-targeting Step: Intravenously inject the TCO-PEG-liposomes into the tumor-bearing mice. The dose will depend on the specific liposome formulation and animal model.

  • Accumulation Phase: Allow the TCO-PEG-liposomes to circulate and accumulate in the tumor. The optimal accumulation time needs to be determined empirically but is typically in the range of 24 to 72 hours.[7]

  • Imaging Probe Injection: After the accumulation phase, intravenously inject the radiolabeled tetrazine probe.

  • Imaging: At a predetermined time point after the tetrazine injection (e.g., 1-4 hours), perform PET/CT or SPECT/CT imaging to visualize the distribution of the radiotracer.

  • Biodistribution (Optional but Recommended): After the final imaging session, euthanize the animals and collect major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to determine the quantitative biodistribution of the radiotracer.

Visualizations

Experimental Workflow for Pre-targeted Molecular Imaging

G cluster_synthesis Preparation cluster_invivo In Vivo Experiment cluster_imaging Imaging & Analysis s1 Synthesis of DSPE-PEG-TCO s2 Formulation of TCO-PEG-Liposomes s1->s2 i1 1. Intravenous Injection of TCO-PEG-Liposomes i2 2. Accumulation at Target Site (e.g., Tumor) i1->i2 i3 3. Intravenous Injection of Radiolabeled Tetrazine i2->i3 i4 4. In Vivo Bioorthogonal Click Reaction i3->i4 im1 PET/SPECT Imaging i4->im1 im2 Biodistribution Analysis im1->im2

Caption: Workflow for pre-targeted molecular imaging using DSPE-PEG-TCO.

Signaling Pathway: Bioorthogonal Click Reaction in Pre-targeting

G cluster_pretargeting Pre-targeting Phase cluster_imaging_probe Imaging Phase cluster_reaction Click Reaction liposome TCO-PEG-Liposome Accumulates at target site product Radiolabeled Liposome Covalently linked at target site liposome->product IEDDA Click Reaction tetrazine Radiolabeled Tetrazine Systemic circulation tetrazine->product

Caption: Bioorthogonal reaction between TCO-liposomes and a radiolabeled tetrazine.

References

DSPE-PEG-TCO and Tetrazine Ligation: A Step-by-Step Guide for Bioorthogonal Labeling and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and applications of the bioorthogonal ligation between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) and tetrazine-functionalized molecules. This inverse-electron-demand Diels-Alder (IEDDA) reaction is distinguished by its exceptional speed, high specificity, and biocompatibility, making it an invaluable tool for live-cell imaging, targeted drug delivery, and the development of advanced therapeutic agents such as antibody-drug conjugates (ADCs).[1][2][3][4][5] We present detailed experimental protocols for the preparation and ligation of DSPE-PEG-TCO liposomes and protein conjugates, alongside quantitative data on reaction kinetics to facilitate experimental design. Visual diagrams created using Graphviz are included to illustrate the reaction mechanism and experimental workflows.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][6] These reactions must be highly selective, biologically inert, and possess favorable kinetics at physiological conditions.[1][7] The ligation between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a prime example of a bioorthogonal reaction, characterized by its incredibly fast reaction rates.[2][4][8][9] This reaction, a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is driven by the high ring strain of the TCO and the electron-deficient nature of the tetrazine.[5][10][11] The reaction is irreversible due to the release of nitrogen gas as the sole byproduct.[5][9][11]

DSPE-PEG-TCO is a phospholipid-PEG conjugate that incorporates the TCO moiety. The DSPE portion allows for its incorporation into lipid-based nanoparticles, such as liposomes, while the PEG spacer enhances solubility and reduces steric hindrance.[12][13] This makes DSPE-PEG-TCO an ideal component for creating targeted drug delivery vehicles that can be specifically labeled or activated in a biological environment through tetrazine ligation.

Reaction Mechanism and Kinetics

The core of the DSPE-PEG-TCO and tetrazine ligation is the [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile).[5][10] This is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas and the formation of a stable dihydropyridazine (B8628806) product.[5][9][11]

cluster_0 Reaction Mechanism DSPE-PEG-TCO Dihydropyridazine_Product DSPE-PEG-TCO->Dihydropyridazine_Product + Tetrazine Tetrazine N2 N₂ Dihydropyridazine_Product->N2 - N₂

Figure 1: DSPE-PEG-TCO and Tetrazine Ligation Mechanism.

The kinetics of this reaction are exceptionally fast, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[4][9] This allows for efficient ligation even at the low concentrations typical of biological systems.[1][9] The specific rate is influenced by the substituents on both the TCO and tetrazine moieties.[2]

Table 1: Comparative Reaction Kinetics of TCO Derivatives with Tetrazines

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
TCODipyridal Tetrazine2000 ± 400[14]
TCO-PEG₄Unsubstituted Tetrazine1100 - 73,000[15]
PeptoBrush-TCOFluorogenic Tetrazine13,000 - 750,000[16]

Experimental Protocols

Protocol 1: Preparation of TCO-Functionalized Liposomes

This protocol describes the formulation of liposomes incorporating DSPE-PEG-TCO.

Materials:

  • DSPE-PEG-TCO

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DSPE-PEG-TCO, DSPC, and cholesterol in chloroform at a desired molar ratio (e.g., 1:9:5).

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Extrusion:

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipids.

    • Pass the MLV suspension through the extruder fitted with a polycarbonate membrane (e.g., 100 nm) 10-15 times to form unilamellar vesicles (liposomes).

  • Purification and Storage:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

    • Store the TCO-functionalized liposomes at 4°C.

Protocol 2: Ligation of TCO-Functionalized Liposomes with a Tetrazine-Fluorophore

This protocol details the labeling of the prepared TCO-liposomes with a tetrazine-conjugated fluorescent dye.

Materials:

  • TCO-functionalized liposomes (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5) dissolved in DMSO

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Dilute the TCO-functionalized liposomes to the desired concentration in PBS.

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 10 mM).

  • Ligation Reaction:

    • Add a 5- to 10-fold molar excess of the tetrazine-fluorophore stock solution to the liposome suspension. Keep the final DMSO concentration below 5% (v/v).

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.[4][17]

  • Purification:

    • Remove unreacted tetrazine-fluorophore using a desalting spin column or dialysis.

  • Characterization:

    • Confirm successful ligation by measuring the fluorescence of the liposome suspension.

cluster_0 Experimental Workflow: Liposome Ligation A Prepare TCO-Functionalized Liposomes B Add Tetrazine-Fluorophore A->B C Incubate 30-60 min at RT B->C D Purify via Desalting Column C->D E Characterize Labeled Liposomes D->E

Figure 2: Workflow for TCO-Liposome Ligation.

Protocol 3: Protein Modification with TCO and Tetrazine Ligation

This protocol outlines the steps for conjugating two proteins using TCO-tetrazine chemistry.[4][9]

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester and Tetrazine-PEG-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein A Activation with TCO:

    • To 100 µg of Protein A in PBS, add a 10- to 20-fold molar excess of TCO-PEG-NHS ester dissolved in DMSO.[4][5][17]

    • Incubate for 60 minutes at room temperature.[4][5][9]

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[12][17]

    • Remove excess TCO reagent using a spin desalting column.

  • Protein B Activation with Tetrazine:

    • Repeat the steps in 3.3.1 for Protein B using Tetrazine-PEG-NHS ester.

  • Protein-Protein Ligation:

    • Mix the TCO-labeled Protein A and tetrazine-labeled Protein B in a 1:1 to 1:1.5 molar ratio.[12][17]

    • Incubate for 30-60 minutes at room temperature.[4][17]

    • The conjugated protein is now ready for use or can be further purified by size exclusion chromatography.

Applications in Research and Drug Development

The robustness and efficiency of DSPE-PEG-TCO and tetrazine ligation have led to its widespread adoption in various applications:

  • Targeted Drug Delivery: TCO-functionalized liposomes or nanoparticles can be used in a pre-targeted therapy approach.[1] A TCO-modified targeting agent (e.g., an antibody) is administered first, followed by a tetrazine-linked therapeutic agent.[1][3] This strategy enhances the therapeutic efficacy while minimizing off-target toxicity.[1][3]

  • Live-Cell Imaging: The catalyst-free nature of the reaction makes it ideal for labeling and tracking biomolecules in living cells without causing cytotoxicity.[17]

  • Antibody-Drug Conjugates (ADCs): This ligation method allows for the site-specific conjugation of potent drugs to antibodies, resulting in more homogeneous ADCs with a uniform drug-to-antibody ratio.[3]

cluster_0 Pretargeted Drug Delivery Workflow A Administer TCO-Antibody B Antibody Accumulates at Target Site A->B C Administer Tetrazine-Drug B->C D Bioorthogonal Ligation at Target C->D E Drug Release and Therapeutic Effect D->E

Figure 3: Pretargeted Drug Delivery Workflow.

Troubleshooting

Table 2: Common Issues and Solutions in TCO-Tetrazine Ligation

IssuePotential CauseRecommended Solution
Low or No Labeling with NHS Ester Hydrolysis of the NHS ester due to moisture.Allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO immediately before use.[17]
Buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS.[17]
Low Ligation Efficiency Steric hindrance.Incorporate a flexible PEG spacer to improve the accessibility of the reactive moieties.[17]
Incorrect stoichiometry.Optimize the molar ratio; a slight excess (1.5-2 fold) of the tetrazine-labeled molecule can drive the reaction to completion.[17]

Conclusion

The DSPE-PEG-TCO and tetrazine ligation is a powerful and versatile tool for bioconjugation in research and drug development. Its exceptional kinetics and biocompatibility enable a wide range of applications, from creating targeted drug delivery systems to the precise labeling of biomolecules in living systems. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this advanced bioorthogonal chemistry in their work.

References

Application Notes and Protocols: Passive vs. Active Drug Loading in DSPE-PEG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, particularly those functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG), have emerged as premier drug delivery vehicles. The PEGylated surface provides a "stealth" characteristic, enabling longer circulation times and improved tumor accumulation via the enhanced permeability and retention (EPR) effect. A critical step in the formulation of these drug delivery systems is the loading of the therapeutic agent into the liposome. This can be achieved through two primary strategies: passive loading and active loading.

This document provides a detailed comparison of these two methods, offering insights into their mechanisms, advantages, and disadvantages. Furthermore, it presents comprehensive protocols for the preparation and loading of DSPE-PEG liposomes using representative techniques for both passive and active loading, along with methods for their purification and characterization.

Passive vs. Active Drug Loading: A Comparative Overview

The choice between passive and active drug loading is contingent on the physicochemical properties of the drug, the desired loading efficiency, and the intended application.

Passive Loading involves the encapsulation of the drug during the formation of the liposomes. The drug is typically entrapped within the aqueous core or intercalated into the lipid bilayer. This method is most suitable for lipophilic drugs or those with some affinity for the lipid membrane.

Active Loading , also known as remote loading, involves loading the drug into pre-formed liposomes. This is typically achieved by creating a transmembrane gradient (e.g., pH or ion gradient) that drives the drug into the liposomal core, where it is subsequently trapped. This method is highly efficient for amphipathic weak acids or bases.

Below is a summary of the key characteristics of each loading method:

FeaturePassive LoadingActive Loading (Remote Loading)
Mechanism Drug is encapsulated during liposome formation. Entrapment in the aqueous core or intercalation in the lipid bilayer.[1]Drug is loaded into pre-formed liposomes, driven by a transmembrane gradient (e.g., pH, ion).[2][3]
Drug Properties Suitable for lipophilic and some hydrophilic drugs.Ideal for amphipathic weak acids and bases that can cross the lipid bilayer in their un-ionized state.[3]
Encapsulation Efficiency Generally low to moderate, especially for hydrophilic drugs (often <30%).[1] Can be high for lipophilic drugs.High to very high (often >90%).[4][5]
Drug-to-Lipid Ratio Typically low.High drug-to-lipid ratios can be achieved.[3]
Stability Prone to drug leakage, especially for hydrophilic drugs.More stable drug retention due to precipitation or trapping of the drug inside the liposome.
Reproducibility Can be variable and difficult to control.Generally more reproducible and controllable.
Common Examples Paclitaxel, Amphotericin BDoxorubicin, Irinotecan, Vincristine.[6]

Experimental Protocols

Protocol 1: Passive Loading of Paclitaxel into DSPE-PEG Liposomes via Thin-Film Hydration

This protocol describes the preparation of paclitaxel-loaded DSPE-PEG liposomes using the thin-film hydration method, a common passive loading technique.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Paclitaxel

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio), and paclitaxel in a mixture of chloroform and methanol in a round-bottom flask.[7]

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the inner surface of the flask.[8][9]

    • Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.[8][9]

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath at a temperature above the Tc.[8][9] This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.[10]

    • Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 times) using a mini-extruder. Ensure the extruder is maintained at a temperature above the Tc of the lipids.

Diagram: Passive Drug Loading Workflow

passive_loading_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate Forms thin film hydrate Hydrate with Aqueous Buffer evaporate->hydrate extrude Extrusion hydrate->extrude final_product Drug-Loaded Liposomes extrude->final_product Final Liposomes

Caption: Workflow for passive drug loading using the thin-film hydration method.

Protocol 2: Active Loading of Doxorubicin into DSPE-PEG Liposomes via Ammonium Sulfate Gradient

This protocol details the remote loading of doxorubicin into pre-formed DSPE-PEG liposomes using a transmembrane ammonium sulfate gradient.

Materials:

  • DSPC

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform

  • Ammonium sulfate solution (e.g., 250 mM)

  • Doxorubicin hydrochloride solution

  • HEPES buffer (or other suitable buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system

Procedure:

  • Preparation of Empty Liposomes:

    • Prepare a lipid film of DSPC, cholesterol, and DSPE-PEG2000 (e.g., 55:40:5 molar ratio) as described in Protocol 1 (Step 1).

    • Hydrate the lipid film with an ammonium sulfate solution (e.g., 250 mM) to form MLVs.

    • Extrude the liposome suspension as described in Protocol 1 (Step 3) to form unilamellar vesicles with encapsulated ammonium sulfate.

  • Creation of the Transmembrane Gradient:

    • Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).[4] Alternatively, dialysis can be used. This step creates a gradient where the intra-liposomal space has a high concentration of ammonium sulfate, and the extra-liposomal medium has a low concentration.

  • Drug Loading:

    • Add the doxorubicin solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) with gentle stirring.[4] During this incubation, the uncharged doxorubicin molecules diffuse across the lipid bilayer into the liposome core. Inside, they become protonated by the protons released from the ammonium ions and subsequently form a precipitate with the sulfate ions, effectively trapping the drug.

  • Removal of Unencapsulated Drug:

    • After the incubation period, remove any unencapsulated doxorubicin using size-exclusion chromatography or dialysis.

Diagram: Active Drug Loading Signaling Pathway

active_loading_mechanism cluster_liposome Liposome Core cluster_exterior Exterior Medium (pH 7.4) NH4 (NH4)2SO4 NH3_H NH3 + H+ NH4->NH3_H NH3_out NH3 NH3_H->NH3_out Efflux SO4 SO4^2- Precipitate Drug-Sulfate Precipitate SO4->Precipitate Drug_H Drug-H+ Drug_H->Precipitate Drug_un Drug (uncharged) Drug_un->Drug_H Diffusion across a bilayer

Caption: Mechanism of active drug loading via an ammonium sulfate gradient.

Purification and Characterization of Drug-Loaded Liposomes

Following preparation, it is crucial to purify the liposomal formulation to remove unencapsulated drug and then characterize the final product.

Purification Methods
  • Size-Exclusion Chromatography (SEC): This is a common method to separate liposomes from smaller molecules like free drug. A column packed with a porous gel (e.g., Sephadex) is used. The larger liposomes elute first, while the smaller free drug molecules are retained in the pores and elute later.

  • Dialysis: The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of buffer. The free drug diffuses out of the bag, while the larger liposomes are retained.[11][12]

  • Centrifugation: Ultracentrifugation can be used to pellet the liposomes, which can then be resuspended in fresh buffer to remove the supernatant containing the free drug.[11][12]

Characterization Techniques

A comprehensive characterization of the drug-loaded liposomes is essential to ensure quality and reproducibility.

ParameterTechniqueDescription
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the average hydrodynamic diameter and the width of the size distribution of the liposomes.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the liposomes, which is an indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMProvides direct visualization of the liposome structure, size, and lamellarity.
Encapsulation Efficiency (%EE) Spectrophotometry, High-Performance Liquid Chromatography (HPLC)Determines the percentage of the initial drug that is successfully encapsulated within the liposomes. It is calculated as: %EE = (Amount of encapsulated drug / Total amount of drug) x 100.[13]
Drug Loading Capacity (%LC) Spectrophotometry, HPLCRepresents the amount of drug loaded per unit weight of the liposome. It is calculated as: %LC = (Amount of encapsulated drug / Total weight of liposomes) x 100.

Quantitative Comparison of Loading Methods

The following table provides a quantitative comparison of passive and active loading for representative drugs in DSPE-PEG liposomes.

DrugLoading MethodEncapsulation Efficiency (%)Drug-to-Lipid Ratio (w/w)Reference
Paclitaxel Passive (Thin-Film Hydration)>90% (using microfluidics)1:10 - 1:12[14][15]
Doxorubicin Active (Ammonium Sulfate Gradient)>90%1:20[4][5]
Doxorubicin Active (pH Gradient - Citrate)Up to 98%0.3[5]
Bovine Serum Albumin (BSA) Passive (Microfluidics)~4.6%-[16]
Bovine Serum Albumin (BSA) Active (Freeze-Thaw)~7.2%-[16]

Note: Encapsulation efficiency can be influenced by various formulation parameters, including lipid composition, drug-to-lipid ratio, and the specific process conditions.

Conclusion

Both passive and active loading methods offer distinct advantages for the encapsulation of therapeutic agents in DSPE-PEG liposomes. Passive loading is a straightforward technique suitable for lipophilic drugs, while active loading provides a highly efficient and stable method for encapsulating amphipathic weak acids and bases. The choice of the appropriate loading strategy is paramount for the successful development of a liposomal drug delivery system. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable method for their specific application, ensuring the development of high-quality, effective, and reproducible liposomal formulations.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with DSPE-PEG-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(PEG)] (DSPE-PEG-TCO) is a functionalized lipid polymer conjugate that has emerged as a critical tool for the surface modification of nanoparticles. This reagent is instrumental in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic imaging agents.

The DSPE-PEG-TCO molecule possesses a unique tripartite structure:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a robust anchor, readily incorporating into the lipid bilayer of liposomes or adsorbing onto the surface of polymeric and inorganic nanoparticles.

  • PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer chain that forms a "stealth" layer on the nanoparticle surface. This PEGylation minimizes opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time and enhancing accumulation at the target site through the enhanced permeability and retention (EPR) effect.

  • TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bioorthogonal "click chemistry." Specifically, it undergoes a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast, proceeds under mild, physiological conditions without the need for a catalyst, and is orthogonal to biological functional groups, making it ideal for conjugating targeting ligands, imaging agents, or other functional molecules to the nanoparticle surface.

These application notes provide a comprehensive overview of the use of DSPE-PEG-TCO for nanoparticle surface modification, including detailed experimental protocols, characterization techniques, and quantitative data to guide researchers in their drug development endeavors.

Data Presentation: Physicochemical Properties of DSPE-PEG Modified Nanoparticles

The incorporation of DSPE-PEG derivatives significantly influences the physicochemical properties of nanoparticles. The following tables summarize representative quantitative data from various studies.

Nanoparticle FormulationDSPE-PEG DerivativeMolar Ratio (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
LiposomesDSPE-PEG20005128.10.295-28.1[1]
Lipid-Calcium-Phosphate NPDSPE-PEG200020~30N/A-10 (with DOPC)[2]
Lipid-Calcium-Phosphate NPDSPE-PEG200020~30N/A+15 (with DOTAP)[2]
PLA-PEG NanoparticlesDSPE-PEG2000-NH2N/A97.10.19-36.0
PEGylated β-elemene liposomesDSPE-PEG20002~110<0.2N/A[3]
Nanoparticle FormulationDrug/CargoDSPE-PEG DerivativeEncapsulation Efficiency (%)Drug Loading (%)In Vivo Tumor Accumulation (%ID/g)Reference
LiposomesDoxorubicinDSPE-PEG2000>90N/A~5-10[4]
SPIONs with anti-ChL6N/ADSPE-PEG2000N/AN/A9[4]
PeptoBrushes111In-labeled tetrazineDSPE-PEG-TCON/AN/A5.1 ± 0.3
PEGylated β-elemene liposomesβ-elemeneDSPE-PEG2000>955N/A[3]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-TCO Modified Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-TCO using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • DSPE-PEG-TCO

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG-TCO in chloroform at a desired molar ratio (e.g., DPPC:Cholesterol:DSPE-PEG-TCO at 55:40:5).

    • If encapsulating a lipophilic drug, dissolve it in the chloroform mixture at this stage.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the primary lipid.

    • If encapsulating a hydrophilic drug, dissolve it in the PBS used for hydration.

    • This process will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using DLS and a zeta potential analyzer.

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Conjugation of a Tetrazine-Modified Antibody to DSPE-PEG-TCO Modified Liposomes

This protocol details the bioorthogonal conjugation of a tetrazine-modified targeting antibody to the surface of DSPE-PEG-TCO functionalized liposomes.

Materials:

  • DSPE-PEG-TCO modified liposomes (from Protocol 1)

  • Tetrazine-modified antibody (commercially available or prepared by reacting an antibody with a tetrazine-NHS ester)

  • PBS, pH 7.4

  • Size exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the DSPE-PEG-TCO modified liposomes with the tetrazine-modified antibody in PBS.

    • A typical molar ratio of TCO on the liposome surface to the tetrazine-antibody is 1.5:1 to 3:1.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction is typically rapid and proceeds to completion within this timeframe.

  • Purification:

    • Separate the antibody-conjugated liposomes from unreacted antibody using size exclusion chromatography (SEC).

  • Characterization:

    • Confirm the successful conjugation of the antibody to the liposomes using SDS-PAGE (the liposome-antibody conjugate will show a high molecular weight band) or by measuring an increase in particle size via DLS.

    • Quantify the amount of conjugated antibody using a protein quantification assay (e.g., BCA assay).

Visualization of Key Processes

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Nanoparticle Formulation cluster_1 Bioorthogonal Conjugation cluster_2 Purification & Characterization A Lipid/Polymer Mixture + DSPE-PEG-TCO B Thin-Film Hydration / Nanoprecipitation A->B C TCO-Functionalized Nanoparticle B->C E Click Reaction (iEDDA) C->E Mixing D Tetrazine-Modified Ligand (e.g., Antibody, Peptide) D->E F Targeted Nanoparticle E->F G Size Exclusion Chromatography F->G H DLS, Zeta Potential, HPLC G->H

Caption: Workflow for surface modification of nanoparticles with DSPE-PEG-TCO.

Logical Relationship of DSPE-PEG-TCO Components

G DSPE DSPE Phospholipid Anchor PEG PEG Hydrophilic Spacer DSPE->PEG Covalent Linkage TCO TCO Bioorthogonal Handle PEG->TCO Functionalization Ligand Targeting Ligand TCO->Ligand Click Chemistry Nanoparticle Nanoparticle Core Nanoparticle->DSPE Anchoring

Caption: Functional components of DSPE-PEG-TCO for nanoparticle modification.

Signaling Pathway: Receptor-Mediated Endocytosis of a Targeted Nanoparticle

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm NP Targeted Nanoparticle (Ligand-PEG-DSPE-NP) Binding Ligand-Receptor Binding NP->Binding Receptor Cell Surface Receptor (e.g., EGFR) Receptor->Binding Invagination Clathrin-Coated Pit Formation Binding->Invagination Endosome Early Endosome Invagination->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Degradation

References

experimental setup for in vitro serum stability assay of DSPE-PEG formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Vitro Serum Stability of DSPE-PEG Formulations

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) is a phospholipid-polymer conjugate widely used in drug delivery systems.[1] It is a critical component in the formulation of nanoparticles, such as liposomes and micelles, to enhance their stability, prolong blood circulation time, and improve drug encapsulation efficiency.[1][2] The PEGylated surface of these nanoparticles provides a hydrophilic shield that minimizes interactions with blood components, thereby reducing uptake by the reticuloendothelial system and extending their presence in the bloodstream.[2] However, the stability of these formulations in a biological environment, particularly in serum, is a crucial factor that can significantly impact their in vivo performance, efficacy, and safety.[3][4]

This application note provides a detailed protocol for an in vitro serum stability assay designed to evaluate the integrity of DSPE-PEG formulations when exposed to serum. The assay monitors changes in the formulation's physicochemical properties over time, offering valuable insights into its potential in vivo fate.

Principle of the Assay

The in vitro serum stability assay involves incubating the DSPE-PEG formulation with serum (e.g., human, mouse, or rat serum) at a physiological temperature (37°C) over a defined period.[5][6] The stability of the formulation is assessed by collecting samples at various time points and analyzing them for key parameters such as particle size, particle concentration, and the amount of intact formulation.[7] An increase in particle size may suggest aggregation or the formation of a protein corona, while a decrease in particle concentration can indicate dissociation or degradation of the nanoparticles.[7] Analytical techniques like Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.[7][8]

The interaction with serum proteins, particularly albumin, is a key factor affecting the stability of DSPE-PEG micelles.[9][10] DSPE-PEG can exist in equilibrium between its monomeric, micellar, and protein-bound states.[10] The presence of serum albumin can shift this equilibrium, leading to the disassembly of micelles.[9][10] Therefore, this assay is critical for screening and optimizing formulations before advancing to in vivo studies.

Experimental Workflow

G Experimental Workflow for In Vitro Serum Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Formulation Prepare DSPE-PEG Formulation Incubate Incubate Formulation with Serum at 37°C Formulation->Incubate Serum Prepare Serum (e.g., 50% Human Serum) Serum->Incubate Sampling Collect Aliquots at Time Points (0, 1, 4, 24h) Incubate->Sampling Time Course DLS DLS/NTA Analysis (Size & Concentration) Sampling->DLS HPLC HPLC Analysis (Quantification of Intact Formulation) Sampling->HPLC Data Assess Stability Profile (% Intact, Size Change) DLS->Data HPLC->Data

Caption: Workflow for the in vitro serum stability assay of DSPE-PEG formulations.

Detailed Experimental Protocol

1. Materials and Reagents

  • DSPE-PEG formulation (e.g., micelles or liposomes)

  • Human Serum (or other species like mouse, rat, bovine)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Azide (optional, to prevent microbial growth)[3]

  • Deionized (DI) water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Internal Standard (for HPLC, if applicable)

2. Equipment

  • Incubator or water bath set to 37°C

  • Vortex mixer

  • Microcentrifuge

  • Dynamic Light Scattering (DLS) instrument

  • Nanoparticle Tracking Analysis (NTA) instrument

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD)[8]

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free microcentrifuge tubes

3. Preparation of DSPE-PEG Formulation

  • Prepare the DSPE-PEG formulation (e.g., micelles or liposomes encapsulating a drug) according to your established protocol. A common method involves dissolving the lipids in an organic solvent, followed by hydration with an aqueous buffer and subsequent size reduction (e.g., sonication or extrusion).[8]

  • Characterize the initial formulation for particle size, polydispersity index (PDI), and concentration using DLS or NTA.

4. Serum Incubation Procedure

  • Thaw the serum at room temperature or in a 37°C water bath. It is recommended to centrifuge the serum (e.g., at 1,500 x g for 10 minutes) to remove any cryoprecipitates.

  • In sterile microcentrifuge tubes, mix the DSPE-PEG formulation with the serum. A common ratio is 1:1 (v/v), resulting in a 50% serum concentration. However, this can be adjusted based on the specific experimental goals.

  • Prepare a control sample by mixing the DSPE-PEG formulation with PBS (pH 7.4) instead of serum.

  • Incubate all tubes at 37°C in an incubator or shaking water bath.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each tube for analysis.[5] The "0 hour" time point should be taken immediately after mixing.

  • Store the collected samples at -80°C until analysis to prevent further degradation.[3]

5. Sample Analysis

5.1. Analysis by Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA)

DLS and NTA are used to monitor changes in particle size and concentration over time, which can indicate formulation instability, aggregation, or interaction with serum proteins.[7]

  • Prior to analysis, dilute the collected aliquots with PBS to an appropriate concentration for the instrument.

  • For DLS analysis, measure the Z-average diameter and Polydispersity Index (PDI).

  • For NTA analysis, determine the mean particle size and the particle concentration.[7]

  • Compare the results from the serum-incubated samples to the PBS control at each time point.

5.2. Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to quantify the amount of intact DSPE-PEG or the encapsulated drug, providing a direct measure of the formulation's stability.

  • Sample Preparation: Depending on the analyte, a sample extraction step may be necessary. This could involve protein precipitation (e.g., with cold acetonitrile or methanol) followed by centrifugation to separate the serum proteins.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A gradient or isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate buffer), is typically employed.[8]

    • Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for quantifying lipids like DSPE-PEG, which lack a strong UV chromophore.[8] If the formulation contains a UV-active drug, a UV-Vis detector can be used.

  • Quantification:

    • Create a calibration curve using known concentrations of the analyte (e.g., intact DSPE-PEG or the encapsulated drug).

    • Calculate the concentration of the analyte in each sample at each time point.

    • The stability is often expressed as the percentage of the intact formulation remaining relative to the initial concentration at time 0.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Particle Size and Polydispersity Index (PDI) Over Time (DLS Data)

Time (hours)SampleZ-Average Diameter (nm)PDI
0Formulation in PBS120.5 ± 2.10.15 ± 0.02
Formulation in Serum125.8 ± 3.50.18 ± 0.03
4Formulation in PBS121.2 ± 2.30.16 ± 0.02
Formulation in Serum145.6 ± 5.10.25 ± 0.04
24Formulation in PBS122.0 ± 2.50.16 ± 0.03
Formulation in Serum180.3 ± 8.90.35 ± 0.05

Table 2: Particle Concentration Over Time (NTA Data)

Time (hours)SampleConcentration (particles/mL)% of Initial Concentration
0Formulation in PBS1.5 x 10¹²100%
Formulation in Serum1.4 x 10¹²100%
4Formulation in PBS1.5 x 10¹²100%
Formulation in Serum1.1 x 10¹²78.6%
24Formulation in PBS1.4 x 10¹²93.3%
Formulation in Serum0.7 x 10¹²50.0%

Table 3: Percentage of Intact Formulation Over Time (HPLC Data)

Time (hours)Sample% Intact Formulation Remaining
0Formulation in Serum100%
1Formulation in Serum95.2 ± 2.8%
4Formulation in Serum85.1 ± 3.5%
8Formulation in Serum72.5 ± 4.1%
24Formulation in Serum55.8 ± 5.2%
48Formulation in Serum35.4 ± 4.9%

Mechanism of DSPE-PEG Instability in Serum

G DSPE-PEG Micelle Interaction with Serum Albumin Micelle DSPE-PEG Micelle (Stable) Equilibrium Equilibrium Shift Micelle->Equilibrium In presence of SerumAlbumin Serum Albumin SerumAlbumin->Equilibrium Monomer DSPE-PEG Monomer Equilibrium->Monomer favors BoundComplex Albumin-Bound DSPE-PEG Equilibrium->BoundComplex favors Disassembly Micelle Disassembly Monomer->Disassembly BoundComplex->Disassembly

Caption: DSPE-PEG micelle instability pathway in the presence of serum albumin.

References

Solid-Phase Synthesis of Peptide-PEG-Lipid Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Tripartite Conjugates

Peptide-PEG-lipid conjugates represent a versatile and powerful class of biomolecules with significant therapeutic and research applications. This tripartite structure combines the specific biological activity of a peptide, the pharmacokinetic benefits of polyethylene glycol (PEG), and the membrane-anchoring or drug-delivery capabilities of a lipid moiety. The solid-phase synthesis (SPPS) approach offers a robust and efficient platform for the construction of these complex molecules, allowing for precise control over the sequence and modifications.

This document provides detailed application notes on the significance of these conjugates and comprehensive protocols for their synthesis and characterization.

Application Notes: The Significance of Peptide-PEG-Lipid Conjugates

The conjugation of peptides with PEG and lipids imparts several advantageous properties, making them highly attractive for various biomedical applications:

  • Enhanced Pharmacokinetics: PEGylation, the attachment of PEG chains, increases the hydrodynamic radius of the peptide, which reduces renal clearance and protects it from proteolytic degradation. This leads to a significantly prolonged circulation half-life in vivo.

  • Improved Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides, preventing aggregation and improving their stability in aqueous environments.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing its immunogenicity and the risk of an adverse immune response.

  • Targeted Drug Delivery: The peptide component can be designed to target specific cells or tissues by binding to cell surface receptors. The lipid moiety can anchor the conjugate to the surface of liposomes or other nanocarriers, creating a targeted drug delivery system.

  • Membrane Interactions: The lipid tail can facilitate interaction with and insertion into cell membranes, which can be exploited for intracellular drug delivery or to modulate cellular processes.

Experimental Workflow

The solid-phase synthesis of a peptide-PEG-lipid conjugate typically follows a sequential strategy where the peptide is first assembled on a solid support, followed by the on-resin conjugation of the PEG and lipid moieties.

Workflow Resin Solid Support (e.g., Rink Amide Resin) Loading 1. Resin Loading (Fmoc-AA-OH) Resin->Loading SPPS 2. Peptide Synthesis (Fmoc-SPPS Cycles) Loading->SPPS Fmoc Deprotection & Amino Acid Coupling PEGylation 3. On-Resin PEGylation SPPS->PEGylation N-terminal Deprotection Lipidation 4. On-Resin Lipidation PEGylation->Lipidation Cleavage 5. Cleavage & Deprotection Lipidation->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (MS, HPLC) Purification->Characterization FinalProduct Peptide-PEG-Lipid Conjugate Characterization->FinalProduct

Fig. 1: Overall workflow for the solid-phase synthesis of peptide-PEG-lipid conjugates.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the solid-phase synthesis of peptide-PEG-lipid conjugates. It is important to note that yields and purities are highly dependent on the specific peptide sequence, the nature of the PEG and lipid, and the precise reaction conditions used.

Table 1: Resin Loading and Peptide Synthesis Efficiency

StepParameterTypical ValueAnalytical Method
Resin Loading Loading Efficiency0.3 - 0.8 mmol/gUV-Vis (Fmoc quantification)
Fmoc-SPPS Coupling Efficiency (per step)>99%Kaiser Test / UV-Vis
Overall Crude Peptide Yield20% - 65%Gravimetric

Table 2: On-Resin Modification Efficiency

StepParameterTypical ValueAnalytical Method
On-Resin PEGylation PEGylation Efficiency75% - 95%HPLC, Mass Spectrometry
On-Resin Lipidation Lipidation Efficiency>90%HPLC, Mass Spectrometry

Table 3: Final Product Yield and Purity

StepParameterTypical ValueAnalytical Method
Cleavage & Purification Overall Purified Yield10% - 40%Gravimetric
Final Product Purity>95% (up to 99%)[1]RP-HPLC

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (if pre-loaded resin is not used):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Wash the resin as described in step 2.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS Cycle)

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin as described in step 1.

Protocol 3: On-Resin N-Terminal PEGylation
  • N-Terminal Fmoc Deprotection: Perform the Fmoc deprotection on the final amino acid of the peptide sequence as described in Protocol 2, step 1.

  • PEG Coupling:

    • Dissolve the activated PEG derivative (e.g., NHS-PEG-COOH, 2-3 equivalents) in a suitable solvent such as DMF.

    • Add DIEA (4-6 equivalents) to the resin, followed by the PEG solution.

    • Agitate the reaction mixture for 12-24 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 4: On-Resin Lipidation

This protocol assumes the PEG moiety has a terminal functional group (e.g., an amine) for lipid conjugation.

  • Activation of Lipid: Dissolve the fatty acid (e.g., palmitic acid, 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents).

  • Lipid Coupling: Add the activated lipid solution to the PEGylated peptide-resin and agitate for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 5: Cleavage from Resin and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Resin Preparation: Wash the final conjugate-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-PEG-lipid conjugate by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it several times with cold diethyl ether.

  • Drying: Dry the crude product under vacuum.

Protocol 6: Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the conjugate using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product.

    • Collect the fractions containing the pure product and lyophilize them.

  • Characterization:

    • Analytical RP-HPLC: Confirm the purity of the final product using an analytical RP-HPLC system.

    • Mass Spectrometry: Determine the molecular weight of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key components and their functional contributions in a peptide-PEG-lipid conjugate designed for targeted drug delivery.

Signaling_Pathway cluster_Cell Target Cell Peptide Targeting Peptide Lipid Lipid Anchor Receptor Cell Surface Receptor Peptide->Receptor Binding & Recognition PEG PEG Linker Membrane Cell Membrane Lipid->Membrane Anchoring / Fusion Drug Therapeutic Drug (in Liposome) Receptor->Drug Internalization

Fig. 2: Functional relationships in a targeted drug delivery system.

Conclusion

The solid-phase synthesis of peptide-PEG-lipid conjugates is a powerful methodology that enables the creation of sophisticated biomolecules with tailored properties for therapeutic and research applications. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the field of drug development to successfully synthesize and characterize these promising conjugates. Careful optimization of each synthetic step is crucial to achieve high yields and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DSPE-PEG-TCO Concentration in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-TCO in lipid mixtures for applications such as liposome formulation and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of DSPE-PEG-TCO to incorporate into a liposome formulation?

The optimal concentration of DSPE-PEG-TCO in a lipid mixture for liposome formulation is application-dependent and requires empirical determination. However, a common starting point is between 1 and 10 mole percent (mol%) of the total lipid composition.

Several factors influence the ideal concentration:

  • Application: For applications requiring a high density of reactive sites for bioconjugation, a higher concentration of DSPE-PEG-TCO may be necessary. Conversely, for creating "stealth" liposomes with prolonged circulation times, a balance must be struck to avoid excessive surface modification that could lead to rapid clearance.[1]

  • PEG Chain Length: The length of the polyethylene glycol (PEG) chain on the DSPE-PEG-TCO can influence the behavior of the resulting liposomes. Longer PEG chains can provide better steric hindrance but may also shield the TCO group, potentially reducing conjugation efficiency.[2][3]

  • Lipid Composition: The other lipids in the formulation can affect the incorporation and surface presentation of DSPE-PEG-TCO. For instance, the inclusion of cholesterol can modulate membrane rigidity and influence the accessibility of the TCO moiety.[1]

Table 1: Recommended Starting Concentrations for DSPE-PEG-TCO in Liposome Formulations

ApplicationRecommended Starting mol% of DSPE-PEG-TCOKey Considerations
Stealth Liposomes 1 - 5 mol%Balance between circulation time and potential for TCO-mediated targeting.
Targeted Drug Delivery 2.5 - 10 mol%Higher concentrations may be needed for efficient targeting, but can affect stability.[2]
In Vitro Bioconjugation 5 - 10 mol%Ensures a sufficient number of reactive sites for efficient conjugation.
Q2: How can I characterize the incorporation and reactivity of DSPE-PEG-TCO in my liposomes?

Characterization is a critical step to ensure the successful formulation of TCO-functionalized liposomes. Key techniques include:

  • Size and Polydispersity: Dynamic Light Scattering (DLS) should be used to determine the size and polydispersity index (PDI) of the liposomes. The incorporation of DSPE-PEG-TCO should not significantly alter these parameters compared to control liposomes.[4][5][6]

  • Zeta Potential: Measuring the zeta potential can provide information about the surface charge of the liposomes, which is important for stability.[7]

  • Confirmation of TCO Reactivity: The reactivity of the TCO group on the liposome surface can be confirmed by reacting the liposomes with a fluorescently-labeled tetrazine derivative. The resulting fluorescence can be quantified to assess conjugation efficiency.[7]

  • Chromatography: Size exclusion chromatography (SEC) can be used to separate the liposomes from unreacted components and to confirm the radiolabeling of TCO-functionalized liposomes.[4][8]

Q3: What are the key stability concerns for DSPE-PEG-TCO and TCO-modified liposomes?

The primary stability concern for DSPE-PEG-TCO is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO) isomer.[9][10] This isomerization renders the lipid incapable of participating in the bioorthogonal click reaction with tetrazine.

Factors that can promote TCO isomerization include:

  • Presence of thiols: Reagents like dithiothreitol (DTT) can induce isomerization.[10]

  • Presence of copper: Copper ions can catalyze the isomerization process.[10]

  • Prolonged storage: Over time, especially under suboptimal conditions, TCO can convert to CCO.[10]

For TCO-modified liposomes, aggregation can be a concern. This can be mitigated by ensuring sufficient PEGylation and surface charge.[1]

Troubleshooting Guides

Problem 1: Low Bioconjugation Efficiency

You observe a low yield in your click chemistry reaction between your TCO-functionalized liposomes and a tetrazine-modified molecule.

Workflow for Troubleshooting Low Bioconjugation Efficiency

G start Low Bioconjugation Efficiency check_tco 1. Verify DSPE-PEG-TCO Integrity start->check_tco check_reagents 2. Assess Tetrazine Reagent Quality check_tco->check_reagents TCO is fresh and properly stored solution1 Solution: Use fresh DSPE-PEG-TCO. Store properly (-20°C). check_tco->solution1 Isomerization to CCO suspected? optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions Tetrazine is of high quality solution2 Solution: Use fresh, high-purity tetrazine reagent. check_reagents->solution2 Degradation suspected? check_accessibility 4. Evaluate TCO Accessibility optimize_conditions->check_accessibility Conditions are optimal solution3 Solution: Adjust stoichiometry (1.05-1.5x tetrazine). Optimize pH (6-9) and temperature (RT to 40°C). optimize_conditions->solution3 Suboptimal conditions? solution4 Solution: Consider longer PEG linkers. Optimize lipid composition. check_accessibility->solution4 Steric hindrance suspected?

Caption: Decision tree for troubleshooting low bioconjugation efficiency.

Table 2: Troubleshooting Guide for Low Bioconjugation Efficiency

Possible Cause Recommended Solution
DSPE-PEG-TCO has isomerized to the inactive CCO form. Use fresh DSPE-PEG-TCO reagent. Ensure proper storage at -20°C and minimize exposure to light and sources of catalysis like copper.[9][10]
Poor quality or degraded tetrazine reagent. Use a fresh, high-purity tetrazine-functionalized molecule.
Suboptimal reaction conditions. Optimize the stoichiometry, typically using a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[11] Ensure the reaction buffer is within a pH range of 6-9.[11] The reaction can be performed at room temperature, or up to 40°C to increase the rate.[11][12]
Steric hindrance of the TCO group. The TCO moiety may be buried within the PEG layer or the lipid bilayer. Consider using a DSPE-PEG-TCO with a longer PEG linker to improve accessibility.[13] Optimizing the overall lipid composition can also influence the presentation of the TCO group.[14]
Reactant precipitation. If working with hydrophobic molecules, precipitation can occur. Consider using PEGylated linkers to improve solubility or adding a small amount of an organic co-solvent like DMSO.[11]
Problem 2: Aggregation of TCO-Modified Liposomes

Your liposome suspension shows signs of aggregation (e.g., increased PDI, visible particulates) after incorporation of DSPE-PEG-TCO.

Workflow for Troubleshooting Liposome Aggregation

G start Liposome Aggregation Observed check_pegylation 1. Evaluate PEGylation Density start->check_pegylation check_charge 2. Assess Surface Charge (Zeta Potential) check_pegylation->check_charge PEGylation appears adequate solution1 Solution: Increase mol% of DSPE-PEG-TCO or add mPEG-DSPE. check_pegylation->solution1 Insufficient steric hindrance? check_concentration 3. Review Lipid Concentration check_charge->check_concentration Surface charge is sufficient solution2 Solution: Incorporate a charged lipid (e.g., DSPE-PEG-Anionic/Cationic). check_charge->solution2 Low electrostatic repulsion? solution3 Solution: Optimize total lipid concentration during formulation. check_concentration->solution3 Concentration too high?

Caption: Decision tree for troubleshooting liposome aggregation.

Table 3: Troubleshooting Guide for Liposome Aggregation

Possible Cause Recommended Solution
Insufficient PEGylation. The concentration of DSPE-PEG-TCO may not be high enough to provide adequate steric hindrance. A common starting point for PEGylated lipids is 5 mol%.[1] If you need to keep the TCO concentration low, consider adding a non-reactive PEGylated lipid like mPEG-DSPE to the formulation.
Low surface charge. Insufficient electrostatic repulsion between liposomes can lead to aggregation. Measure the zeta potential of your liposomes. If it is close to neutral, consider incorporating a small percentage of a charged lipid (e.g., a cationic or anionic lipid) into your formulation to increase electrostatic repulsion.[1]
High lipid concentration. The total lipid concentration during formulation and storage can impact stability. If aggregation is observed, try reducing the lipid concentration.

Experimental Protocols

Protocol 1: Formulation of TCO-Functionalized Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing TCO-functionalized liposomes.

Workflow for Liposome Formulation

G cluster_0 Preparation cluster_1 Hydration & Sizing cluster_2 Purification & Characterization a 1. Dissolve Lipids in Organic Solvent b 2. Create Thin Lipid Film (Rotary Evaporation) a->b c 3. Dry Under Vacuum b->c d 4. Hydrate Lipid Film with Aqueous Buffer c->d e 5. Sonication or Extrusion d->e f 6. Remove Unencapsulated Material (Size Exclusion Chromatography) e->f g 7. Characterize Liposomes (DLS, Zeta Potential) f->g

References

Technical Support Center: DSPE-PEG-TCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-TCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient conjugation of DSPE-PEG-TCO to tetrazine-modified molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the DSPE-PEG-TCO and tetrazine reaction?

A1: The conjugation of DSPE-PEG-TCO with a tetrazine-modified molecule proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[1][2] This reaction is known for its high speed, specificity, and biocompatibility, as it does not require a catalyst and can proceed efficiently under mild, aqueous conditions.[2][3] The reaction between the trans-cyclooctene (TCO) group on the DSPE-PEG and the tetrazine moiety forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.[1][3]

Q2: What are the critical parameters that influence the efficiency of the DSPE-PEG-TCO conjugation?

A2: Several factors can significantly impact the success of your conjugation reaction. Key parameters to control include:

  • Reagent Quality: The stability of both DSPE-PEG-TCO and the tetrazine derivative is crucial. TCO can isomerize to the less reactive cis-cyclooctene (CCO), and tetrazines can degrade in aqueous media.[4]

  • Reaction Buffer and pH: The reaction is generally robust over a pH range of 6 to 9.[3][5] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[5] If using NHS esters to introduce the tetrazine or TCO moieties, it is important to use an amine-free buffer to avoid side reactions.[5]

  • Stoichiometry: The molar ratio of tetrazine to TCO can affect the reaction rate and completeness. A slight excess of the tetrazine-functionalized molecule is often recommended to drive the reaction to completion.[5][6]

  • Temperature and Reaction Time: The reaction is typically fast and can often be completed at room temperature.[6][7] However, temperature and time can be adjusted to optimize the yield for specific reactants.

  • Solubility: Poor solubility of either reactant can hinder the reaction. The use of co-solvents like DMSO or DMF may be necessary to ensure both components are fully dissolved.[7]

Q3: How can I monitor the progress of my conjugation reaction?

A3: The progress of the TCO-tetrazine ligation can be monitored spectroscopically. Tetrazines have a characteristic absorbance in the visible range (around 510-550 nm).[3][8] As the reaction proceeds and the tetrazine is consumed, this absorbance will decrease.[3] Additionally, chromatographic techniques like HPLC can be used to track the appearance of the product peak and the disappearance of the reactant peaks.[8]

Troubleshooting Guide

This guide addresses common issues encountered during DSPE-PEG-TCO conjugation that can lead to low product yield or other unexpected results.

Problem Possible Cause Recommended Solution
Low or No Conjugate Formation Degraded DSPE-PEG-TCO: The TCO moiety has a limited half-life and can isomerize to the unreactive cis-cyclooctene (CCO).[4]Use fresh DSPE-PEG-TCO or material that has been stored properly at -20°C in a desiccated environment.[4] Avoid long-term storage of TCO compounds.[4]
Degraded Tetrazine Reagent: Tetrazines, especially those with electron-withdrawing groups, can be unstable in aqueous solutions.Prepare tetrazine solutions fresh before use. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.
Incorrect Stoichiometry: An insufficient amount of one reactant will lead to an incomplete reaction.Accurately quantify your starting materials. Empirically test different molar ratios, starting with a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[5][6]
Suboptimal Reaction Conditions (pH, Temperature): The reaction rate can be influenced by pH and temperature.Ensure the reaction pH is within the optimal range (6-9).[3][5] While the reaction is often fast at room temperature, gentle heating (e.g., 37°C) can sometimes improve yields for slower reactions.[7]
Precipitation in the Reaction Mixture Poor Solubility of Reactants: DSPE-PEG-TCO or the tetrazine-modified molecule may have limited solubility in the reaction buffer.Prepare a concentrated stock solution of the less soluble reactant in an organic co-solvent like DMSO or DMF and add it to the aqueous reaction buffer with vigorous mixing.[7] The final concentration of the organic solvent should be kept low to avoid negatively impacting the reaction or the stability of biomolecules.
Difficulty in Purifying the Conjugate Inefficient Separation of Unreacted Components: Unreacted DSPE-PEG-TCO or tetrazine reagent can be difficult to separate from the final conjugate, especially if they are of similar size.Utilize a purification method appropriate for your molecules. Size-exclusion chromatography (SEC) is often effective for separating the larger conjugate from smaller unreacted molecules.[6] Dialysis can also be used to remove small molecule impurities.[9]
Hydrolysis of DSPE-PEG ester bonds: Acidic conditions during purification (e.g., HPLC with TFA) can lead to the hydrolysis of the fatty acid esters in the DSPE anchor.[10]If using RP-HPLC, consider using a neutral pH mobile phase if your conjugate is stable under those conditions. If acidic conditions are necessary, minimize the exposure time and temperature.[10]

Experimental Protocols

Protocol 1: General DSPE-PEG-TCO Conjugation to a Tetrazine-Modified Molecule

This protocol provides a general procedure for the conjugation of DSPE-PEG-TCO to a tetrazine-functionalized molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • DSPE-PEG-TCO

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Dissolve the tetrazine-functionalized molecule in the reaction buffer to a known concentration.

    • If DSPE-PEG-TCO is not readily soluble in the reaction buffer, prepare a concentrated stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • In a reaction vessel, combine the tetrazine-functionalized molecule with DSPE-PEG-TCO. A common starting point is to use a 1.05 to 1.5-fold molar excess of the tetrazine reagent over DSPE-PEG-TCO.[5][6]

    • If a co-solvent was used, ensure the final concentration in the reaction mixture is low (typically <10%).

    • Incubate the reaction at room temperature (20-25°C) for 30-60 minutes.[6] For less reactive partners or to maximize yield, the incubation time can be extended up to 2 hours or performed at 4°C overnight.[6]

  • Monitoring the Reaction (Optional):

    • The reaction can be monitored by measuring the decrease in the tetrazine's absorbance at approximately 520 nm using a spectrophotometer.[3]

  • Purification:

    • Purify the DSPE-PEG-TCO conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[6][9]

Protocol 2: Purification of DSPE-PEG-TCO Conjugate by Size-Exclusion Chromatography (SEC)

Materials:

  • Crude conjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • Elution Buffer: PBS, pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the crude reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at the recommended flow rate for your column.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins or another appropriate wavelength for your molecule).

  • Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary.

Protocol 3: Characterization of DSPE-PEG-TCO Conjugate by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC):

  • Method: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the conjugate and separate it from unreacted starting materials.[8]

  • Column: A C18 column is a common choice.[8]

  • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typically used.[8][9] Be mindful of potential DSPE hydrolysis with acidic modifiers.[10]

  • Detection: UV detection at a wavelength appropriate for your molecule (e.g., 214 nm for peptides, 280 nm for proteins).[8][9]

Mass Spectrometry (MS):

  • Method: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the conjugate.[9]

  • Sample Preparation: Prepare the sample according to the instrument's guidelines. For MALDI-TOF, this involves co-crystallizing the sample with a suitable matrix.

  • Analysis: The observed molecular weight of the conjugate should correspond to the sum of the molecular weights of DSPE-PEG-TCO and the tetrazine-functionalized molecule.

Data Presentation

Table 1: Recommended Reaction Conditions for DSPE-PEG-TCO Conjugation

ParameterRecommended Range/ValueNotes
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1A slight excess of tetrazine can drive the reaction to completion. The optimal ratio may need to be determined empirically.[5][6]
pH 6.0 - 9.0The reaction is robust over a broad pH range. PBS at pH 7.4 is a common choice.[3][5]
Temperature Room Temperature (20-25°C) or 37°CReactions are typically fast at room temperature. Gentle heating can increase the rate for slower reactions. Reactions can also be performed at 4°C for longer incubation times.[6][7]
Reaction Time 30 - 120 minutesMost reactions are complete within this timeframe at room temperature.[6]
Solvents Aqueous buffers (e.g., PBS), with optional organic co-solvents (e.g., DMSO, DMF)Co-solvents can be used to improve the solubility of hydrophobic reactants.[7]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization prep_tetrazine Prepare Tetrazine-Molecule in Reaction Buffer mix Mix Reactants (1.05-1.5 : 1 Tetrazine:TCO) prep_tetrazine->mix prep_tco Prepare DSPE-PEG-TCO (use co-solvent if needed) prep_tco->mix incubate Incubate (RT, 30-120 min) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Purity & Identity (HPLC, Mass Spectrometry) purify->analyze

Caption: Experimental workflow for DSPE-PEG-TCO conjugation.

troubleshooting_workflow start Low Conjugation Efficiency check_reagents Check Reagent Integrity (Freshness, Storage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Stoichiometry, pH, Temp) reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No check_solubility Check for Precipitation conditions_ok->check_solubility Yes optimize_conditions->check_solubility solubility_ok Reactants Soluble? check_solubility->solubility_ok use_cosolvent Add Co-solvent (e.g., DMSO) solubility_ok->use_cosolvent No successful_conjugation Successful Conjugation solubility_ok->successful_conjugation Yes use_cosolvent->successful_conjugation

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: DSPE-PEG Micelles for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing premature drug release from DSPE-PEG micelles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and characterization of DSPE-PEG micelles.

1. Issue: Low Drug Encapsulation Efficiency (<70%)

  • Question: My drug encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low encapsulation efficiency is a common challenge and can stem from several factors related to the drug's properties, the formulation parameters, and the preparation method.

    • Potential Causes:

      • Poor drug hydrophobicity: The drug may not be sufficiently hydrophobic to be effectively partitioned into the DSPE core of the micelle.

      • Drug-lipid incompatibility: The drug and the DSPE-PEG may have poor physicochemical interactions.

      • High drug-to-lipid ratio: An excessive amount of drug relative to the DSPE-PEG can lead to drug precipitation or inefficient encapsulation.

      • Suboptimal preparation method: The chosen method (e.g., thin-film hydration, dialysis) may not be ideal for your specific drug and polymer combination.[1][2]

      • Loss of drug during purification: The drug may be lost during steps like dialysis or filtration used to remove unencapsulated drug.

    • Solutions:

      • Increase Drug Hydrophobicity: If possible, consider using a more hydrophobic derivative of the drug.

      • Optimize Drug-to-Lipid Ratio: Systematically decrease the drug-to-lipid ratio to find the optimal loading capacity. A common starting point is a 1:10 or 1:20 drug-to-polymer weight ratio.

      • Co-encapsulation with another hydrophobic molecule: Including a second, highly hydrophobic molecule can sometimes improve the encapsulation of the primary drug.

      • Modify the Micelle Core: Incorporate a more hydrophobic co-polymer or lipid into the micelle formulation to enhance drug compatibility.

      • Optimize Preparation Method:

        • For the thin-film hydration method , ensure the lipid film is thin and uniform. The hydration temperature should be above the phase transition temperature of the lipids.[3][4][5]

        • For the dialysis method , select an appropriate organic solvent that dissolves both the drug and the polymer. The dialysis membrane should have a molecular weight cut-off (MWCO) that retains the micelles while allowing the free drug and organic solvent to be removed.[1][2]

      • Refine Purification Step: Minimize the volume of the dialysis medium and the duration of dialysis to reduce drug leakage. Consider alternative purification methods like size exclusion chromatography.

2. Issue: High Polydispersity Index (PDI > 0.3)

  • Question: My DSPE-PEG micelles show a broad size distribution. What could be causing this and how can I achieve a more monodisperse formulation?

  • Answer: A high Polydispersity Index (PDI) indicates a heterogeneous population of micelles, which can affect their in vivo performance and reproducibility.

    • Potential Causes:

      • Aggregation: Micelles can aggregate due to insufficient surface PEGylation, high concentration, or inappropriate solvent conditions.[6]

      • Incomplete dissolution of the lipid film: During thin-film hydration, if the lipid film is not fully hydrated, it can lead to the formation of larger, multi-lamellar structures in addition to micelles.

      • Suboptimal sonication or extrusion: Insufficient energy input during sonication or an inappropriate membrane pore size during extrusion can result in a broad size distribution.[6]

      • Presence of impurities: Impurities in the DSPE-PEG or the drug can interfere with the self-assembly process.

    • Solutions:

      • Optimize Formulation:

        • Increase DSPE-PEG concentration: Working above the critical micelle concentration (CMC) is crucial for stable micelle formation.[7] However, excessively high concentrations can promote aggregation.

        • Adjust pH and ionic strength: The properties of the aqueous solution can influence micelle size and stability.[7]

      • Refine Preparation Technique:

        • Thin-Film Hydration: Ensure the lipid film is very thin to allow for complete hydration. Vigorous agitation during hydration is also important.

        • Sonication: Use a probe sonicator for higher energy input compared to a bath sonicator. Optimize sonication time and power, but be cautious of potential degradation of the polymer or drug.[6]

        • Extrusion: Pass the micelle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times to achieve a more uniform size distribution.

      • Purification: Use high-purity DSPE-PEG and drug. Filter the final micelle solution through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates.

Frequently Asked Questions (FAQs)

1. What is the primary cause of premature drug release from DSPE-PEG micelles in vivo?

The primary cause is often the significant dilution of the micelle formulation upon injection into the bloodstream. This can cause the concentration of DSPE-PEG to fall below its critical micelle concentration (CMC), leading to the disassembly of the micelles and the release of the encapsulated drug.[8] Interactions with blood components, such as serum albumin, can also contribute to micelle destabilization.[9][10][11]

2. How can I enhance the stability of DSPE-PEG micelles to prevent premature drug release?

Several strategies can be employed to improve micelle stability:

  • Core-Crosslinking: Introducing covalent bonds within the hydrophobic DSPE core creates a more robust structure that is less susceptible to dissociation upon dilution.[12][13][14][15] This can be achieved using various chemical reactions, such as polymerization of vinyl groups incorporated into the hydrophobic block.[14]

  • Shell-Crosslinking: Crosslinking the PEG shell can also enhance stability. This can create a protective layer that further prevents drug leakage.[16]

  • Co-formulation with other polymers/lipids: Incorporating other hydrophobic or amphiphilic molecules can modify the core properties and improve drug retention. For example, co-formulating with polymers like poly(lactic-co-glycolic acid) (PLGA) can create more stable mixed micelles.

  • Stimuli-Responsive Modifications:

    • pH-sensitive micelles: By incorporating pH-sensitive moieties, the micelles can be designed to be stable at physiological pH (7.4) but release the drug in the acidic environment of tumors or endosomes.[1][17][18][19][20]

    • Thermo-responsive micelles: Incorporating thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can allow for temperature-triggered drug release.[21]

3. What is a typical Critical Micelle Concentration (CMC) for DSPE-PEG, and why is it important?

DSPE-PEG2000 typically has a low CMC, in the micromolar range (around 1-10 µM).[7][8] The CMC is the concentration at which the DSPE-PEG monomers begin to self-assemble into micelles. A low CMC is desirable for in vivo applications because it means the micelles will remain stable even after significant dilution in the bloodstream.

4. How does the PEG chain length (e.g., PEG2000 vs. PEG5000) affect micelle properties and drug release?

The length of the PEG chain influences several key properties:

  • Micelle Size: Longer PEG chains generally result in larger hydrodynamic diameters.

  • Stability: Longer PEG chains can provide a thicker protective corona, potentially leading to increased stability and longer circulation times.

  • Drug Release: A denser PEG corona from a longer chain may lead to a slower initial drug release rate.

  • Cellular Uptake: A very long PEG chain might hinder the interaction of the micelle with target cells, potentially reducing cellular uptake.[22]

The choice between different PEG lengths often involves a trade-off between stability, circulation time, and cellular internalization.[22]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison of different DSPE-PEG micelle formulations and stabilization strategies.

Table 1: Physicochemical Properties of DSPE-PEG Micelles

DSPE-PEG DerivativeCMC (µM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference(s)
DSPE-PEG2000~1-2010-20< 0.2[7][8]
DSPE-PEG5000Slightly higher than PEG2000Larger than PEG2000 formulationsVariable[22]
DSPE-PEG2000/Soluplus (1:1)-50-150-[23]

Table 2: Comparison of Drug Release from Different Micelle Formulations

Micelle FormulationConditionDrug Release after 2hDrug Release after 24hReference(s)
DSPE-PEG (pH-sensitive)pH 7.4~10%< 20%[1]
DSPE-PEG (pH-sensitive)pH 5.0> 60%> 80%[1]
DSPE-PEG2000 (in serum)37 °CVariable, drug-dependentSignificant release observed[9][10]
Core-crosslinked DSPE-PEG37 °C in non-selective solventSignificantly lower than non-crosslinkedSustained release[14]

Experimental Protocols

1. Preparation of DSPE-PEG Micelles by Thin-Film Hydration

This method is widely used for preparing DSPE-PEG micelles.

  • Materials:

    • DSPE-PEG (e.g., DSPE-PEG2000)

    • Drug of interest

    • Organic solvent (e.g., chloroform, methanol, or a mixture)

    • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Sonicator or extruder

  • Procedure:

    • Dissolution: Dissolve the DSPE-PEG and the hydrophobic drug in the organic solvent in a round-bottom flask.

    • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set to ensure efficient evaporation without degrading the components. This will form a thin, uniform lipid-drug film on the inner surface of the flask.[3][4][5][24][25]

    • Drying: Further dry the film under vacuum for at least 2 hours to remove any residual organic solvent.

    • Hydration: Add the pre-heated aqueous buffer to the flask. The temperature of the buffer should be above the glass transition temperature of the DSPE-PEG. Agitate the flask vigorously (e.g., by vortexing or using the rotary evaporator without vacuum) to hydrate the film and form a suspension of multilamellar vesicles and micelles.[4][5]

    • Size Reduction (Optional but Recommended):

      • Sonication: Sonicate the suspension using a probe or bath sonicator to reduce the particle size and form smaller, more uniform micelles. Keep the sample on ice to prevent overheating.

      • Extrusion: Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This is a highly effective method for obtaining a monodisperse population of micelles.

    • Purification: Remove any unencapsulated drug by dialysis against the aqueous buffer or using size exclusion chromatography.

2. In Vitro Drug Release Assay using Dialysis

This protocol is used to evaluate the release kinetics of a drug from DSPE-PEG micelles.

  • Materials:

    • Drug-loaded DSPE-PEG micelle suspension

    • Dialysis membrane tubing (with an appropriate MWCO, e.g., 10-12 kDa, to retain micelles but allow free drug to pass through)

    • Release medium (e.g., PBS at pH 7.4, acetate buffer at pH 5.5 to simulate endosomal conditions)

    • Shaking incubator or water bath

    • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Procedure:

    • Preparation: Place a known volume (e.g., 1-2 mL) of the drug-loaded micelle suspension into the dialysis tubing and seal both ends.

    • Incubation: Immerse the dialysis bag in a larger volume of the release medium (e.g., 50-100 mL) to ensure sink conditions. Place the setup in a shaking incubator at 37°C.[26][27]

    • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

    • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method.

    • Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Drug Release (%) = (Amount of drug in release medium at time t / Initial amount of drug in micelles) x 100

Visualizations

Experimental Workflow for Micelle Preparation and Characterization

experimental_workflow cluster_prep Micelle Preparation cluster_purification Purification dissolution 1. Dissolve DSPE-PEG and Drug in Organic Solvent film_formation 2. Form Thin Film via Solvent Evaporation dissolution->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration size_reduction 4. Size Reduction (Sonication/Extrusion) hydration->size_reduction purification 5. Remove Free Drug (Dialysis/SEC) size_reduction->purification dls Size & PDI (DLS) purification->dls tem Morphology (TEM) purification->tem hplc Encapsulation Efficiency (HPLC) purification->hplc release_assay In Vitro Release (Dialysis) purification->release_assay

Caption: Workflow for DSPE-PEG micelle preparation and characterization.

Strategies to Prevent Premature Drug Release

stabilization_strategies cluster_solutions Prevention Strategies cluster_core Core Modification Techniques cluster_shell Shell Modification Techniques cluster_stimuli Stimuli-Responsive Approaches main Premature Drug Release from DSPE-PEG Micelles core_modification Core Modification main->core_modification shell_modification Shell Modification main->shell_modification stimuli_responsive Stimuli-Responsive Design main->stimuli_responsive crosslinking Core Cross-linking core_modification->crosslinking co_polymer Co-polymer Incorporation core_modification->co_polymer shell_crosslinking Shell Cross-linking shell_modification->shell_crosslinking peg_length Optimize PEG Length shell_modification->peg_length ph_sensitive pH-Sensitive Moieties stimuli_responsive->ph_sensitive thermo_responsive Thermo-responsive Polymers stimuli_responsive->thermo_responsive factors_stability cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_environment Environmental Factors peg_length PEG Chain Length micelle_stability Micelle Stability & Drug Retention peg_length->micelle_stability lipid_composition Lipid Composition (Co-polymers) lipid_composition->micelle_stability drug_lipid_ratio Drug-to-Lipid Ratio drug_lipid_ratio->micelle_stability preparation_method Preparation Method (Film Hydration, Dialysis) preparation_method->micelle_stability sonication_extrusion Sonication/Extrusion Parameters sonication_extrusion->micelle_stability concentration Concentration (vs. CMC) concentration->micelle_stability ph_ionic_strength pH and Ionic Strength ph_ionic_strength->micelle_stability temperature Temperature temperature->micelle_stability serum_proteins Presence of Serum Proteins serum_proteins->micelle_stability

References

Technical Support Center: Optimizing TCO-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the TCO-tetrazine reaction?

The TCO-tetrazine reaction is a bioorthogonal ligation method based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] In this catalyst-free reaction, the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (TCO), the dienophile.[2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, forming a stable dihydropyridazine linkage.[1][3]

Q2: What are the optimal reaction conditions (pH, temperature, time)?

The TCO-tetrazine ligation is robust and efficient under a range of conditions.

  • pH: The reaction works well in a pH range of 6 to 9.[4][5] For labeling proteins with NHS esters to introduce TCO or tetrazine groups, it is crucial to use an amine-free buffer (e.g., PBS) at a pH of 7.2-9.0 to prevent hydrolysis of the ester and side reactions with buffer components like Tris or glycine.[5][6]

  • Temperature: Reactions are typically fast at room temperature (25°C).[4][5] If the reaction is slow, gentle heating to 37°C or 40°C can increase the rate.[4][7] For sensitive biological samples, the reaction can be performed at 4°C, though this may require a longer incubation time.[4][6]

  • Time: Most reactions are complete within 30 to 60 minutes at room temperature.[4][8] For less reactive pairs or at lower concentrations, extending the reaction time to 2 hours or even overnight is a viable option.[4][8]

Q3: What is the recommended stoichiometry of TCO to tetrazine?

A 1:1 molar ratio is a good starting point. However, to drive the reaction to completion and ensure the full consumption of a precious reagent, a slight excess (1.05 to 1.5-fold) of one reactant is often recommended.[4][5] The optimal ratio should be determined empirically for each specific experimental setup.[4]

Q4: How can I monitor the progress of the reaction?

The progress of the TCO-tetrazine reaction can be conveniently monitored by UV-Vis spectrophotometry. This is done by observing the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[3][9]

Q5: Is a catalyst required for this reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[5][10] This catalyst-free nature makes it ideal for applications in living systems.[5][10]

Troubleshooting Guide

This section addresses specific issues that may arise during TCO-tetrazine conjugation, offering potential causes and actionable solutions.

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Low Reactant Concentration: The reaction is bimolecular, so its rate is dependent on the concentration of both the TCO and tetrazine.[1][4]Increase the concentration of one or both reactants if possible.
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal for your specific reactants.[7]Ensure the pH is within the 6-9 range.[4] Consider gently heating the reaction to 37°C or 40°C or extending the incubation time.[4][7]
Steric Hindrance: Bulky molecules or substituents near the reactive TCO and tetrazine moieties can physically impede their interaction.[1][7]Introduce a flexible and hydrophilic spacer, such as a polyethylene glycol (PEG) linker, to one or both of your molecules.[4][7]
Incorrect Choice of Reactants: The electronics and sterics of the TCO and tetrazine derivatives significantly impact the reaction rate.[1][2]For faster kinetics, use a more reactive pair. Highly strained TCOs (s-TCO) and tetrazines with electron-withdrawing groups (e.g., pyridyl) are more reactive.[7][11] Conversely, tetrazines with electron-donating groups are more stable but react more slowly.[12]
Low Product Yield Degradation of Reactants: Some tetrazines, particularly those with strong electron-withdrawing groups, can degrade in aqueous media.[4][12] TCOs can isomerize to their unreactive cis-isomer, especially in the presence of thiols or certain components in cell culture media.[5][13]Use freshly prepared solutions of your reagents.[4][5] Store stock solutions appropriately (desiccated, protected from light, and at low temperatures).[13] For reactions in complex media, consider using more stable TCO derivatives.[14]
Hydrolysis of NHS Ester: If you are labeling your molecules with TCO or tetrazine using an NHS ester, hydrolysis of the ester is a common side reaction that will lead to inefficient labeling.[4][15]Use amine-free buffers (e.g., PBS) for the labeling reaction.[5] Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[4]
Precipitation of Reactants or Product: Poor solubility of either the reactants or the final product can lead to low yields.[4][6]To improve aqueous solubility, use PEGylated linkers.[4][16] A small amount of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your system should be verified.[4][16]
Inaccurate Quantification of Reactants: An incorrect molar ratio due to inaccurate concentration measurements can lead to an incomplete reaction.[16]Accurately quantify your stock solutions. The concentration of tetrazine solutions can be determined using UV-Vis spectroscopy.[16]
No Reaction Failed Initial Labeling: If you are conjugating two biomolecules, the initial labeling of one or both with the TCO or tetrazine moiety may have been unsuccessful.[13]Verify the success of your labeling reaction before proceeding with the conjugation. This can be done using techniques like mass spectrometry.
Presence of Competing Reagents: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule during NHS ester labeling reactions.[13] Reducing agents like DTT or TCEP can degrade the tetrazine moiety.[13][17]Perform a buffer exchange to an amine-free buffer before labeling.[13] Remove any reducing agents from your sample before adding the tetrazine reagent.[13][17]

Quantitative Data

TCO-Tetrazine Reaction Kinetics

The rate of the TCO-tetrazine reaction is highly dependent on the specific structures of the TCO and tetrazine derivatives used. The following table provides a summary of second-order rate constants for various reactant pairs.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Notes
General RangeTCO1 - 1 x 10⁶Broadly cited range for the ligation.[2][9]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000A commonly used, reactive tetrazine.[2]
3,6-diphenyl-s-tetrazines-TCO3100s-TCO is a highly strained and reactive TCO.[18]
3,6-dipyridyl-s-tetrazined-TCO366,000 (in water)d-TCO shows excellent reactivity and stability.[18]
Methyl-substituted TetrazinesTCO-PEG₄VariesReactivity can be tuned with substituents.[19]
Stability of Tetrazine Derivatives

There is an inverse correlation between the reactivity and stability of tetrazines; more reactive tetrazines with electron-withdrawing groups tend to be less stable in aqueous media.[12]

Tetrazine Substituent TypeGeneral StabilityNotes
Electron-donating groups (e.g., alkyl)More StableSlower reaction kinetics.[12][17]
Electron-withdrawing groups (e.g., pyridyl)Less StableFaster reaction kinetics.[12][17]
Vinyl ether- and triazolyl-substitutedHigh Stability & High ReactivityOffer a good balance of properties.[17]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation via NHS Ester Labeling

This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation after labeling them with the respective reactive handles via NHS ester chemistry.

1. Preparation of Protein Solutions:

  • Ensure both proteins are in an amine-free buffer, such as PBS (pH 7.2-7.5), at a concentration of 1-5 mg/mL.[8] If necessary, perform a buffer exchange using a spin desalting column.[3][8]

2. Labeling Protein A with TCO-NHS Ester:

  • Allow the TCO-NHS ester to equilibrate to room temperature before opening.[8]

  • Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.[8][9]

  • Add a 20-fold molar excess of the TCO-NHS ester stock solution to the Protein A solution.[8]

  • Incubate the reaction for 1 hour at room temperature.[8]

  • (Optional) Quench the reaction by adding a quench buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[8]

  • Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[8]

3. Labeling Protein B with Tetrazine-NHS Ester:

  • Repeat step 2 for Protein B using a tetrazine-NHS ester.

4. TCO-Tetrazine Ligation:

  • Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B. A 1:1 molar ratio is a good starting point, but a 1.05-1.5 molar excess of the tetrazine-labeled protein is often recommended.[3][8]

  • Incubate the reaction mixture for 30-60 minutes at room temperature.[4][8] For less reactive pairs, the incubation time can be extended to 2 hours, or the reaction can be performed at 37°C.[4][6]

  • The resulting conjugate is now ready for use or can be purified by size exclusion chromatography if necessary.[8]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry

This protocol describes how to monitor the reaction progress by observing the decrease in tetrazine absorbance.

1. Instrument Setup:

  • Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine, which is typically between 510-550 nm.[3]

  • Equilibrate the sample holder to the desired reaction temperature (e.g., 25°C).[3]

2. Reaction Setup:

  • In a cuvette, add the reaction buffer and the TCO solution.[4]

  • Place the cuvette in the spectrophotometer and zero the instrument.

  • Add the tetrazine solution to the cuvette to initiate the reaction. Ensure rapid and thorough mixing.[4]

3. Data Acquisition:

  • Immediately begin recording the absorbance at the chosen wavelength over time.[4] The rate of disappearance of the tetrazine absorbance can be used to calculate the reaction kinetics.

Visualizations

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction IEDDA Cycloaddition cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.

Troubleshooting_Workflow Start Low/No Product Yield CheckReagents Check Reagent Integrity (Degradation/Purity) Start->CheckReagents CheckLabeling Verify Initial Labeling (e.g., via NHS ester) CheckReagents->CheckLabeling Reagents OK UseFresh Use Fresh Reagents Store Properly CheckReagents->UseFresh Degraded/ Impure CheckConditions Review Reaction Conditions (pH, Temp, Time) CheckLabeling->CheckConditions Labeling OK OptimizeLabeling Optimize Labeling: - Amine-free buffer - Anhydrous solvent for NHS ester CheckLabeling->OptimizeLabeling Failed/ Inefficient CheckSolubility Assess Solubility (Precipitation?) CheckConditions->CheckSolubility Conditions OK OptimizeConditions Optimize Conditions: - Adjust pH (6-9) - Increase Temp (37°C) - Extend Time CheckConditions->OptimizeConditions Suboptimal CheckSterics Consider Steric Hindrance CheckSolubility->CheckSterics Soluble ImproveSolubility Improve Solubility: - Add PEG linkers - Use co-solvent (DMSO) CheckSolubility->ImproveSolubility Precipitation AddSpacer Add PEG Spacer to reduce hindrance CheckSterics->AddSpacer Suspected Success Successful Conjugation CheckSterics->Success No Steric Issues UseFresh->CheckReagents OptimizeLabeling->CheckLabeling OptimizeConditions->CheckConditions ImproveSolubility->CheckSolubility AddSpacer->Success

Caption: Troubleshooting logic for TCO-Tetrazine reactions.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_labeling Step 2: Labeling cluster_ligation Step 3: Ligation cluster_analysis Step 4: Analysis/Purification PrepProteinA Prepare Protein A in Amine-Free Buffer LabelA Label Protein A with TCO-NHS Ester PrepProteinA->LabelA PrepProteinB Prepare Protein B in Amine-Free Buffer LabelB Label Protein B with Tetrazine-NHS Ester PrepProteinB->LabelB PurifyA Purify TCO-Protein A LabelA->PurifyA PurifyB Purify Tetrazine-Protein B LabelB->PurifyB Mix Mix Labeled Proteins (1:1 to 1:1.5 ratio) PurifyA->Mix PurifyB->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Analyze Analyze Conjugate (e.g., SDS-PAGE) Incubate->Analyze PurifyFinal Purify Final Conjugate (Optional) Analyze->PurifyFinal

Caption: Workflow for protein-protein conjugation.

References

factors affecting DSPE-PEG liposome size and polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of DSPE-PEG liposomes, focusing on controlling their size and polydispersity index (PDI).

Troubleshooting Guide

This section addresses specific issues that may arise during DSPE-PEG liposome formulation and offers potential causes and solutions.

Issue 1: Liposome size is too large or larger than the extrusion membrane pore size.

  • Possible Causes:

    • Insufficient Extrusion Cycles: The number of passes through the extruder membrane may be inadequate to achieve the desired size reduction.

    • High Lipid Concentration: A high concentration of lipids can lead to the formation of larger vesicles.

    • Inappropriate Extrusion Temperature: Extrusion should be performed at a temperature above the phase transition temperature (Tm) of the lipid components to ensure the membrane is in a fluid state.[1][]

    • High Flow Rate During Extrusion: While a higher flow rate can decrease liposome size, an excessively high rate can negatively impact size homogeneity.[3][4]

    • Clogging of the Extruder Membrane: Aggregates in the initial liposome suspension can block the membrane pores.

  • Solutions:

    • Increase Extrusion Passes: Increase the number of extrusion cycles, typically between 11 and 21 passes, to ensure thorough size reduction.[5]

    • Optimize Lipid Concentration: Experiment with lower lipid concentrations to favor the formation of smaller liposomes.

    • Adjust Extrusion Temperature: Ensure the extrusion process is conducted at a temperature above the Tm of all lipid components.[1][]

    • Optimize Flow Rate: Systematically vary the flow rate to find the optimal condition for both size and PDI.[3][4]

    • Prefilter the Suspension: Before extruding through the final pore size membrane, pass the liposome suspension through a larger pore size filter to remove any large aggregates.[1]

Issue 2: High Polydispersity Index (PDI) indicating a heterogeneous population of liposomes.

  • Possible Causes:

    • Inconsistent Hydration: Uneven hydration of the lipid film can result in a wide distribution of vesicle sizes.[5]

    • Insufficient Sonication/Extrusion: Inadequate energy input during sonication or an insufficient number of extrusion passes can lead to incomplete size homogenization.[3][6]

    • Aggregation: Liposomes may aggregate over time, leading to an increase in the measured PDI.

  • Solutions:

    • Ensure Uniform Lipid Film: Create a thin, uniform lipid film by rotating the flask during solvent evaporation to ensure even hydration.[5]

    • Optimize Sonication/Extrusion Parameters: Increase sonication time or power, or increase the number of extrusion passes.[3][6] For sonication, parameters like ultrasonic depth and power input are crucial.[6]

    • Monitor Stability: Measure the size and PDI of the liposome formulation over time to check for aggregation. Consider including charged lipids or optimizing the DSPE-PEG concentration to enhance colloidal stability.

Issue 3: Inconsistent or unpredictable results between batches.

  • Possible Causes:

    • Variability in Manual Processes: Manual extrusion or hydration can introduce variability between experiments.[1]

    • Inconsistent Environmental Conditions: Fluctuations in temperature during hydration or extrusion can affect liposome formation.[1][]

    • Degradation of Lipids: Hydrolysis of DSPE can occur, especially at non-neutral pH and elevated temperatures, leading to changes in liposome properties.[7]

  • Solutions:

    • Automate Processes: Utilize automated extrusion systems for greater reproducibility.[1]

    • Control Temperature: Use a water bath or heating block to maintain a consistent temperature throughout the formulation process.[3]

    • Control pH and Storage: Maintain a neutral pH (6.5-7.4) for the formulation and store it at recommended low temperatures (2-8°C for short-term, -20°C or below for long-term) to prevent lipid degradation.[7]

Frequently Asked Questions (FAQs)

Formulation Parameters

  • Q1: How does the concentration of DSPE-PEG affect liposome size?

    • Generally, increasing the concentration of DSPE-PEG tends to decrease the size of the liposomes.[5][8][9] The bulky, hydrated PEG chains create steric hindrance, which can limit the growth of the vesicles and promote the formation of smaller, unilamellar structures.[9] However, some studies have observed a non-linear relationship, with an initial increase in size at lower concentrations before a decrease at higher concentrations.[10][11]

  • Q2: What is the effect of the PEG chain length on liposome properties?

    • Longer PEG chains can lead to a greater increase in the bending modulus and water permeability of the lipid bilayer.[12][13] While longer PEG chains can be more effective at preventing leakage of encapsulated contents, the effect can also depend on the molar fraction of the DSPE-PEG.[13][14]

  • Q3: What role does cholesterol play in DSPE-PEG liposome formulations?

    • Cholesterol is a critical component that influences the rigidity, stability, and size of liposomes.[15] Increasing the cholesterol content can lead to the formation of larger liposomes.[15] It can also affect drug retention and the formation of different nanostructures, such as discoidal micelles, depending on the DSPE-PEG concentration.[15][16]

Process Parameters

  • Q4: What are the key parameters to control during extrusion for consistent liposome size?

    • The primary parameters influencing the final liposome size during extrusion are the pore size of the membrane, the number of extrusion cycles, the applied pressure/flow rate, and the extrusion temperature.[1][][3] The final liposome size is generally close to the pore size of the membrane used.[]

  • Q5: How does sonication affect liposome size and PDI?

    • Sonication is a common method for reducing the size of multilamellar vesicles into smaller, unilamellar vesicles.[17] The key parameters to control are sonication time, power, and temperature.[6][18] Extended sonication generally leads to smaller and more uniform liposomes, although over-sonication can lead to lipid degradation or the formation of bimodal size distributions.[17][18]

Quantitative Data Summary

The following tables summarize the impact of various formulation and process parameters on the size and PDI of DSPE-PEG liposomes based on published data.

Table 1: Effect of DSPE-PEG2000 Concentration on Liposome Size

DSPE-PEG2000 (mol%)Average Diameter (nm)Reference
0>200[9]
5~150[9]
10~100[9]
4~120[10]
8~135[10]
>8Decreasing[10]

Table 2: Effect of Extrusion Parameters on Liposome Size

Membrane Pore Size (µm)Flow Rate (mL/min)Resultant Liposome Size (nm)Reference
0.21Larger[3]
0.29Smaller[3]
2.05>200[3]
0.15~120[3]

Experimental Protocols

Protocol 1: Liposome Preparation by Extrusion

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation or vortexing. The hydration temperature should be above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).[5]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes).[5]

    • For smaller sizes, a sequential extrusion process can be employed, starting with a larger pore size membrane and progressively moving to smaller ones.[5]

Protocol 2: Liposome Preparation by Sonication

  • Lipid Film Hydration:

    • Prepare the lipid film and hydrate it to form MLVs as described in Protocol 1, Step 1.

  • Sonication:

    • Place the vial containing the MLV suspension in a bath sonicator or use a probe sonicator.

    • If using a probe sonicator, immerse the tip of the probe into the suspension, avoiding contact with the walls of the container.

    • Sonicate the suspension for a predetermined time and power setting. It is crucial to control the temperature during sonication, as it can generate heat. This can be done by placing the sample in an ice bath.

    • Monitor the liposome size and PDI at different sonication time points to determine the optimal duration.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_troubleshoot Troubleshooting prep1 Lipid Film Formation prep2 Hydration (MLV Formation) prep1->prep2 prep3 Size Reduction (Extrusion/Sonication) prep2->prep3 char1 Size & PDI Measurement (DLS) prep3->char1 issue1 Size Too Large? char1->issue1 issue2 High PDI? char1->issue2 issue1->issue2 No solution1 Adjust Formulation/Process (e.g., DSPE-PEG %, Extrusion Passes) issue1->solution1 Yes solution2 Optimize Homogenization (e.g., Sonication Time, Extrusion Cycles) issue2->solution2 Yes end Final Product issue2->end No solution1->prep1 solution2->prep3 Re-process

Caption: Experimental workflow for DSPE-PEG liposome preparation and troubleshooting.

influencing_factors cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_properties Liposome Properties F1 DSPE-PEG Concentration Prop1 Size F1->Prop1 Prop2 Polydispersity (PDI) F1->Prop2 F2 PEG Chain Length F2->Prop1 F3 Cholesterol Content F3->Prop1 F4 Lipid Composition F4->Prop1 F4->Prop2 P1 Extrusion (Pore Size, Cycles, Pressure) P1->Prop1 P1->Prop2 P2 Sonication (Time, Power) P2->Prop1 P2->Prop2 P3 Microfluidics (Flow Rates) P3->Prop1 P3->Prop2 P4 Homogenization (Pressure, Cycles) P4->Prop1 P4->Prop2

Caption: Factors influencing DSPE-PEG liposome size and polydispersity.

References

DSPE-PEG-TCO storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and experimental use of DSPE-PEG-TCO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DSPE-PEG-TCO?

DSPE-PEG-TCO should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, it is stable for at least one to four years.[1][2] It is advisable to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can degrade the compound.

Q2: What is the shelf life of the TCO functional group?

The trans-cyclooctene (TCO) group has a limited half-life as it can naturally isomerize to the less reactive cis-cyclooctene (CCO).[3] Therefore, it is recommended to use DSPE-PEG-TCO relatively fresh and avoid long-term storage of prepared stock solutions to ensure optimal reactivity.[3]

Q3: How should I prepare stock solutions of DSPE-PEG-TCO?

DSPE-PEG-TCO is slightly soluble in dimethyl sulfoxide (DMSO) (0.1-1 mg/ml) and sparingly soluble in ethanol (1-10 mg/ml).[2] For biological applications, a common approach is to prepare a concentrated stock solution in an organic solvent like DMSO and then add it to an aqueous buffer (e.g., PBS) to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: Is a catalyst needed for the TCO-tetrazine click reaction?

No, the reaction between TCO and tetrazine is a bioorthogonal inverse electron-demand Diels-Alder cycloaddition that proceeds rapidly without the need for a catalyst.[4] This makes it ideal for use in biological systems where catalysts like copper can be toxic.

Q5: What factors can affect the TCO-tetrazine reaction kinetics?

The reaction rate is influenced by several factors, including the specific structures of the TCO and tetrazine derivatives, their concentrations, temperature, and the solvent system used.[5][6][7] Highly strained TCO derivatives and tetrazines with electron-withdrawing groups tend to react faster.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for DSPE-PEG-TCO.

Table 1: Storage and Stability

ParameterRecommended ConditionStability
Storage Temperature -20°C≥ 1-4 years[1][2]
Storage Conditions Solid, protected from light and moistureTCO group has a limited half-life due to isomerization[3]
Solution Stability Use freshly prepared solutions for optimal reactivityNot recommended for long-term storage in solution[3]

Table 2: TCO-Tetrazine Reaction Parameters

ParameterRecommended ConditionNotes
Stoichiometry 1.05 to 1.5-fold molar excess of tetrazineOptimal ratio should be determined empirically
pH 6.0 - 9.0Ensure compatibility with biomolecules
Temperature Room temperature (20-25°C) or 37°CReaction is generally fast at room temperature
Solvent Aqueous buffers (e.g., PBS), often with a co-solvent like DMSOEnsure solvent compatibility with your system
Second-Order Rate Constant (k₂) Can exceed 800 M⁻¹s⁻¹[4]Varies significantly based on specific TCO and tetrazine structures[5][7][8]

Troubleshooting Guides

TCO-Tetrazine Bioconjugation

Problem: Low or no yield of the desired conjugate.

Troubleshooting_Click_Chemistry start Low Conjugation Yield reagent_quality Check Reagent Quality start->reagent_quality Degraded reagents? reaction_conditions Review Reaction Conditions start->reaction_conditions Suboptimal conditions? steric_hindrance Consider Steric Hindrance start->steric_hindrance Bulky biomolecules? purification Optimize Purification start->purification Losing product during purification? fresh_reagents Use fresh DSPE-PEG-TCO and tetrazine solutions. reagent_quality->fresh_reagents storage Confirm proper storage (-20°C, protected from light and moisture). reagent_quality->storage stoichiometry Optimize molar ratio (try slight excess of tetrazine). reaction_conditions->stoichiometry ph_temp Ensure pH is 6-9 and temperature is optimal (RT or 37°C). reaction_conditions->ph_temp concentration Increase reactant concentrations if possible. reaction_conditions->concentration linker Incorporate a longer PEG spacer if steric hindrance is suspected. steric_hindrance->linker method Select appropriate purification method (e.g., SEC, dialysis). purification->method recovery Optimize purification to minimize product loss. purification->recovery

Troubleshooting flowchart for low TCO-tetrazine reaction efficiency.
Liposome Formulation

Problem: Liposome aggregation during or after preparation.

Troubleshooting_Liposome_Aggregation start Liposome Aggregation peg_concentration Check DSPE-PEG-TCO Concentration start->peg_concentration Incorrect PEGylation? ionic_strength Evaluate Buffer Ionic Strength start->ionic_strength Buffer issues? lipid_composition Assess Overall Lipid Composition start->lipid_composition Formulation instability? purification_storage Review Purification & Storage start->purification_storage Post-formation issues? optimize_peg Optimize molar percentage of DSPE-PEG-TCO (typically 1-10 mol%). peg_concentration->optimize_peg peg_balance Too little PEG may not provide sufficient steric stabilization. Too much can also destabilize the bilayer. peg_concentration->peg_balance buffer_choice High concentrations of divalent cations can sometimes induce aggregation. Consider buffer composition. ionic_strength->buffer_choice charge Incorporate charged lipids to increase electrostatic repulsion between liposomes. lipid_composition->charge purification_method Ensure purification method (e.g., extrusion, dialysis) is not inducing aggregation. purification_storage->purification_method storage_conditions Store liposomes at an appropriate temperature (often 4°C) and concentration. purification_storage->storage_conditions

Troubleshooting flowchart for liposome aggregation.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-TCO Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-TCO using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • DSPE-PEG-TCO

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Bath or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-TCO in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5 of Phospholipid:Cholesterol:DSPE-PEG-TCO).

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.

  • Size Reduction:

    • The resulting multilamellar vesicles (MLVs) can be downsized by sonication (bath or probe) or, for more uniform size distribution, by extrusion.

    • For extrusion, pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times until a consistent size is achieved.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[9][10] The incorporation of DSPE-PEG-TCO can be confirmed by analytical techniques such as NMR or mass spectrometry.[11]

Protocol 2: Antibody Conjugation to DSPE-PEG-TCO Liposomes

This protocol outlines the conjugation of a tetrazine-modified antibody to DSPE-PEG-TCO functionalized liposomes.

Materials:

  • DSPE-PEG-TCO functionalized liposomes (from Protocol 1)

  • Tetrazine-modified antibody (prepared using a commercially available tetrazine-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column for purification

Methodology:

  • Reaction Setup:

    • Mix the DSPE-PEG-TCO functionalized liposomes with the tetrazine-modified antibody in the reaction buffer. A slight molar excess of the tetrazine-antibody may be beneficial.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Separate the antibody-conjugated liposomes from unreacted antibody and other reagents using a size exclusion chromatography column.

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (to observe a shift in the liposome band), DLS (to detect a slight increase in size), and functional assays to verify that the antibody retains its binding activity.

Mandatory Visualizations

Experimental_Workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Bioconjugation lipid_film 1. Lipid Film Formation (Phospholipid, Cholesterol, DSPE-PEG-TCO) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration extrusion 3. Size Reduction (Extrusion) hydration->extrusion tco_liposome TCO-Functionalized Liposome extrusion->tco_liposome mixing 4. Mixing & Incubation tco_liposome->mixing tetrazine_ab Tetrazine-Modified Antibody tetrazine_ab->mixing purification 5. Purification (SEC) mixing->purification final_product Antibody-Conjugated Liposome purification->final_product

Experimental workflow for preparing and conjugating DSPE-PEG-TCO liposomes.

The TCO-tetrazine "click" chemistry ligation reaction.

References

impact of PEG chain length on liposome stability and circulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated liposomes. The following sections address common issues related to the impact of Poly(ethylene glycol) (PEG) chain length on liposome stability and circulation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEGylation on liposomes?

A1: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes, serves two main purposes. Firstly, it creates a hydrophilic protective layer that reduces the binding of plasma proteins (opsonization), thereby preventing recognition and clearance by the mononuclear phagocyte system (MPS).[1][2][3] This "stealth" characteristic significantly prolongs the circulation time of liposomes in the bloodstream.[1][2][4] Secondly, the steric hindrance provided by the PEG chains helps prevent liposome aggregation, which enhances their formulation stability.[1]

Q2: How does PEG chain length affect liposome circulation time?

A2: Generally, longer PEG chains can provide a more effective steric barrier, leading to reduced opsonization and longer circulation times.[5] However, there is a point of diminishing returns. Excessively long PEG chains can sometimes hinder the interaction of liposomes with target cells, a phenomenon often referred to as the "PEG dilemma".[3][6] The optimal PEG chain length is a balance between achieving long circulation and maintaining therapeutic efficacy. PEGs with a molecular weight of 2000 Da (PEG2000) are commonly used and have been shown to be effective in prolonging circulation.[4][6][7]

Q3: What is the "Accelerated Blood Clearance (ABC)" phenomenon?

A3: The Accelerated Blood Clearance (ABC) phenomenon is an unexpected immune response that can occur upon repeated injection of PEGylated liposomes.[1][8][9] The first injection can induce the production of anti-PEG antibodies, primarily Immunoglobulin M (IgM).[8][9][10] Upon subsequent injections, these antibodies bind to the PEG on the liposome surface, leading to complement activation and rapid clearance from the bloodstream by the MPS, primarily in the liver and spleen.[1][2][6][11] This can significantly reduce the therapeutic efficacy of the drug.[11]

Q4: Can the ABC phenomenon be avoided or mitigated?

A4: Several factors influence the induction of the ABC phenomenon, and strategies to mitigate it are an active area of research. Some approaches include:

  • Altering the dosing schedule: The time interval between injections plays a crucial role. Intervals of 4 to 7 days often show the strongest ABC effect.[2] Shorter or longer intervals may reduce the phenomenon.[2]

  • Modifying the liposome formulation: The lipid composition, surface charge, and PEG density can influence the immunogenicity.[2]

  • Using cleavable PEG lipids: These lipids are designed to shed the PEG chain in the target tissue, which can help to reduce the ABC phenomenon upon repeated administration.[6][12]

  • Encapsulating cytotoxic drugs: Some studies suggest that liposomes carrying cytotoxic drugs may suppress the B-cell response responsible for anti-PEG antibody production.[2][10]

Q5: What is the "PEG dilemma" in the context of targeted drug delivery?

A5: The "PEG dilemma" refers to the conflicting roles of the PEG coating in liposomal drug delivery.[3][6] While the dense PEG layer is excellent for prolonging circulation (a key aspect of passive targeting via the Enhanced Permeability and Retention or EPR effect), it can also shield targeting ligands (like antibodies or peptides) attached to the liposome surface.[1][13] This steric hindrance can reduce the binding efficiency of the targeted liposomes to their receptors on cancer cells, thereby decreasing the effectiveness of active targeting.[13] Furthermore, the PEG coat can interfere with the endosomal escape of the drug after cellular uptake.[3][13]

Troubleshooting Guides

Problem 1: My PEGylated liposomes are being cleared from circulation too quickly.

Possible Cause Troubleshooting Steps
Suboptimal PEG Chain Length or Density Ensure you are using an appropriate PEG molecular weight (e.g., PEG2000 is a common starting point) and molar percentage (typically 5-10 mol%).[6][14] Very short PEG chains may not provide adequate steric hindrance.[6]
Accelerated Blood Clearance (ABC) Phenomenon If you are performing repeated injections, consider the ABC phenomenon. Analyze plasma for anti-PEG IgM. Try altering the injection interval or using a lower initial dose.[2][10]
Liposome Aggregation Characterize your liposome formulation for signs of aggregation using Dynamic Light Scattering (DLS). Aggregates are rapidly cleared by the MPS. Ensure proper formulation and storage conditions.
Complement Activation Even without the ABC phenomenon, some PEGylated liposomes can activate the complement system, leading to clearance.[1] This can be influenced by the lipid composition and surface characteristics.

Problem 2: My targeted PEGylated liposomes show poor binding to target cells.

Possible Cause Troubleshooting Steps
Steric Hindrance from PEG ("PEG Dilemma") The PEG chains may be masking your targeting ligand. Consider using a longer PEG linker to extend the ligand beyond the PEG corona.[7] Alternatively, a lower PEG density might be necessary, but this could compromise circulation time.
Low Ligand Density Ensure a sufficient number of targeting ligands are conjugated to the liposome surface. The optimal density will need to be determined empirically.
Ligand Inactivation The conjugation process may have damaged the targeting ligand. Verify the integrity and binding activity of the ligand post-conjugation.

Quantitative Data Summary

Table 1: Impact of PEG Chain Length on Liposome Properties

PEG Molecular Weight (Da)Extension from Bilayer Surface (nm)Effect on Circulation Time
3501.0Minimal increase
7502.8Moderate increase
20006.0Significant increase (commonly used)[4]
500010.0Significant increase, but potential for reduced cell interaction[4]

Data synthesized from Kenworthy et al. as cited in[4].

Table 2: Influence of PEGylation on Liposome Circulation Half-life (Illustrative Example)

Liposome FormulationClearance Rate (Illustrative)Half-life (Illustrative)
Conventional LiposomesHighShort
PEGylated Liposomes (Doxil®)0.1 L/hGreatly extended
Free Doxorubicin45 L/hVery short

This table provides a conceptual comparison based on data for Doxil®[3]. Actual values will vary depending on the specific formulation and animal model.

Experimental Protocols

Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol) and the PEG-lipid conjugate (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) or a solution containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids, with gentle agitation.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder.

  • Purification: Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.

  • Characterization: Characterize the final liposome preparation for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[14][15] The encapsulation efficiency should also be determined.[16]

Protocol 2: In Vitro Stability Assessment in Serum

  • Preparation: Dilute the PEGylated liposome formulation to a final lipid concentration of 1 mg/mL in a buffer containing fetal bovine serum (FBS), for instance, PBS with 10% v/v FBS.[14]

  • Incubation: Incubate the mixture at 37°C.

  • Time-point Analysis: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), take aliquots of the suspension.[14]

  • Size Measurement: Analyze the size and polydispersity index (PDI) of the liposomes in each aliquot using Dynamic Light Scattering (DLS).[14]

  • Data Analysis: An increase in particle size or PDI over time indicates liposome aggregation or instability in the presence of serum components.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Size Reduction hydration->extrusion purification Purification extrusion->purification dls DLS (Size, PDI, Zeta) purification->dls stability In Vitro Stability purification->stability invivo In Vivo Circulation purification->invivo abc_phenomenon cluster_first_injection First Injection cluster_antibody_production Immune Response cluster_second_injection Second Injection cluster_clearance Outcome peg_lipo1 PEGylated Liposome b_cell B-Cell Activation peg_lipo1->b_cell Induces anti_peg_igm Anti-PEG IgM Production b_cell->anti_peg_igm binding IgM Binding & Complement Activation anti_peg_igm->binding peg_lipo2 PEGylated Liposome peg_lipo2->binding rapid_clearance Accelerated Blood Clearance binding->rapid_clearance

References

analytical techniques for characterizing DSPE-PEG-TCO impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of DSPE-PEG-TCO and its impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of DSPE-PEG-TCO.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: My HPLC chromatogram for DSPE-PEG-TCO shows a broad peak. What could be the cause and how can I resolve it?

Answer: A broad peak in the HPLC analysis of DSPE-PEG-TCO is often attributed to the polydispersity of the PEG chain.[1] Since DSPE-PEG-TCO is a polymer, it consists of a distribution of molecules with varying PEG chain lengths, which leads to a broadened peak rather than a sharp one.

Troubleshooting Steps:

  • Column Selection: Ensure you are using a column suitable for polymer analysis. A column with a pore size appropriate for the hydrodynamic volume of your DSPE-PEG-TCO should be selected. For routine analysis, a mixed-bed column can be effective.[2]

  • Mobile Phase Optimization: The composition of the mobile phase can significantly impact peak shape. For reversed-phase HPLC, a gradient of an organic solvent (like acetonitrile) in water with an additive like trifluoroacetic acid (TFA) is common.[3] The gradient slope can be adjusted to improve peak sharpness.

  • Detector Choice: For PEGylated lipids that lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended over UV detectors.[4]

  • Consider Size-Exclusion Chromatography (SEC): GPC/SEC is a technique specifically designed to separate molecules based on their size in solution and is well-suited for analyzing the molecular weight distribution of polymers like DSPE-PEG-TCO.[5]

Question: I am observing unexpected peaks in my HPLC chromatogram. How can I identify these impurities?

Answer: Unexpected peaks in the HPLC chromatogram of DSPE-PEG-TCO can originate from several sources, including hydrolysis products, starting material residues, or byproducts from the synthesis process.

Troubleshooting and Identification Workflow:

Start Unexpected HPLC Peaks Observed Check_Hydrolysis Hypothesize Hydrolysis: - DSPE ester bond cleavage - TCO ring instability Start->Check_Hydrolysis Check_Starting_Materials Hypothesize Starting Material Residues: - Unreacted DSPE-PEG-NH2 - Excess TCO reagent Start->Check_Starting_Materials Check_Byproducts Hypothesize Synthesis Byproducts: - Dimerized species - Side reaction products Start->Check_Byproducts LC_MS Perform HPLC-MS Analysis Check_Hydrolysis->LC_MS Check_Starting_Materials->LC_MS Check_Byproducts->LC_MS Analyze_MS Analyze Mass Spectra of Impurity Peaks LC_MS->Analyze_MS Identify_Hydrolysis Identify Mass Loss Corresponding to: - Stearic acid (-284 Da) - Lysolipid formation Analyze_MS->Identify_Hydrolysis Identify_Starting_Materials Identify Masses of Known Starting Materials Analyze_MS->Identify_Starting_Materials Identify_Byproducts Characterize Unknown Masses (e.g., dimers, adducts) Analyze_MS->Identify_Byproducts Confirm Confirm Impurity Identity Identify_Hydrolysis->Confirm Identify_Starting_Materials->Confirm Identify_Byproducts->Confirm

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Identification Strategy:

  • HPLC-MS Analysis: The most effective method for identifying unknown peaks is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] This technique provides the mass-to-charge ratio (m/z) of the molecules eluting at different retention times.

  • Hydrolysis Products: A common impurity is the hydrolysis product of the DSPE ester bonds, which results in the loss of one or both stearoyl chains.[8] Look for peaks with a mass difference corresponding to the loss of a stearic acid molecule (approximately 267 Da, as the acid is lost and a hydroxyl group is gained).[8]

  • Starting Materials: Unreacted starting materials, such as DSPE-PEG-amine, or excess TCO reagent may be present. Compare the masses of the impurity peaks to the known molecular weights of the starting materials.

  • Synthesis Byproducts: Side reactions during synthesis can lead to various byproducts. For example, dimerization of the DSPE-PEG molecule could occur.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The proton NMR (¹H NMR) spectrum of my DSPE-PEG-TCO is complex and difficult to interpret. How can I simplify the analysis?

Answer: The complexity of the ¹H NMR spectrum arises from the overlapping signals of the repeating ethylene (B1197577) glycol units of the PEG chain and the various protons of the DSPE and TCO moieties.

Troubleshooting and Interpretation Strategy:

  • Use 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for resolving overlapping signals and establishing connectivity between protons.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is useful for connecting different functional groups.

  • Focus on Characteristic Peaks:

    • DSPE Moiety: Look for characteristic signals from the fatty acid chains (alkyl chain protons) and the glycerol (B35011) backbone.[10]

    • PEG Chain: A large, broad signal around 3.6 ppm is characteristic of the repeating ethylene glycol units.[11]

    • TCO Moiety: The protons on the trans-cyclooctene (B1233481) ring will have unique chemical shifts that can be used to confirm its presence and integrity.

  • Integration: Use the integration of characteristic peaks to determine the relative ratios of the different components of the molecule and to estimate the degree of PEGylation.[4]

Question: How can I confirm the successful conjugation of the TCO group to the DSPE-PEG using NMR?

Answer: Successful conjugation can be confirmed by the appearance of new signals corresponding to the TCO moiety and a shift in the signals of the protons near the conjugation site.

Confirmation Workflow:

Start Synthesize DSPE-PEG-TCO Acquire_NMR_Starting_Material Acquire ¹H NMR of DSPE-PEG-NH2 Start->Acquire_NMR_Starting_Material Acquire_NMR_Product Acquire ¹H NMR of DSPE-PEG-TCO Product Start->Acquire_NMR_Product Compare_Spectra Compare the Two Spectra Acquire_NMR_Starting_Material->Compare_Spectra Acquire_NMR_Product->Compare_Spectra Observe_TCO_Signals Identify New Signals Corresponding to TCO Protons Compare_Spectra->Observe_TCO_Signals Observe_Shift Observe Chemical Shift Changes for Protons Near Conjugation Site Compare_Spectra->Observe_Shift Confirm_Conjugation Successful Conjugation Confirmed Observe_TCO_Signals->Confirm_Conjugation Observe_Shift->Confirm_Conjugation

Caption: NMR-based workflow for confirming successful TCO conjugation.

Mass Spectrometry (MS)

Question: My MALDI-TOF mass spectrum of DSPE-PEG-TCO is very complex with multiple series of peaks. What do these represent?

Answer: The complexity in the MALDI-TOF spectrum is due to the polydisperse nature of the PEG chain and the formation of different adduct ions.

Interpretation Guidance:

  • Polydispersity: The main series of peaks you observe will be separated by 44 Da, which corresponds to the mass of a single ethylene glycol repeating unit (-CH₂CH₂O-). This represents the distribution of different PEG chain lengths in your sample.[12]

  • Adduct Formation: In mass spectrometry, molecules often associate with ions from the matrix or solvent. Common adducts for PEGylated lipids include sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions.[13] This results in multiple series of peaks for the same polymer distribution, each shifted by the mass of the adduct ion.

  • Fragmentation: It is also possible to observe fragment ions. For DSPE-PEG, a common fragment corresponds to the loss of the DSPE lipid anchor.[8]

Troubleshooting Tip: To simplify the spectrum, you can try to control the adduct formation by carefully selecting the matrix and sample preparation conditions. For example, adding a sodium salt can promote the formation of [M+Na]⁺ adducts, making the spectrum easier to interpret.[14]

FAQs

Q1: What are the most common impurities in DSPE-PEG-TCO?

A1: The most common impurities include:

  • Hydrolyzed DSPE-PEG: This results from the cleavage of the ester bonds in the DSPE lipid anchor, leading to the loss of one or both fatty acid chains. This can be detected by a mass loss of approximately 267 Da for each hydrolyzed ester bond.[8]

  • Unreacted Starting Materials: Residual DSPE-PEG-NH₂ or other precursor molecules may be present if the conjugation reaction is incomplete.

  • Isomerized TCO: The trans-cyclooctene (TCO) moiety is reactive but can also be unstable over long-term storage, potentially isomerizing to the less reactive cis-cyclooctene (CCO).[10] This would result in a loss of "click" reactivity.

  • Aggregates and Dimers: High molecular weight species may be present due to aggregation or the formation of dimers during synthesis or storage.[4]

Q2: How can I assess the purity of my DSPE-PEG-TCO sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC with an ELSD or CAD detector: This is the gold standard for determining the purity of PEGylated lipids, as it can separate and detect non-UV absorbing impurities.[4]

  • ¹H NMR Spectroscopy: Can provide information on the presence of impurities with distinct proton signals and can be used for quantitative analysis by comparing the integration of impurity peaks to the main product peaks.[11]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Can identify impurities based on their mass-to-charge ratio.[6]

Q3: What is the importance of determining the polydispersity index (PDI) of DSPE-PEG-TCO?

A3: The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer.[15] For DSPE-PEG-TCO used in drug delivery applications, a narrow PDI (closer to 1.0) is generally desirable as it ensures a more homogeneous product with consistent properties, such as nanoparticle size and drug release kinetics. GPC/SEC is the primary technique for determining the PDI.[5]

Q4: How should I store DSPE-PEG-TCO to minimize degradation?

A4: DSPE-PEG-TCO should be stored at -20°C or lower in a dry, inert atmosphere (e.g., under argon or nitrogen).[10] This is crucial to prevent hydrolysis of the ester bonds and isomerization of the TCO group. It is also recommended to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes potential impurities that could be observed in the mass spectrometry analysis of a DSPE-PEG-TCO product. The mass differences are calculated relative to the parent DSPE-PEG-TCO molecule.

ImpurityDescriptionExpected Mass Difference (Da)Analytical Technique for Detection
Hydrolyzed Product (Single) Loss of one stearoyl fatty acid chain from the DSPE anchor.-267.4HPLC-MS, MALDI-TOF MS
Hydrolyzed Product (Double) Loss of both stearoyl fatty acid chains from the DSPE anchor.-534.8HPLC-MS, MALDI-TOF MS
DSPE-PEG-NH₂ Unreacted starting material.Varies based on TCO linkerHPLC-MS, ¹H NMR
DSPE-PEG-DSPE Dimer Dimerization of two DSPE-PEG molecules.~ + Molecular Weight of DSPE-PEGGPC/SEC, HPLC-MS

Note: The exact mass difference for unreacted starting material will depend on the specific TCO linker used in the synthesis.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of DSPE-PEG-TCO

This protocol outlines a general method for assessing the purity of DSPE-PEG-TCO using reversed-phase HPLC with an ELSD or CAD detector.

Materials:

  • DSPE-PEG-TCO sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and an ELSD or CAD detector.

Procedure:

  • Sample Preparation: Dissolve the DSPE-PEG-TCO sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 40°C.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 95% B (linear gradient)

      • 25-30 min: 95% B (hold)

      • 30.1-35 min: 20% B (re-equilibration)

    • Detector Settings: Optimize the ELSD or CAD settings (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions for optimal sensitivity.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: ¹H NMR Characterization of DSPE-PEG-TCO

This protocol provides a general procedure for acquiring and interpreting a ¹H NMR spectrum of DSPE-PEG-TCO.

Materials:

  • DSPE-PEG-TCO sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the DSPE-PEG-TCO sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC) to aid in peak assignment.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak.

    • Peak Assignment:

      • Identify the large signal around 3.6 ppm corresponding to the PEG chain.

      • Identify the signals corresponding to the DSPE alkyl chains (typically between 0.8 and 2.5 ppm).

      • Identify the characteristic signals of the TCO moiety.

    • Integration: Integrate the characteristic peaks to verify the relative proportions of the different components of the molecule.

Protocol 3: MALDI-TOF Mass Spectrometry Analysis of DSPE-PEG-TCO

This protocol describes a general method for analyzing DSPE-PEG-TCO using MALDI-TOF MS.

Materials:

  • DSPE-PEG-TCO sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

  • Solvent for sample and matrix (e.g., a mixture of acetonitrile and water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the matrix in the chosen solvent.

    • Prepare a solution of the DSPE-PEG-TCO sample at approximately 1 mg/mL in the same solvent.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the sample and matrix solutions in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • Mass Spectrometry Analysis:

    • Load the target plate into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of your DSPE-PEG-TCO.

  • Data Analysis:

    • Identify the series of peaks separated by 44 Da, which represents the PEG distribution.

    • Identify the different adducts present (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).

    • Look for any unexpected peaks that may correspond to impurities.

References

Technical Support Center: Mitigating Accelerated Blood Clearance (ABC) of PEGylated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the accelerated blood clearance (ABC) phenomenon of PEGylated liposomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the ABC Phenomenon

This section addresses fundamental questions about the ABC phenomenon to provide a solid understanding of its mechanisms and implications.

Q1: What is the Accelerated Blood Clearance (ABC) phenomenon?

A1: The Accelerated Blood Clearance (ABC) phenomenon is an unexpected immune response that can occur upon repeated intravenous administration of PEGylated liposomes.[1][2][3] After an initial injection, the body may develop antibodies against the polyethylene glycol (PEG) coating.[4] When a subsequent dose of PEGylated liposomes is administered after a certain time interval (typically 5-7 days), these pre-existing anti-PEG antibodies can bind to the liposomes, leading to their rapid removal from the bloodstream and increased accumulation in organs like the liver and spleen.[2][5][6] This rapid clearance significantly reduces the liposomes' circulation half-life and can compromise their therapeutic efficacy.[7]

Q2: What is the underlying mechanism of the ABC phenomenon?

A2: The ABC phenomenon is primarily mediated by the production of anti-PEG immunoglobulin M (IgM) antibodies.[4][8][9] The mechanism can be divided into two phases:

  • Induction Phase: The first injection of PEGylated liposomes acts as a T-cell-independent type 2 (TI-2) antigen, stimulating splenic B cells to produce anti-PEG IgM.[7][8]

  • Effectuation Phase: Upon the second injection, the newly produced anti-PEG IgM binds to the PEG chains on the surface of the liposomes. This antigen-antibody complex activates the classical complement pathway, leading to the opsonization of liposomes with complement proteins (e.g., C3b).[4] These opsonized liposomes are then rapidly recognized and cleared by phagocytic cells of the mononuclear phagocyte system (MPS), particularly Kupffer cells in the liver.[10]

ABC_Mechanism cluster_induction Induction Phase cluster_effectuation Effectuation Phase FirstDose First Injection of PEGylated Liposome SplenicBcell Splenic B-Cell Activation FirstDose->SplenicBcell Acts as TI-2 Antigen IgM_Production Anti-PEG IgM Production SplenicBcell->IgM_Production IgM_Binding Anti-PEG IgM Binding IgM_Production->IgM_Binding SecondDose Second Injection of PEGylated Liposome SecondDose->IgM_Binding Complement Complement Activation (Classical) IgM_Binding->Complement Opsonization Opsonization (e.g., C3b deposition) Complement->Opsonization Clearance Rapid Clearance by Kupffer Cells (Liver) Opsonization->Clearance

Q3: Does the ABC phenomenon occur with all PEGylated nanoparticles?

A3: While classically described for PEGylated liposomes, the ABC phenomenon has also been observed with other PEGylated nanocarriers, such as PEGylated emulsions, micelles, and solid lipid nanoparticles.[7] The magnitude of the effect can vary depending on the specific nanocarrier's physicochemical properties.[7] Interestingly, some studies have shown that the cross-administration of different types of PEGylated nanocarriers can also induce the ABC phenomenon.[7]

Q4: Are there pre-existing anti-PEG antibodies in the general population?

A4: Yes, a significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, foods, and pharmaceuticals. This can lead to the ABC phenomenon even upon the first injection of a PEGylated therapeutic in some individuals.

Section 2: Troubleshooting Guide - Investigating Unexpected Clearance

This guide is designed for researchers who observe unexpectedly rapid clearance of their PEGylated liposomes in vivo.

Q: My PEGylated liposomes are clearing from the blood much faster than expected in my animal model. How can I determine if this is due to the ABC phenomenon?

A: Unexpectedly rapid clearance, especially upon a second or subsequent injection, is a classic sign of the ABC phenomenon. Here is a systematic approach to troubleshoot this issue:

Troubleshooting_ABC Start Observe Rapid Liposome Clearance CheckDosing Is this a repeat injection? Start->CheckDosing MeasureIgM Measure Anti-PEG IgM in Serum (ELISA) CheckDosing->MeasureIgM Yes FirstInjection First Injection Issue: Consider pre-existing antibodies CheckDosing->FirstInjection No HighIgM Are IgM levels elevated post-injection? MeasureIgM->HighIgM ABC_Confirmed ABC Phenomenon Likely Occurring HighIgM->ABC_Confirmed Yes OtherCauses Consider Other Causes: - Liposome instability - Formulation issues - Animal model specifics HighIgM->OtherCauses No Mitigate Implement Mitigation Strategies: - Adjust dose - Change injection interval - Modify formulation ABC_Confirmed->Mitigate

Step 1: Review Your Dosing Schedule The ABC phenomenon is most pronounced when the interval between the first and second injection is between 4 and 7 days.[11] If your rapid clearance is observed on a second dose within this timeframe, the ABC phenomenon is a strong possibility.

Step 2: Measure Anti-PEG IgM Levels The most direct way to confirm the ABC phenomenon is to measure the levels of anti-PEG IgM in the serum of your animals.

  • Action: Collect blood samples before the first injection (baseline) and 5-7 days after the first injection. Analyze the serum for anti-PEG IgM using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Expected Result: A significant increase in anti-PEG IgM levels after the first injection is a strong indicator that an immune response has been mounted against the PEGylated liposomes.[8]

Step 3: Correlate IgM Levels with Pharmacokinetics If you observe high anti-PEG IgM titers, correlate this with the pharmacokinetic (PK) data. Animals with higher IgM levels should exhibit faster clearance of the second liposome dose.[12]

Step 4: Rule Out Other Causes If anti-PEG IgM levels are not elevated, consider other potential reasons for rapid clearance:

  • Liposome Stability: Are your liposomes stable in plasma? Perform an in vitro stability assay.

  • Formulation Issues: Could there be issues with liposome size, charge, or PEG density? Re-characterize your formulation.

  • Animal Model: Are there specific aspects of the animal strain or health status that could be influencing clearance?

Section 3: Mitigation Strategies and Supporting Data

This section provides actionable strategies to prevent or reduce the impact of the ABC phenomenon, supported by quantitative data from published studies.

Strategy 1: Modify the Dosing Regimen

  • Administer a High First Dose: A higher initial lipid dose can suppress the anti-PEG IgM response and mitigate the ABC phenomenon.[10][13] This is thought to induce immunological tolerance or saturate the B-cell response.

  • Prolong the Injection Interval: Increasing the time between the first and second injections can allow anti-PEG IgM levels to decrease, thus reducing the severity of the ABC phenomenon.[12]

Table 1: Effect of First Lipid Dose on the ABC Phenomenon in Rats

First Dose (Phospholipid)% of Second Dose in Blood at 1hInduction of ABC PhenomenonReference
1 µmol/kg< 5%Strong[13]
> 5 µmol/kg> 40%Abrogated[13]
0.001 µmol/kgNot specifiedStrong[10]
5 µmol/kgNot specifiedWeak/None[10]

Table 2: Effect of Injection Interval on the ABC Phenomenon in Dogs

Interval Between DosesABC PhenomenonReference
7 daysObserved[12]
21 daysReduced[12]
28 daysEliminated[12]

Strategy 2: Alter the Liposome Formulation

  • Increase PEG Surface Density: While a certain PEG density is required for the "stealth" effect, very high PEG densities (>5 mol%) can attenuate the induction of the ABC phenomenon.[10]

  • Encapsulate a Cytotoxic or Immunosuppressive Drug: Liposomes carrying cytotoxic drugs like doxorubicin have been shown to induce a much weaker ABC phenomenon, possibly by eliminating the responding B-cells in the spleen.[13]

  • Use Alternative Polymers: To completely avoid the anti-PEG immune response, consider replacing PEG with other hydrophilic polymers like polysarcosine (pSar).[14]

Strategy 3: Modify the Administration Method

  • Slow Intravenous Infusion: A slow infusion rate for the second dose may help to mitigate the ABC phenomenon. This could be due to a mechanism where the initial portion of the infused liposomes "soaks up" the circulating anti-PEG IgM, allowing the remainder of the dose to circulate longer.[15]

Section 4: Appendix - Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments related to the study of the ABC phenomenon.

Experimental_Workflow Start Start Experiment GroupAnimals Group Animals (e.g., Control vs. Pre-treated) Start->GroupAnimals FirstInjection Day 0: Administer First Dose (PEG-Liposomes or Saline) GroupAnimals->FirstInjection Wait Wait for Induction Phase (e.g., 7 days) FirstInjection->Wait BloodSample1 Collect Blood Sample (for baseline/post-dose 1 IgM) FirstInjection->BloodSample1 Wait->BloodSample1 e.g., Day 5-7 SecondInjection Day 7: Administer Second Dose (Labeled PEG-Liposomes) Wait->SecondInjection AnalyzeIgM Analyze Anti-PEG IgM Levels (ELISA) BloodSample1->AnalyzeIgM BloodSamplingPK Collect Blood Samples at Multiple Time Points for PK SecondInjection->BloodSamplingPK AnalyzePK Analyze Liposome Concentration in Blood vs. Time BloodSamplingPK->AnalyzePK Conclusion Correlate PK Data with IgM Levels AnalyzePK->Conclusion AnalyzeIgM->Conclusion

Protocol 1: Induction and Assessment of the ABC Phenomenon in Rats

  • Animal Model: Male Wistar rats (6-8 weeks old).

  • Liposome Preparation: Prepare PEGylated liposomes (e.g., HSPC:Cholesterol:DSPE-PEG2000) encapsulating a fluorescent or radioactive label for easy quantification.

  • Experimental Groups:

    • Control Group: Receives saline as the first injection.

    • ABC Group: Receives a low dose of "empty" PEGylated liposomes (e.g., 1 µmol phospholipid/kg) as the first injection.

  • Procedure:

    • Day 0: Administer the first injection (saline or empty liposomes) intravenously (i.v.) via the tail vein.

    • Day 7: Administer the second injection to all groups. This dose consists of labeled PEGylated liposomes (e.g., 1 µmol phospholipid/kg).

    • Blood Collection: Collect blood samples (e.g., 50 µL) from the tail vein at various time points post-second injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis:

    • Quantify the concentration of the labeled liposomes in the blood samples using a suitable method (e.g., fluorescence spectroscopy or scintillation counting).

    • Plot the percentage of the injected dose remaining in the circulation over time. A significantly faster clearance rate in the ABC group compared to the control group confirms the phenomenon.

Protocol 2: Measurement of Anti-PEG IgM by ELISA

  • Materials:

    • 96-well ELISA plates.

    • mPEG-DSPE (or other PEG-lipid used in your formulation).

    • Blocking buffer (e.g., 1% BSA in TBS).

    • Wash buffer (e.g., TBST: TBS with 0.05% Tween 20).

    • Rat serum samples (diluted in blocking buffer, e.g., 1:100).

    • HRP-conjugated anti-rat IgM detection antibody.

    • TMB substrate.

    • Stop solution (e.g., 2N H₂SO₄).

  • Procedure:

    • Coating: Add 10 nmol of mPEG-DSPE in 50 µL of ethanol to each well. Allow the plate to air dry completely to coat the wells with the PEG-lipid.[8]

    • Blocking: Wash the plate and add blocking buffer to each well. Incubate for 1 hour at room temperature.

    • Sample Incubation: Wash the plate. Add diluted serum samples to the wells and incubate for 1-2 hours.

    • Detection Antibody: Wash the plate. Add the HRP-conjugated anti-rat IgM antibody and incubate for 1 hour.

    • Development: Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops (15-30 minutes).

    • Reading: Add stop solution to turn the color yellow. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the absorbance values of post-injection samples to pre-injection (baseline) samples. An increase in absorbance indicates the presence of anti-PEG IgM.

Protocol 3: Quantification of Liposomes in Blood

  • Method: This protocol assumes the use of a fluorescent lipid label (e.g., DiD or a fluorescently-tagged phospholipid) in the liposome formulation.

  • Sample Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

  • Quantification:

    • Lyse the liposomes in the plasma samples by adding a detergent (e.g., 10% Triton X-100). This is crucial to eliminate self-quenching of the fluorescent dye.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for your chosen dye.

  • Standard Curve:

    • Prepare a standard curve by spiking known concentrations of your labeled liposome formulation into plasma from an untreated animal.

    • Process these standards in the same way as the experimental samples (i.e., add detergent).

  • Calculation:

    • Use the standard curve to determine the concentration of liposomes in your experimental samples.

    • Calculate the total amount of liposomes in circulation by estimating the total blood volume of the animal (e.g., ~6-8% of body weight for a rat).

    • Express the results as a percentage of the injected dose.

References

Validation & Comparative

A Head-to-Head Comparison of DSPE-PEG-TCO and DSPE-PEG-Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical for the successful development of targeted drug delivery systems, diagnostics, and other advanced therapeutics. Among the various strategies, the use of lipid-polyethylene glycol (PEG) conjugates for surface functionalization of nanoparticles, such as liposomes, is a well-established approach. This guide provides a comprehensive, data-driven comparison of two popular DSPE-PEG-based bioconjugation reagents: DSPE-PEG-TCO and DSPE-PEG-maleimide.

This comparison delves into the reaction chemistry, kinetics, stability, and specificity of each method, supported by experimental data and detailed protocols to assist in selecting the optimal strategy for your research needs.

At a Glance: Key Differences

FeatureDSPE-PEG-TCODSPE-PEG-Maleimide
Reaction Chemistry Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.Michael addition with a thiol (sulfhydryl) group.
Reaction Speed Extremely fast (up to 106 M-1s-1).[1]Fast, but generally slower than TCO-tetrazine ligation.
Specificity Highly specific and bioorthogonal.[1]Highly specific to thiols at neutral pH.[2]
Stability of Linkage Forms a very stable dihydropyridazine bond.[3]The resulting thiosuccinimide linkage can be susceptible to retro-Michael reaction and thiol exchange in vivo.[4][5]
Biocompatibility Catalyst-free reaction, considered highly biocompatible.[1]The reaction is biocompatible, but unreacted maleimides can react with endogenous thiols.[6]

Reaction Chemistry and Mechanism

DSPE-PEG-TCO: Bioorthogonal Click Chemistry

DSPE-PEG-TCO utilizes the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. The trans-cyclooctene (TCO) group on the DSPE-PEG linker reacts with a tetrazine (Tz) moiety on the biomolecule of interest. This [4+2] cycloaddition is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1] The reaction is irreversible and releases nitrogen gas as the only byproduct.[1]

G DSPE_PEG_TCO DSPE-PEG-TCO Intermediate Diels-Alder Adduct DSPE_PEG_TCO->Intermediate + Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Intermediate Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Figure 1. Reaction mechanism of DSPE-PEG-TCO with a tetrazine-labeled biomolecule.

DSPE-PEG-Maleimide: Thiol-Michael Addition

DSPE-PEG-maleimide facilitates bioconjugation through a Michael addition reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[2] This reaction is highly efficient and specific for thiols at a neutral pH range (6.5-7.5), forming a stable thioether bond.[7]

G DSPE_PEG_Maleimide DSPE-PEG-Maleimide Conjugate Stable Thioether Conjugate DSPE_PEG_Maleimide->Conjugate + Thiol Thiol-containing Biomolecule Thiol->Conjugate

Figure 2. Reaction mechanism of DSPE-PEG-maleimide with a thiol-containing biomolecule.

Performance Comparison: A Data-Driven Analysis

Reaction Kinetics

The TCO-tetrazine ligation is renowned for its extraordinarily fast reaction kinetics, with second-order rate constants reported to be as high as 106 M-1s-1.[1][8] This rapid reaction allows for efficient conjugation at very low concentrations of reactants, which is particularly advantageous for in vivo applications.

The thiol-maleimide reaction is also considered fast, but its kinetics are generally slower than the TCO-tetrazine reaction. The reaction rate is dependent on pH, with optimal rates observed between pH 6.5 and 7.5.[9]

Stability of the Conjugate

The stability of the resulting linkage is a critical factor, especially for in vivo applications. The dihydropyridazine bond formed from the TCO-tetrazine reaction is exceptionally stable under physiological conditions.[3]

In contrast, the thiosuccinimide linkage from the maleimide-thiol reaction can exhibit instability in vivo. It is susceptible to a retro-Michael reaction, where the thioether bond can break, leading to deconjugation.[4][5] This can be exacerbated by the presence of endogenous thiols like glutathione.[5] Furthermore, unreacted maleimide groups can undergo hydrolysis, rendering them inactive for conjugation.[9]

Table 1: Comparative Stability of Bioconjugation Linkages

Linker TypeConditionStability OutcomeReference
Methyltetrazine-TCO Physiological conditionsHighly stable dihydropyridazine linkage, resistant to cleavage.[3]
Traditional Thiol-Maleimide Human PlasmaSusceptible to retro-Michael reaction and thiol exchange, leading to premature payload release.[4][5]
Traditional Thiol-Maleimide In presence of 1 mM reduced glutathione (37°C for 7 days)< 70% of the conjugate remained intact.[10]
Specificity and Side Reactions

The TCO-tetrazine reaction is highly bioorthogonal, meaning it is extremely specific and does not cross-react with other functional groups present in biological systems.[1]

The thiol-maleimide reaction is highly specific for thiols at neutral pH. However, at higher pH values, maleimides can also react with amines, although at a much slower rate.[9] A more significant concern is the potential for unreacted maleimide groups on a nanoparticle surface to react with endogenous thiols, such as those on albumin, which can alter the nanoparticle's biodistribution and clearance.[6]

Experimental Protocols

General Protocol for Liposome Functionalization with DSPE-PEG-TCO

This protocol describes the incorporation of DSPE-PEG-TCO into pre-formed liposomes via a post-insertion method.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-TCO

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of DSPE-PEG-TCO in a suitable solvent (e.g., ethanol or chloroform).

  • Add the DSPE-PEG-TCO solution to the pre-formed liposome suspension. The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

  • Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes with gentle mixing.

  • Cool the liposome suspension to room temperature.

  • Remove unincorporated DSPE-PEG-TCO by size exclusion chromatography or dialysis.

Bioconjugation:

  • To the TCO-functionalized liposomes, add the tetrazine-labeled biomolecule in PBS, pH 7.4.

  • The reaction is typically complete within minutes to an hour at room temperature.

  • Purify the conjugated liposomes to remove the excess tetrazine-labeled molecule.

General Protocol for Antibody Conjugation to DSPE-PEG-Maleimide Liposomes

This protocol outlines the conjugation of a thiol-containing antibody to DSPE-PEG-maleimide functionalized liposomes.

Materials:

  • DSPE-PEG-maleimide liposomes

  • Thiolated antibody (or antibody fragment)

  • Conjugation Buffer: PBS, pH 6.5-7.5, degassed

  • Quenching reagent: N-acetyl cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare DSPE-PEG-maleimide liposomes using a standard method such as thin-film hydration followed by extrusion.

  • Dissolve the thiolated antibody in the conjugation buffer.

  • Add the DSPE-PEG-maleimide liposomes to the antibody solution. A 10- to 20-fold molar excess of maleimide groups to thiol groups is often recommended.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench any unreacted maleimide groups by adding the quenching reagent and incubating for an additional 30 minutes.

  • Purify the antibody-conjugated liposomes from unreacted antibody and quenching reagent using size exclusion chromatography.

Quantification of Reactive Groups:

  • Maleimide: The number of reactive maleimide groups on the liposome surface can be quantified using a modified Ellman's assay.[11][12]

  • TCO: While a standard assay is not as common, the number of active TCO groups can be determined by reacting the liposomes with an excess of a fluorescently-labeled tetrazine and quantifying the fluorescence after purification. A similar approach has been used for quantifying DBCO groups.[13]

Conclusion and Recommendations

Both DSPE-PEG-TCO and DSPE-PEG-maleimide are valuable tools for bioconjugation. However, the choice between them should be guided by the specific requirements of the application.

DSPE-PEG-maleimide is a well-established and cost-effective option for conjugating thiol-containing molecules. It is suitable for many in vitro applications and for in vivo applications where the stability of the thioether bond is not a major concern.

DSPE-PEG-TCO represents a more advanced approach, offering superior performance in terms of reaction speed, specificity, and, most importantly, the in vivo stability of the resulting conjugate.[3] For applications requiring high efficiency, low reactant concentrations, and robust stability in biological fluids, such as in vivo imaging and targeted drug delivery, DSPE-PEG-TCO is the recommended choice. The enhanced stability of the TCO-tetrazine linkage can lead to a better therapeutic index by minimizing off-target effects and ensuring the integrity of the bioconjugate until it reaches its target.[3]

Ultimately, the selection of the appropriate DSPE-PEG derivative will depend on a careful consideration of the experimental goals, the nature of the biomolecule to be conjugated, and the required in vitro and in vivo performance.

References

A Head-to-Head Comparison of DSPE-PEG-TCO and Other Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistries, reactions that proceed within living systems without interfering with endogenous biochemical processes, provide a powerful toolkit for achieving this. Among these, "click chemistry" reactions have gained prominence for their efficiency and specificity. This guide offers an objective, data-driven comparison of DSPE-PEG-TCO with other common click chemistry reagents used for functionalizing liposomes and nanoparticles, aiding researchers in selecting the optimal tool for their specific application.

Introduction to DSPE-PEG in Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) is a widely used phospholipid-polymer conjugate in drug delivery.[1] Its amphiphilic nature allows it to be incorporated into lipid-based nanoparticles like liposomes, where the DSPE anchor inserts into the lipid bilayer and the hydrophilic PEG chain extends into the aqueous environment. This PEGylation provides a "stealth" characteristic, prolonging circulation time in the body and improving the stability of the nanoparticle.[1][2] By functionalizing the end of the PEG chain with a reactive group, these nanoparticles can be decorated with targeting ligands, imaging agents, or other molecules of interest.

Quantitative Performance Comparison of Click Chemistry Reagents

The efficiency of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. Faster kinetics are often crucial for applications involving low-abundance biomolecules or the need for rapid labeling. The following table summarizes the key quantitative performance metrics for several leading bioorthogonal reactions used in conjunction with DSPE-PEG.

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine (Tz) + trans-Cyclooctene (TCO) 800 - 30,000+ [3]Exceptionally fast kinetics, high specificity, no catalyst required. [3][4]TCO can be light-sensitive and some tetrazines have limited stability in aqueous media. [4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~0.1 - 2.3[4]Copper-free, good biocompatibility, widely used.[4]Slower kinetics compared to iEDDA.[4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Bicyclononyne (BCN) + Azide~0.14[4]Good balance of reactivity and stability.Less reactive than DBCO.[4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Difluorinated Cyclooctyne (DIFO) + Azide~0.076[4]High stability.Slower reaction rate.[4]
Thiol-Maleimide ReactionThiol + Maleimide~10² - 10³Well-established, efficient for thiol-containing molecules.Maleimide can react with endogenous thiols; potential for hydrolysis.

Reaction Mechanisms and Workflow

To better understand the underlying principles of these bioorthogonal reactions, the following diagrams illustrate their core mechanisms and a general experimental workflow for their comparison.

G cluster_TCO Inverse-Electron-Demand Diels-Alder (iEDDA) cluster_DBCO Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_Maleimide Thiol-Maleimide Reaction TCO DSPE-PEG-TCO DielsAlder [4+2] Cycloaddition TCO->DielsAlder Tetrazine Tetrazine-Ligand Tetrazine->DielsAlder RetroDielsAlder Retro-Diels-Alder (N₂ release) DielsAlder->RetroDielsAlder Product_TCO DSPE-PEG-Ligand (Stable Dihydropyridazine) RetroDielsAlder->Product_TCO DBCO DSPE-PEG-DBCO Cycloaddition [3+2] Dipolar Cycloaddition DBCO->Cycloaddition Azide Azide-Ligand Azide->Cycloaddition Product_DBCO DSPE-PEG-Ligand (Stable Triazole) Cycloaddition->Product_DBCO Maleimide DSPE-PEG-Maleimide MichaelAddition Michael Addition Maleimide->MichaelAddition Thiol Thiol-Ligand Thiol->MichaelAddition Product_Maleimide DSPE-PEG-Ligand (Stable Thioether) MichaelAddition->Product_Maleimide

Caption: Mechanisms of key bioorthogonal reactions.

G start Start: Prepare Liposomes (Thin Film Hydration) incorporate Incorporate DSPE-PEG-Reactive Moiety (TCO, DBCO, Maleimide, etc.) start->incorporate extrude Extrude to Homogenize Size incorporate->extrude characterize Characterize Liposomes (Size, Zeta Potential) extrude->characterize conjugate Conjugate with Ligand characterize->conjugate purify Purify Conjugated Liposomes conjugate->purify analyze Analyze Conjugation Efficiency purify->analyze end End: Functionalized Liposomes analyze->end

Caption: General workflow for liposome functionalization.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-TCO Functionalized Liposomes by Thin Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-TCO. The same general procedure can be adapted for other DSPE-PEG derivatives.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • DSPE-PEG(2000)-TCO

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve DSPC, cholesterol, and DSPE-PEG-TCO in the organic solvent in a round-bottom flask at a desired molar ratio (e.g., DSPC:Chol:DSPE-PEG-TCO at 55:40:5).

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC) to form a thin lipid film.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration: Add the pre-warmed hydration buffer to the flask and hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).[5]

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a liposome extruder. This should be done at a temperature above the phase transition temperature of the lipids. Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.[1]

  • Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation of a Tetrazine-Labeled Antibody to DSPE-PEG-TCO Liposomes

This protocol outlines the conjugation of a tetrazine-functionalized antibody to the surface of pre-formed TCO-containing liposomes.

Materials:

  • DSPE-PEG-TCO functionalized liposomes (from Protocol 1)

  • Tetrazine-labeled antibody

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column for purification

Methodology:

  • Reaction Setup: Mix the DSPE-PEG-TCO liposomes with the tetrazine-labeled antibody in the reaction buffer. The molar ratio of TCO to tetrazine can be optimized, but a slight excess of the tetrazine-antibody may be used to ensure complete reaction of the surface-exposed TCO groups.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[6] Due to the fast kinetics of the TCO-tetrazine reaction, longer incubation times are often not necessary.[3]

  • Purification: Separate the antibody-conjugated liposomes from unreacted antibody using size exclusion chromatography.

  • Analysis: Quantify the conjugation efficiency by measuring the protein concentration (e.g., using a BCA assay) and the lipid concentration (e.g., using a phosphate assay) of the purified liposome fraction.

Protocol 3: Kinetic Analysis of Click Chemistry Reactions by NMR Spectroscopy

This protocol describes a general method for determining the second-order rate constant of a click chemistry reaction using Nuclear Magnetic Resonance (NMR) spectroscopy. This method is particularly useful for slower reactions where real-time monitoring is feasible.

Materials:

  • DSPE-PEG-functionalized reactant (e.g., DSPE-PEG-DBCO)

  • Complementary reactant (e.g., Azide-functionalized molecule)

  • Deuterated solvent (e.g., D₂O or deuterated buffer)

  • Internal standard (for quantification)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Prepare a solution of one reactant (e.g., DSPE-PEG-DBCO) of known concentration in the deuterated solvent in an NMR tube. Include an internal standard.

  • Initiate Reaction: Add a known concentration of the second reactant (e.g., azide) to the NMR tube. To achieve pseudo-first-order kinetics, the second reactant should be in at least a 10-fold excess.[4]

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[7][8]

  • Data Analysis:

    • Process the spectra and integrate the signals corresponding to a unique proton on the starting material and the product.[4]

    • Calculate the concentration of the starting material at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the starting material concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the reactant in excess.[4]

Conclusion

The choice of click chemistry reagent for functionalizing DSPE-PEG-containing nanoparticles is a critical decision that depends on the specific requirements of the application. For applications demanding rapid and highly efficient conjugation, particularly in vivo or with low concentrations of biomolecules, the unparalleled kinetics of the DSPE-PEG-TCO and tetrazine ligation make it the superior choice.[3][9] Conversely, while the SPAAC reaction of DSPE-PEG-DBCO with azides is significantly slower, it remains a robust and widely used bioorthogonal tool with a good balance of reactivity and stability.[4] The well-established thiol-maleimide chemistry, facilitated by DSPE-PEG-Maleimide, offers a reliable method for conjugating thiol-containing molecules, though with potential for off-target reactions. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry reagent for their drug delivery and bioconjugation needs.

References

Validating DSPE-PEG-TCO Conjugation: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based drug delivery systems, ensuring the successful conjugation of functional moieties to DSPE-PEG is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of DSPE-PEG-TCO (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene) conjugation. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical method.

The covalent attachment of a trans-cyclooctene (TCO) group to a DSPE-PEG lipid creates a valuable tool for bioorthogonal "click" chemistry, enabling the specific and efficient labeling of liposomes and other nanocarriers. Verifying the successful conjugation and the integrity of the reactive TCO group is paramount for downstream applications. HPLC and mass spectrometry are powerful analytical techniques that provide complementary information for this purpose.

Comparative Analysis of HPLC and Mass Spectrometry for DSPE-PEG-TCO Validation

The choice between HPLC and mass spectrometry for validating DSPE-PEG-TCO conjugation depends on the specific information required. HPLC is well-suited for assessing purity and quantifying the amount of conjugated material, while mass spectrometry provides direct confirmation of the molecular weight and structural integrity of the conjugate.

ParameterHPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)Mass Spectrometry (MALDI-TOF or ESI-MS)
Primary Information Purity assessment, quantification of conjugated vs. unconjugated species, detection of non-UV active impurities.Absolute molecular weight confirmation, verification of TCO conjugation through mass shift, characterization of PEG polydispersity.
Typical Purity (%) >95% (as determined by peak area normalization)Not directly measured, but provides information on the presence of impurities with different masses.
DSPE-PEG2000-TCO (m/z) Not applicableThe mass spectrum of DSPE-PEG2000-TCO shows a distribution of peaks separated by 44 Da (the mass of an ethylene glycol monomer). The observed mass range for the conjugate would be higher than the starting DSPE-PEG2000-amine, for instance, a shift from a range of m/z 2400-3200 to m/z 2700-3700 after conjugation with a TCO-PEG4-NHS ester.[1]
Unconjugated DSPE-PEG-Amine (m/z) Elutes at a different retention time than the TCO-conjugated product.A lower molecular weight distribution corresponding to the starting material would be observed if the reaction is incomplete.
Hydrolysis Products (e.g., Lyso-lipid) Can be separated and detected as distinct peaks.Can be detected as species with lower molecular weights. For example, ESI-MS can detect a hydrolyzed fragment at m/z 341.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This protocol is designed to separate DSPE-PEG-TCO from potential impurities such as unconjugated DSPE-PEG-amine and hydrolysis byproducts.

Materials:

  • DSPE-PEG-TCO sample

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 6.5)

  • Mobile Phase B: Methanol with ammonium acetate (e.g., 10 mM)

  • HPLC-grade water and methanol

Procedure:

  • Sample Preparation: Dissolve the DSPE-PEG-TCO sample in the initial mobile phase conditions or a suitable organic solvent like methanol to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detector: CAD or ELSD

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 80% B

      • 5-20 min: Gradient to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 80% B and equilibrate

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the DSPE-PEG-TCO can be estimated by calculating the percentage of the main peak area relative to the total peak area. The retention time of DSPE-PEG-TCO will be longer than that of the more polar unconjugated DSPE-PEG-amine.

Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation

This protocol provides a method for determining the molecular weight of DSPE-PEG-TCO and confirming the successful conjugation.

Materials:

  • DSPE-PEG-TCO sample

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA.

  • Cationizing agent (optional): Sodium trifluoroacetate (NaTFA) solution.

  • Methanol for sample dissolution.

Procedure:

  • Sample Preparation: Dissolve the DSPE-PEG-TCO sample in methanol to a concentration of approximately 1 mg/mL.

  • Spotting:

    • Mix the sample solution with the matrix solution in a 1:1 ratio.

    • If using a cationizing agent, a three-component mix of sample:matrix:cationizing agent can be used (e.g., 1:5:1 v/v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Mass Spectrometry Analysis:

    • Acquire spectra in positive ion reflectron mode.

    • Calibrate the instrument using a suitable polymer standard.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each separated by approximately 44 Da, corresponding to the repeating ethylene glycol unit of the PEG chain. The overall molecular weight distribution should be shifted to a higher mass compared to the unconjugated DSPE-PEG starting material, confirming the addition of the TCO moiety.

Protocol 3: UV-Vis Spectrophotometry for Quantification of TCO Group

This protocol describes a method to quantify the active TCO groups by reacting them with a tetrazine probe that has a characteristic UV-Vis absorbance.

Materials:

  • DSPE-PEG-TCO sample

  • A tetrazine derivative with a strong absorbance in the visible region (e.g., methyltetrazine, with λmax ~520-540 nm).

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the tetrazine derivative in DMSO or DMF. Prepare a stock solution of the DSPE-PEG-TCO in the reaction buffer.

  • Determine Tetrazine Absorbance: Dilute the tetrazine stock solution in the reaction buffer and measure its absorbance spectrum to determine the λmax.

  • Reaction Monitoring:

    • In a cuvette, add a known concentration of the tetrazine solution.

    • Initiate the reaction by adding a known concentration of the DSPE-PEG-TCO solution.

    • Monitor the decrease in absorbance at the tetrazine's λmax over time. The reaction is typically very fast.

  • Quantification: The amount of TCO can be quantified by measuring the total change in absorbance upon completion of the reaction and using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) of the tetrazine is known. Alternatively, a calibration curve can be generated using known concentrations of a TCO standard.

Visualization of Experimental Workflows

experimental_workflow cluster_hplc HPLC Purity Analysis cluster_ms Mass Spectrometry MW Confirmation cluster_tco TCO Quantification (UV-Vis) hplc_sample DSPE-PEG-TCO Sample hplc_prep Dissolve in Mobile Phase hplc_sample->hplc_prep hplc_inject Inject on C18 Column hplc_prep->hplc_inject hplc_run Gradient Elution (MeOH/Ammonium Acetate) hplc_inject->hplc_run hplc_detect CAD/ELSD Detection hplc_run->hplc_detect hplc_analyze Analyze Chromatogram (Purity Assessment) hplc_detect->hplc_analyze ms_sample DSPE-PEG-TCO Sample ms_prep Mix with MALDI Matrix ms_sample->ms_prep ms_spot Spot on Target Plate ms_prep->ms_spot ms_analyze MALDI-TOF-MS Analysis ms_spot->ms_analyze ms_confirm Confirm MW Shift & Polydispersity ms_analyze->ms_confirm tco_sample DSPE-PEG-TCO Sample tco_react React with Tetrazine Probe tco_sample->tco_react tco_monitor Monitor Absorbance Decrease (~530 nm) tco_react->tco_monitor tco_quant Quantify TCO (Beer-Lambert Law) tco_monitor->tco_quant

Signaling Pathways and Logical Relationships

logical_relationship cluster_validation Validation Methods start DSPE-PEG-Amine + TCO-NHS Ester conjugation Conjugation Reaction start->conjugation product DSPE-PEG-TCO conjugation->product hplc HPLC (Purity, Quantification) product->hplc is analyzed by ms Mass Spectrometry (MW Confirmation) product->ms is analyzed by tco_assay TCO Assay (Functionality) product->tco_assay is analyzed by final_product Validated DSPE-PEG-TCO for Downstream Applications hplc->final_product ms->final_product tco_assay->final_product

Conclusion

Both HPLC and mass spectrometry are indispensable tools for the comprehensive validation of DSPE-PEG-TCO conjugation. HPLC, particularly with universal detectors like CAD or ELSD, excels at providing quantitative information about purity and the presence of related impurities. Mass spectrometry, especially MALDI-TOF-MS, offers unambiguous confirmation of successful conjugation by providing accurate molecular weight information. For a complete characterization, a combination of these techniques is recommended. Furthermore, a functional assay, such as the reaction with a tetrazine probe monitored by UV-Vis spectrophotometry, is crucial to ensure the reactivity of the TCO group for subsequent bioorthogonal applications. By employing the detailed protocols and understanding the comparative advantages of each technique presented in this guide, researchers can confidently validate their DSPE-PEG-TCO conjugates, ensuring the quality and reliability of their drug delivery systems.

References

DSPE-PEG-TCO vs. DOPE-PEG-TCO: A Comparative Guide to Membrane Insertion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency with which lipid-polyethylene glycol (PEG) conjugates insert into cell membranes is a critical factor in various biomedical applications, including targeted drug delivery, cell surface engineering, and in vivo imaging. The choice of the lipid anchor in these conjugates plays a pivotal role in determining the kinetics and overall success of membrane modification. This guide provides an objective comparison of two commonly used phospholipid anchors, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), when conjugated to PEG and functionalized with trans-cyclooctene (TCO) for subsequent bioorthogonal reactions.

Executive Summary

Experimental evidence demonstrates that DOPE-PEG-TCO exhibits significantly higher membrane insertion efficiency compared to DSPE-PEG-TCO . An in-depth study has shown that the unsaturated lipid conjugate, DOPE-PEG-TCO, results in a 2.6-fold higher fluorescence signal on the cell surface than its saturated counterpart, DSPE-PEG-TCO, indicating a more efficient incorporation into the plasma membrane. This enhanced performance is attributed to the presence of double bonds in the oleoyl (C18:1) acyl chains of DOPE, which increases membrane fluidity and facilitates more rapid and stable insertion. In contrast, the saturated stearoyl (C18:0) chains of DSPE lead to a more rigid structure, which can hinder efficient membrane integration.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from a comparative study on the membrane insertion efficiency of DSPE-PEG-TCO and DOPE-PEG-TCO.

FeatureDSPE-PEG-TCODOPE-PEG-TCOReference
Relative Membrane Insertion Efficiency 1x (Baseline)2.6 ± 0.2-fold higher
Lipid Anchor Saturation Saturated (Distearoyl, C18:0)Unsaturated (Dioleoyl, C18:1)
Observed Performance Lower membrane labeling kineticsSuperior membrane labeling kinetics

Physicochemical Basis for Performance Difference

The primary distinction between DSPE and DOPE lies in the saturation of their acyl chains.

  • DSPE (Distearoyl-phosphatidylethanolamine) possesses two saturated 18-carbon stearoyl chains. The absence of double bonds allows for tight packing of the lipid molecules, resulting in a higher phase transition temperature and a more ordered, rigid membrane structure. This rigidity can present a kinetic barrier to the efficient insertion of the lipid anchor into a target cell membrane.

  • DOPE (Dioleoyl-phosphatidylethanolamine) contains two unsaturated 18-carbon oleoyl chains, each with a single cis double bond. These kinks in the acyl chains disrupt close packing, leading to a lower phase transition temperature and a more fluid, disordered membrane. This inherent fluidity is thought to lower the energy barrier for insertion, allowing for more rapid and efficient incorporation into the plasma membrane of target cells.

Experimental Protocols

A detailed methodology for quantifying and comparing the membrane insertion efficiency of DSPE-PEG-TCO and DOPE-PEG-TCO is provided below. This protocol is a synthesis of established techniques for cell surface labeling and fluorescence-based analysis.

Objective:

To quantitatively compare the membrane insertion efficiency of DSPE-PEG-TCO and DOPE-PEG-TCO on live cells using fluorescence microscopy and flow cytometry.

Materials:
  • Cells of interest (e.g., HeLa, Jurkat, or a cell line relevant to the research)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • DSPE-PEG-TCO (e.g., DSPE-PEG2000-TCO)

  • DOPE-PEG-TCO (e.g., DOPE-PEG2000-TCO)

  • Tetrazine-functionalized fluorophore (e.g., Tetrazine-AF488 or Tetrazine-Cy5)

  • Anhydrous DMSO

  • Flow cytometer

  • Fluorescence microscope

  • 96-well plates (for flow cytometry) or chambered cover glass (for microscopy)

Experimental Workflow Diagram

A Comparative Analysis of DSPE-PEG2000 and DSPE-PEG5000 in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of polyethylene glycol (PEG) length in lipid-based nanoparticle formulations is a critical factor that dictates their stability, in vivo behavior, and overall therapeutic efficacy. Among the most prevalent PEGylated phospholipids are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) and its longer-chain analogue, DSPE-PEG5000. This guide presents an objective, data-driven comparison of these two vital excipients to assist researchers in making informed decisions for their drug delivery systems.

The fundamental difference between DSPE-PEG2000 and DSPE-PEG5000 lies in the length of the hydrophilic PEG chain, which has profound implications for the nanoparticle's physicochemical properties and its biological interactions. The choice between the two often represents a trade-off between achieving prolonged systemic circulation and ensuring efficient cellular uptake.[1]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative differences observed in nanoparticles formulated with DSPE-PEG2000 versus DSPE-PEG5000. It is important to note that absolute values can vary significantly depending on the nanoparticle core composition, drug cargo, and specific formulation method used.

Table 1: Physicochemical Properties

PropertyDSPE-PEG2000DSPE-PEG5000Key Observations
Hydrodynamic Diameter (nm) Typically smaller (e.g., ~125 nm)[1]Generally larger than DSPE-PEG2000 formulations[1][2]The longer PEG chain creates a thicker hydrophilic corona, increasing the overall particle size.[3]
Polydispersity Index (PDI) Can achieve low values (e.g., ~0.147) indicating uniform size distribution[1]Variable, dependent on formulationBoth can form stable, monodisperse nanoparticles with optimized formulation protocols.
Zeta Potential (mV) More negative (e.g., ~ -35 mV)[1]Closer to neutral compared to DSPE-PEG2000 formulations[1]The extended PEG5000 chain more effectively masks the surface charge of the nanoparticle core.[3]

Table 2: In Vitro Performance

ParameterDSPE-PEG2000DSPE-PEG5000Key Observations
Drug Encapsulation Efficiency (%) Generally High[1]Generally High[1]The PEG chain length does not typically have a major impact on the initial drug loading within the nanoparticle core.
In Vitro Drug Release Sustained Release[1]Potentially slower initial release compared to DSPE-PEG2000[1]The thicker PEG5000 layer can create a more substantial barrier to immediate drug diffusion.

Table 3: Biological Interactions

ParameterDSPE-PEG2000DSPE-PEG5000Key Observations
Cellular Uptake Generally efficient[1]Can be significantly reduced compared to DSPE-PEG2000[1][3]The long PEG5000 chain creates steric hindrance, which can impede interaction with cell surface receptors and subsequent internalization.[1]
In Vivo Circulation Time Prolonged[4]Potentially longer than DSPE-PEG2000[1][5]The superior steric protection offered by the longer PEG chain provides enhanced "stealth" properties, delaying clearance by the reticuloendothelial system (RES).[1][6]

Visualizing Key Concepts and Workflows

To better illustrate the relationships and processes discussed, the following diagrams have been generated using Graphviz.

cluster_prop Nanoparticle Properties cluster_bio Biological Outcomes PEG2000 DSPE-PEG2000 Size Smaller Hydrodynamic Size PEG2000->Size Charge More Negative Zeta Potential PEG2000->Charge PEG5000 DSPE-PEG5000 LSize Larger Hydrodynamic Size PEG5000->LSize LCharge More Neutral Zeta Potential PEG5000->LCharge Uptake Higher Cellular Uptake Size->Uptake Favors Charge->Uptake LUptake Lower Cellular Uptake (Steric Hindrance) LSize->LUptake Hinders LCirculation Longest Circulation (Enhanced Stealth) LCharge->LCirculation Enhances Circulation Prolonged Circulation EPR Enhanced EPR Effect LCirculation->EPR Leads to

Influence of DSPE-PEG chain length on nanoparticle properties and in vivo behavior.

cluster_formulation 1. Formulation & Preparation cluster_char 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Studies A1 Formulation A (DSPE-PEG2000) B Nanoparticle Preparation (e.g., Thin-Film Hydration) A1->B A2 Formulation B (DSPE-PEG5000) A2->B C Size & PDI (DLS) Zeta Potential Encapsulation Efficiency B->C Characterize D Drug Release Assay C->D Assess E Cellular Uptake (Flow Cytometry) C->E Assess F Cytotoxicity Assay C->F Assess G Pharmacokinetics (PK) E->G Inform H Biodistribution (Imaging/Ex Vivo) G->H Correlate I Therapeutic Efficacy H->I Evaluate

Workflow for the comparative experimental analysis of PEGylated nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of DSPE-PEG2000 and DSPE-PEG5000 nanoparticles.

1. Nanoparticle Preparation: Thin-Film Hydration Method

This common method is used to prepare liposomes and other lipid-based nanoparticles.

  • Materials: Lipids (including DSPE-PEG2000 or DSPE-PEG5000), active pharmaceutical ingredient (API), chloroform or other suitable organic solvent, hydration buffer (e.g., phosphate-buffered saline, PBS).

  • Protocol:

    • Dissolve the lipid mixture (e.g., primary lipid, cholesterol, and DSPE-PEG2000/5000) and the hydrophobic API in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum. This results in the formation of a thin, dry lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This process allows the lipids to self-assemble into nanoparticles, encapsulating the API.

    • To achieve a more uniform size distribution, the resulting nanoparticle suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

2. Particle Size and Zeta Potential Measurement: Dynamic Light Scattering (DLS)

DLS is a standard technique for characterizing the size distribution and surface charge of nanoparticles in a suspension.

  • Instrument: A Zetasizer or similar DLS instrument.

  • Protocol:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate medium (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.

    • For particle size measurement, place the diluted sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the hydrodynamic diameter and Polydispersity Index (PDI).

    • For zeta potential measurement, inject the diluted sample into a specialized electrophoresis cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

    • Perform measurements in triplicate at a controlled temperature (e.g., 25°C) for accuracy.

3. Cellular Uptake Analysis: Flow Cytometry

This technique quantifies the internalization of fluorescently labeled nanoparticles by cells.

  • Materials: Fluorescently labeled nanoparticles (containing a fluorescent lipid or encapsulated dye), cell culture medium, cancer cell line (e.g., U87 glioma cells), PBS, trypsin, flow cytometer.[7]

  • Protocol:

    • Cell Culture: Seed the chosen cells in a multi-well plate and allow them to adhere and grow overnight.

    • Incubation: Treat the cells with specific concentrations of the fluorescently labeled DSPE-PEG2000 and DSPE-PEG5000 nanoparticles. Include an untreated cell group as a negative control. Incubate for a defined period (e.g., 4 hours).

    • Cell Harvesting: Following incubation, aspirate the medium and wash the cells thoroughly with cold PBS to remove any nanoparticles that have not been internalized.

    • Detach the cells from the plate using trypsin and then neutralize with a serum-containing medium.

    • Centrifuge the cells to form a pellet, discard the supernatant, and resuspend the cells in a suitable buffer (e.g., FACS buffer).

    • Analysis: Analyze the cell suspension using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, allowing for the quantification of nanoparticle uptake. A shift in fluorescence intensity compared to the control group indicates cellular internalization.

Conclusion and Strategic Recommendations

The decision to use DSPE-PEG2000 or DSPE-PEG5000 is a strategic one that must be guided by the specific therapeutic objective.

  • DSPE-PEG2000 often provides an optimal balance between good nanoparticle stability and efficient cellular uptake.[1] This makes it a versatile and suitable choice for a wide range of applications where the drug target is intracellular.

  • DSPE-PEG5000 , with its longer PEG chain, offers superior steric protection, which can lead to significantly prolonged blood circulation times.[1][6] This characteristic is highly advantageous for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect, where long-circulating nanoparticles have a greater opportunity to accumulate in the tumor microenvironment.[1] However, this enhanced "stealth" property often comes at the cost of reduced cellular internalization, which may be a limiting factor if the drug's site of action is within the cancer cells themselves.[1][3]

Ultimately, the choice requires careful consideration of the drug's mechanism of action, the target tissue, and the desired pharmacokinetic profile, with empirical testing being essential to validate the optimal formulation for any given application.

References

Assessing the Bioorthogonal Reactivity of DSPE-PEG-TCO in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has provided powerful tools for the specific and efficient labeling of biomolecules in living systems. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics. This guide provides a comprehensive comparison of DSPE-PEG-TCO, a phospholipid-based TCO delivery agent, with other common alternatives for cell surface labeling. We present supporting experimental data to aid in the selection of the optimal reagent for your research needs.

Performance Comparison of Bioorthogonal Reagents

The choice of a bioorthogonal reagent for cell surface labeling hinges on several key performance metrics: reaction kinetics, labeling efficiency, stability, and cytotoxicity. Here, we compare DSPE-PEG-TCO with two primary alternatives: DSPE-PEG-DBCO, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), and cholesterol-PEG-TCO, which employs a different lipid anchor.

Reaction Kinetics

The second-order rate constant (k₂) is a critical measure of the speed and efficiency of a bioorthogonal reaction. The TCO-tetrazine ligation consistently demonstrates significantly faster kinetics than the DBCO-azide reaction.

Reagent/Reaction PairReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
TCO-Tetrazine iEDDA1,000 - 30,000+Exceptionally fast kinetics, ideal for rapid labeling and in vivo applications.[1]
DBCO-Azide SPAAC~0.1 - 1.0Robust and widely used, but significantly slower than the TCO-tetrazine reaction.[2]

This vast difference in reaction rates suggests that for applications requiring rapid labeling, especially at low concentrations of labeling reagents, DSPE-PEG-TCO is the superior choice.

Cellular Labeling and Incorporation Efficiency

The efficiency of cell surface labeling is determined not only by the reaction kinetics but also by the efficiency with which the lipid-PEG conjugate incorporates into the cell membrane.

Anchor LipidBioorthogonal MoietyCell LineLabeling EfficiencyReference
DSPE-PEG DBCORAW 264.7Lower incorporation efficiency compared to cholesterol-based anchor.[3]
Cholesterol-PEG DBCORAW 264.7Higher incorporation efficiency with less internalization.[3] Nearly 78-81% of cells were incorporated with CHOL-PEG-DBCO.[3][3]
DSPE-PEG TCOExtracellular VesiclesSuperior capture yields (73.1% ± 6.0% to 80.6% ± 3.6%) compared to antibody-based methods.[4][4]

Studies have shown that cholesterol-based anchors can afford higher cell membrane incorporation efficiency with less subsequent internalization compared to phospholipid-based anchors like DSPE.[3][5] However, DSPE-PEG-TCO has demonstrated high efficiency in labeling extracellular vesicles, outperforming antibody-based capture methods.[4]

Stability and Cytotoxicity

The stability of the bioorthogonal handle and the cytotoxicity of the delivery vehicle are critical considerations for live-cell experiments.

Stability: A primary concern with TCO is its potential to isomerize to the less reactive cis-cyclooctene (CCO) isomer, especially in the presence of thiols or copper-containing proteins in cell culture media.[6] This can lead to a loss of reactivity over time. While the PEG linker can offer some shielding, the inherent instability of the TCO group is a factor to consider for long-term studies.[7] DBCO, on the other hand, generally exhibits good stability in aqueous buffers.[8]

Cytotoxicity: DSPE-PEG derivatives are generally considered biocompatible and show low cytotoxicity at typical working concentrations.[9] However, cytotoxicity can be cell-line dependent and may be influenced by the specific functional group conjugated to the PEG. It is always recommended to perform a cytotoxicity assay for the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: General Cell Surface Labeling with DSPE-PEG-TCO

This protocol outlines a general procedure for labeling the surface of cultured cells with DSPE-PEG-TCO followed by reaction with a tetrazine-fluorophore.

Materials:

  • DSPE-PEG-TCO

  • Adherent or suspension cells

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Tetrazine-fluorophore conjugate

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, experiments can be performed directly in the culture plate. For suspension cells, they can be washed and resuspended in a suitable buffer.

  • DSPE-PEG-TCO Incubation: Prepare a working solution of DSPE-PEG-TCO in cell culture medium or PBS. A typical concentration range is 10-50 µM.

  • Incubate the cells with the DSPE-PEG-TCO solution for 10-30 minutes at 37°C.[4]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated DSPE-PEG-TCO.

  • Tetrazine-Fluorophore Labeling: Prepare a working solution of the tetrazine-fluorophore in a suitable buffer. A typical concentration is 1-10 µM.

  • Incubate the cells with the tetrazine-fluorophore solution for 5-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove the unbound tetrazine-fluorophore.

  • Analysis: Image the cells using a fluorescence microscope or quantify the labeling efficiency by flow cytometry.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes a common method for assessing the effect of DSPE-PEG-TCO on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • DSPE-PEG-TCO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of DSPE-PEG-TCO. Include untreated cells as a negative control.

  • Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

G Experimental Workflow for Cell Surface Labeling cluster_0 Step 1: TCO Incorporation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis A Incubate cells with DSPE-PEG-TCO B Wash to remove unbound lipid A->B C Add Tetrazine-Fluorophore B->C TCO-labeled cells D Incubate for reaction C->D E Wash to remove unbound fluorophore D->E F Analyze via Microscopy or Flow Cytometry E->F

Caption: A streamlined workflow for labeling cell surfaces using DSPE-PEG-TCO and a tetrazine-fluorophore.

G Bioorthogonal Reaction Comparison TCO DSPE-PEG-TCO Product1 Labeled Cell (iEDDA) TCO->Product1 k₂ ≈ 10³-10⁴ M⁻¹s⁻¹ (Very Fast) Tetrazine Tetrazine Tetrazine->Product1 DBCO DSPE-PEG-DBCO Product2 Labeled Cell (SPAAC) DBCO->Product2 k₂ ≈ 1 M⁻¹s⁻¹ (Slower) Azide Azide Azide->Product2

Caption: Comparison of the reaction kinetics for TCO-tetrazine (iEDDA) and DBCO-azide (SPAAC) bioorthogonal reactions.

Conclusion

DSPE-PEG-TCO is a powerful tool for the bioorthogonal labeling of cell surfaces, primarily due to the exceptionally fast reaction kinetics of the TCO-tetrazine ligation. This makes it particularly well-suited for applications requiring rapid labeling, high sensitivity, and in vivo studies. However, researchers should consider the potential for lower membrane incorporation efficiency compared to cholesterol-based anchors and the inherent stability limitations of the TCO moiety. For applications where reaction speed is less critical and long-term stability is paramount, DSPE-PEG-DBCO remains a viable alternative. The choice of the optimal reagent will ultimately depend on the specific requirements of the experiment, including the cell type, the desired labeling speed, and the duration of the study.

References

A Comparative Guide to the Targeting Efficiency of DSPE-PEG-TCO Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells or tissues is a paramount goal in drug development, aiming to enhance efficacy while minimizing off-target toxicity. Liposomes, versatile lipid-based nanoparticles, have emerged as a leading platform for targeted drug delivery. Their surface can be functionalized with various targeting moieties to achieve selective accumulation at the site of action. Among the advanced strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) conjugated to trans-cyclooctene (TCO) offers a powerful "pre-targeting" approach based on bioorthogonal click chemistry.

This guide provides an objective comparison of the targeting efficiency of DSPE-PEG-TCO functionalized liposomes with other prominent liposomal targeting strategies, supported by experimental data.

The Pre-Targeting Advantage: DSPE-PEG-TCO Liposomes

DSPE-PEG-TCO functionalized liposomes utilize a two-step pre-targeting strategy. First, a targeting agent (e.g., an antibody or a peptide) modified with a tetrazine (Tz) molecule is administered. This agent selectively accumulates at the target site. Subsequently, the DSPE-PEG-TCO liposomes are introduced. The TCO group on the liposome surface rapidly and specifically reacts with the tetrazine at the target site via an inverse electron-demand Diels-Alder (IEDDA) reaction, leading to the covalent immobilization and accumulation of the liposomes.[1] This bioorthogonal reaction is highly efficient and does not interfere with biological processes.[2][3][4][5]

A key advantage of this system is the rapid clearance of the unbound targeting agent before the administration of the therapeutic-loaded liposomes, which can significantly reduce off-target toxicity.

Experimental Workflow for Pre-Targeting with DSPE-PEG-TCO Liposomes

G cluster_0 Step 1: Administration of Targeting Agent cluster_1 Step 2: Administration of Liposomes cluster_2 Step 3: Bioorthogonal Reaction and Accumulation A Tetrazine-modified Targeting Agent (e.g., pHLIP-Tz) B Systemic Circulation A->B Injection C Accumulation at Target Site (e.g., Acidic Tumor) B->C Selective Binding F IEDDA Reaction (TCO + Tetrazine) C->F D DSPE-PEG-TCO Functionalized Liposomes E Systemic Circulation D->E Injection E->F G Covalent Immobilization of Liposomes at Target Site F->G

Caption: Workflow of the pre-targeting strategy using DSPE-PEG-TCO liposomes.

Performance Comparison of Liposomal Targeting Strategies

The following tables summarize quantitative data on the targeting efficiency of DSPE-PEG-TCO liposomes and other common targeting approaches. It is important to note that the data are compiled from different studies and are not the result of a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vivo Tumor Accumulation
Liposome FormulationTargeting MoietyAnimal ModelTumor ModelTumor Accumulation (%ID/g)Time PointReference
DSPE-PEG-TCO Liposomes (Pre-targeted) pHLIP-TzMouseSKOV3 Human Ovarian CancerSignificantly higher than control 60 min[2]
Non-bioorthogonal Liposomes (Control)NoneMouseSKOV3 Human Ovarian Cancer1.10 ± 0.6460 min[2]
pHLIP-Tz Targeted TumorDSPE-PEG-TCO LiposomesMouseSKOV3 Human Ovarian Cancer0.46 ± 0.27 (without vehicle)60 min[2]
Vehicle-injected Tumor (Control)DSPE-PEG-TCO LiposomesMouseSKOV3 Human Ovarian Cancer0.41 ± 0.3760 min[2]
Peptide-Targeted Liposomes APTEDB-PEG2000/PEG1000MouseU87MG XenograftSignificantly higher than non-targeted 24 h[6]
Antibody-Targeted Liposomes (scFv) scFv against PECAM-1Mouse-~100% ID/g (in lungs)30 min[7]
Non-targeted scFv Liposomes (Control)Non-specific scFvMouse-~3% ID/g (in lungs)30 min[7]
Aptamer-Targeted Liposomes Anti-nucleolin Aptamer----[8]
Table 2: In Vitro Cellular Uptake and Cytotoxicity
Liposome FormulationTargeting MoietyCell LineKey FindingReference
Peptide-Targeted Liposomes APTEDB-PEG2000/PEG1000U87MGHighest cellular uptake compared to other PEG pairings[6]
Antibody-Targeted Liposomes (Fab') Anti-EGFR Fab' (DSPE-PEG-MAL linker)SMMC-7721Significantly greater cellular uptake than DSPE-PEG-COOH linker[1]
Aptamer-Targeted Liposomes Anti-nucleolin AptamerA549, MDA-MB-231, MCF73.5 to 5-fold more potent anti-proliferative effects than non-targeted liposomes[8]
Fab-Targeted Liposomes vs. Aptamer-Targeted Liposomes Anti-CD33 Fab' vs. Anti-CD33 AptamerAML cellsFab-liposomes showed significantly superior binding affinity and cellular uptake[9]

Signaling Pathways and Cellular Uptake Mechanisms

The targeting efficiency of functionalized liposomes is intrinsically linked to the specific signaling pathways and cellular uptake mechanisms they exploit.

G cluster_0 Targeting Ligand-Receptor Interaction cluster_1 Receptor-Mediated Endocytosis cluster_2 Bioorthogonal Pre-Targeting A Targeted Liposome (Antibody, Aptamer, Peptide) B Cell Surface Receptor A->B Binding C Clathrin-Coated Pit Formation B->C D Endosome Formation C->D E Lysosomal Fusion and Drug Release D->E F Tetrazine-Targeting Agent Bound to Cell Surface H Covalent Linkage F->H G TCO-Liposome G->H

Caption: Cellular uptake pathways for targeted liposomes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summarized protocols for key experiments cited in this guide.

Preparation of DSPE-PEG-TCO Functionalized Liposomes
  • Lipid Film Hydration: A mixture of lipids including DSPC, Cholesterol, DSPE-PEG2k, and DSPE-PEG2k-TCO (e.g., in a molar ratio of 26:12:1:1) is dissolved in an organic solvent (e.g., chloroform or DCM).[2] A radiolabel, such as 18F-labeled dipalmitoyl glycol, can be added at this stage.[2]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[2]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) by gentle rotation.[2]

  • Sonication and Extrusion: The resulting lipid suspension is sonicated to form small unilamellar vesicles.[2] The liposome suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 220 nm) to obtain a uniform size distribution.[2]

  • Purification: Free, unencapsulated material is removed by methods such as size exclusion chromatography.[2]

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the liposomes are determined using dynamic light scattering (DLS).[2]

In Vivo Tumor Targeting Evaluation
  • Animal Model: Tumor-bearing mice are generated by subcutaneously or intravenously injecting cancer cells (e.g., SKOV3, U87MG) into immunocompromised mice.[2][6]

  • Pre-targeting (for DSPE-PEG-TCO liposomes): The tetrazine-functionalized targeting agent (e.g., pHLIP-Tz) is injected intravenously and allowed to accumulate at the tumor site.[2]

  • Liposome Administration: Radiolabeled or fluorescently-labeled liposomes are administered intravenously via the tail vein.[2][6]

  • Biodistribution Studies: At specific time points post-injection, animals are euthanized, and major organs and tumors are excised, weighed, and the radioactivity or fluorescence is measured. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]

  • Imaging: In vivo imaging techniques such as PET/CT or fluorescence imaging can be used to visualize the biodistribution and tumor accumulation of the liposomes over time.[2]

In Vitro Cellular Uptake Studies
  • Cell Culture: Cancer cells overexpressing the target receptor are cultured in appropriate media.

  • Incubation: Cells are incubated with fluorescently labeled liposomes for a defined period.

  • Washing: Unbound liposomes are removed by washing the cells with cold PBS.

  • Analysis: Cellular uptake can be quantified by flow cytometry or visualized by confocal microscopy.[6]

Conclusion

DSPE-PEG-TCO functionalized liposomes, employed in a pre-targeting strategy, represent a highly promising platform for enhancing the specific delivery of therapeutics. The bioorthogonal click chemistry at the core of this approach allows for a clean and efficient accumulation at the target site.

While direct comparative studies are limited, the available data suggests that pre-targeted DSPE-PEG-TCO liposomes can achieve significant tumor accumulation. Other targeting strategies, such as those employing antibodies, aptamers, and peptides, also demonstrate high targeting efficiency, with the choice of the targeting ligand and its conjugation chemistry playing a critical role in the outcome.

For researchers and drug developers, the selection of a targeting strategy will depend on the specific application, the nature of the target, and the desired pharmacokinetic profile. The DSPE-PEG-TCO system offers a versatile and powerful tool, particularly for applications where minimizing off-target effects of the therapeutic payload is a primary concern. Future head-to-head comparative studies will be invaluable in further elucidating the relative strengths and weaknesses of these advanced targeting systems.

References

DSPE-PEG-TCO: A Comparative Performance Guide for Cancer Cell Line Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) conjugated to trans-cyclooctene (DSPE-PEG-TCO) performance in various cancer cell lines. It is designed to assist researchers in evaluating its efficacy for applications such as drug delivery, cellular targeting, and bioorthogonal labeling when compared to other common alternatives. The information presented is supported by experimental data, detailed protocols, and visualizations to facilitate informed decisions in research and development.

Executive Summary

DSPE-PEG-TCO is a phospholipid-PEG conjugate that incorporates a trans-cyclooctene (TCO) moiety, enabling highly efficient and specific bioorthogonal click chemistry reactions with tetrazine-functionalized molecules. This technology has shown significant promise in the targeted delivery of therapeutics, the capture and analysis of extracellular vesicles (EVs), and live-cell imaging. This guide will delve into the performance of DSPE-PEG-TCO across different cancer cell lines and provide a comparative analysis against other functionalized DSPE-PEG derivatives, such as those modified with maleimide, folate, or RGD peptides.

Performance of DSPE-PEG-TCO in Cancer Cell Lines

The utility of DSPE-PEG-TCO lies in its ability to anchor to lipid bilayers, such as cell membranes and liposomal drug carriers, while presenting the TCO group for reaction. This "click" reaction is fast, specific, and occurs under biocompatible conditions, making it ideal for in vitro and in vivo applications.

Extracellular Vesicle (EV) Capture

A notable application of DSPE-PEG-TCO is in the efficient capture of EVs from cancer cell media for diagnostic and research purposes. The lipid tail of DSPE-PEG-TCO inserts into the EV membrane, displaying the TCO group for subsequent capture on a tetrazine-functionalized surface.

Comparative EV Capture Efficiency

A study comparing different EV isolation methods demonstrated the superior performance of DSPE-PEG-TCO in capturing EVs from various cancer cell lines.

Cell Line (Cancer Type)DSPE-PEG-TCO Capture Yield (%)anti-CD63-TCO Capture Yield (%)Biotin-PEG-DSPE Capture Yield (%)
A673 (Ewing Sarcoma)78.2 ± 4.537.2 ± 0.157.5 ± 0.9
ES-5838 (Ewing Sarcoma)73.1 ± 6.014.5 ± 1.441.8 ± 3.9
CFPAC-1 (Pancreatic)80.6 ± 3.625.8 ± 2.351.2 ± 6.7
AsPC-1 (Pancreatic)75.4 ± 5.218.9 ± 3.145.3 ± 4.8

Data compiled from a study on EV capture methodologies.[1]

Comparison with Alternative Functionalized Lipids

The choice of a functional group at the terminus of the DSPE-PEG chain is critical for the intended application. While DSPE-PEG-TCO excels in bioorthogonal chemistry, other derivatives offer different targeting strategies.

DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is widely used for conjugating cysteine-containing peptides and proteins to liposomes. The maleimide group reacts specifically with thiol groups to form a stable thioether bond.

DSPE-PEG-Folate

Folate receptors are often overexpressed on the surface of various cancer cells, including breast, ovarian, and lung cancer. DSPE-PEG-Folate leverages this by using folic acid as a targeting ligand to enhance the uptake of liposomes by these cancer cells.

DSPE-PEG-RGD

The tripeptide Arg-Gly-Asp (RGD) is a well-known ligand for integrins, which are cell adhesion receptors often overexpressed on tumor cells and neovasculature. DSPE-PEG-RGD is used to target nanoparticles to these sites.

Conceptual Comparison of Targeting Mechanisms

cluster_0 Targeting Strategies cluster_1 Mechanism of Action DSPE-PEG-TCO DSPE-PEG-TCO Bioorthogonal Click Chemistry Bioorthogonal Click Chemistry DSPE-PEG-TCO->Bioorthogonal Click Chemistry DSPE-PEG-Maleimide DSPE-PEG-Maleimide Thiol-Maleimide Reaction Thiol-Maleimide Reaction DSPE-PEG-Maleimide->Thiol-Maleimide Reaction DSPE-PEG-Folate DSPE-PEG-Folate Receptor-Mediated Endocytosis (Folate Receptor) Receptor-Mediated Endocytosis (Folate Receptor) DSPE-PEG-Folate->Receptor-Mediated Endocytosis (Folate Receptor) DSPE-PEG-RGD DSPE-PEG-RGD Receptor-Mediated Endocytosis (Integrins) Receptor-Mediated Endocytosis (Integrins) DSPE-PEG-RGD->Receptor-Mediated Endocytosis (Integrins)

Targeting mechanisms of different DSPE-PEG derivatives.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-TCO Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-TCO for subsequent in vitro or in vivo applications.[2]

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000

  • DSPE-PEG2000-TCO

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sonicator

  • Extruder with 100 nm polycarbonate membranes

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-TCO in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4:1).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

  • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).

  • Store the prepared liposomes at 4°C.

Protocol 2: Labeling and Capture of Extracellular Vesicles (EVs)

This protocol details the use of DSPE-PEG-TCO for labeling and capturing EVs from cell culture supernatant.[1]

Materials:

  • DSPE-PEG1000-TCO

  • EV-containing plasma or cell culture supernatant

  • Tetrazine-coated magnetic beads ("Click Beads")

  • PBS

Procedure:

  • Prepare a working solution of DSPE-PEG1000-TCO in a suitable solvent (e.g., DMSO/PBS mixture).

  • Add the DSPE-PEG1000-TCO solution to the EV-containing sample to a final concentration of 50 nmol per 100 µL of sample.

  • Incubate for 10 minutes at room temperature to allow the DSPE-PEG-TCO to insert into the EV membranes.

  • Add tetrazine-coated magnetic beads to the sample.

  • Incubate for 15 minutes at room temperature with gentle mixing to allow the bioorthogonal reaction between TCO on the EVs and tetrazine on the beads.

  • Isolate the EV-bead complexes using a magnetic stand.

  • Wash the complexes with PBS to remove unbound components.

  • The captured EVs are now ready for downstream analysis (e.g., RNA extraction, protein analysis).

Workflow for EV Capture using DSPE-PEG-TCO

start EV-containing Sample add_tco Add DSPE-PEG-TCO start->add_tco incubate1 Incubate (10 min) add_tco->incubate1 add_beads Add Tetrazine-Coated Beads incubate1->add_beads incubate2 Incubate (15 min) add_beads->incubate2 magnetic_sep Magnetic Separation incubate2->magnetic_sep wash Wash with PBS magnetic_sep->wash end Captured EVs for Analysis wash->end

A streamlined workflow for the capture of extracellular vesicles.

Conclusion

DSPE-PEG-TCO offers a powerful and versatile tool for cancer research, particularly in applications requiring high specificity and efficiency, such as the capture of extracellular vesicles and pre-targeted drug delivery. Its performance, especially in EV capture, has been shown to be superior to other methods. When considering a targeting strategy, the choice between DSPE-PEG-TCO and other functionalized lipids like DSPE-PEG-maleimide, -folate, or -RGD will depend on the specific biological target and the desired mechanism of action. The provided protocols offer a starting point for the implementation of DSPE-PEG-TCO in various experimental settings. Further research is warranted to expand the comparative performance data of DSPE-PEG-TCO in direct cellular uptake and drug delivery across a broader range of cancer cell lines.

References

The Apex of Bioorthogonal Chemistry: TCO-Tetrazine Ligation Outpaces Key Competitors in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the TCO-tetrazine cycloaddition reveals its superior reaction kinetics when compared to other prominent bioorthogonal reactions, solidifying its position as a top choice for researchers in chemical biology and drug development. This guide provides an objective comparison of the TCO-tetrazine reaction with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and the Staudinger Ligation, supported by quantitative data and detailed experimental methodologies.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics.[1] This reaction's speed, selectivity, and biocompatibility have made it an invaluable tool for in vivo imaging, biomolecule labeling, and the development of targeted therapeutics.[1][2]

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is the definitive metric for quantifying the speed of a bimolecular reaction. The TCO-tetrazine ligation consistently exhibits k₂ values that are orders of magnitude higher than those of other widely used bioorthogonal reactions. This kinetic advantage is crucial for applications where rapid labeling is essential, especially when dealing with low concentrations of target molecules in complex biological environments.[3]

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
TCO-Tetrazine Ligation (iEDDA) trans-cyclooctene (TCO) + Tetrazine1 - 1 x 10⁶[4][5]Exceptionally fast, catalyst-free, highly specific, and biocompatible.[2][6]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO) + Azide10⁻³ - 1[7][8]Copper-free, biocompatible, but significantly slower than TCO-tetrazine ligation.[3]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Strained Alkyne (e.g., BCN) + Nitrone3.4 x 10⁻⁴ - 47[4][9]Offers tunable reactivity and is faster than early versions of SPAAC.[10]
Staudinger Ligation Azide + Phosphine~10⁻³[7][9][]One of the first bioorthogonal reactions, but suffers from slow kinetics and phosphine oxidation.[][12]

Visualizing the Kinetic Hierarchy

The following diagram illustrates the logical relationship between these bioorthogonal reactions, primarily based on their reaction kinetics.

Bioorthogonal_Kinetics TCO_Tetrazine TCO-Tetrazine Ligation (iEDDA) ~10³ - 10⁶ M⁻¹s⁻¹ SPAAC SPAAC ~10⁻³ - 1 M⁻¹s⁻¹ TCO_Tetrazine->SPAAC Much Faster SPANC SPANC ~10⁻⁴ - 10¹ M⁻¹s⁻¹ TCO_Tetrazine->SPANC Much Faster Staudinger Staudinger Ligation ~10⁻³ M⁻¹s⁻¹ TCO_Tetrazine->Staudinger Much Faster SPAAC->Staudinger Generally Faster SPANC->SPAAC Can be Faster

Comparison of Bioorthogonal Reaction Kinetics.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for the objective comparison of bioorthogonal reactions. The following are methodologies for two common techniques used to measure second-order rate constants.

Stopped-Flow UV-Vis Spectrophotometry (for TCO-Tetrazine Ligation)

This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum of the reactants. The disappearance of the characteristic absorbance of the tetrazine (typically between 510-550 nm) is monitored over time.[1][13]

Methodology:

  • Reagent Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4). To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.[1]

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.

  • Measurement: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time.[1]

  • Data Analysis: Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative that is in excess (k₂ = k_obs / [TCO]).[1]

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy (for SPAAC and Staudinger Ligation)

NMR spectroscopy can be used to monitor the kinetics of slower bioorthogonal reactions by observing the change in concentration of reactants and products over time.

Methodology:

  • Sample Preparation: Prepare solutions of the azide and the strained alkyne (for SPAAC) or phosphine (for Staudinger ligation) in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Include an internal standard with a known concentration for quantification.

  • Data Acquisition: Acquire a series of ¹H NMR or ¹³C NMR spectra at defined time intervals.

  • Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and the internal standard in each spectrum. Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant (k₂).[6]

Signaling Pathways and Experimental Workflows

The application of these bioorthogonal reactions in cellular systems often follows a two-step labeling strategy.

Experimental_Workflow cluster_cell Living Cell Metabolic_Labeling Metabolic Labeling (e.g., with an azide-sugar) Bioorthogonal_Handle Biomolecule with Bioorthogonal Handle (e.g., Azide) Metabolic_Labeling->Bioorthogonal_Handle Probe_Addition Addition of Probe with Complementary Handle (e.g., TCO-fluorophore) Bioorthogonal_Handle->Probe_Addition Bioorthogonal_Reaction Bioorthogonal Reaction (e.g., TCO-Tetrazine Ligation) Probe_Addition->Bioorthogonal_Reaction Labeled_Biomolecule Labeled Biomolecule Bioorthogonal_Reaction->Labeled_Biomolecule Analysis Downstream Analysis (e.g., Fluorescence Imaging) Labeled_Biomolecule->Analysis

Generalized workflow for cellular labeling.

References

Assessing the Immunogenicity of DSPE-PEG-TCO Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to lipid nanoparticles, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic potential of drug delivery systems. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to PEG (DSPE-PEG) is a cornerstone of this approach, valued for its ability to prolong circulation half-life and improve stability. The recent introduction of terminal functionalities, such as trans-cyclooctene (TCO), to the PEG chain allows for "click" chemistry-based conjugation of targeting ligands. However, the immunogenic potential of these modified formulations is a critical consideration for their clinical translation. This guide provides a comparative assessment of the immunogenicity of DSPE-PEG-TCO, placed in the context of other PEGylated lipids and non-PEGylated alternatives, and furnishes detailed experimental protocols for its evaluation.

Comparative Immunogenicity Profile

While direct comparative immunogenicity data for DSPE-PEG-TCO is limited in publicly available literature, we can infer potential immunogenic properties based on studies of similar functionalized PEG-lipids and the general principles of PEG immunogenicity. The primary immunogenic concerns with PEGylated formulations are the induction of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the nanoparticles, and the activation of the complement system.

A study comparing liposomes formulated with maleimide-terminated DSPE-PEG (DSPE-PEG-Maleimide) to the more conventional methoxy-terminated DSPE-PEG (DSPE-PEG-OCH3) revealed that the maleimide-functionalized liposomes induced the ABC phenomenon despite lower production of anti-PEG IgM antibodies. This suggests that the nature of the terminal functional group can significantly influence the immunogenic response, potentially through mechanisms independent of high-titer anti-PEG IgM.

It is hypothesized that the TCO moiety, being a reactive group for bioorthogonal conjugation like maleimide, could also influence the immunogenicity profile. However, without direct experimental evidence, this remains speculative. Researchers are encouraged to perform the immunogenicity assays detailed in this guide to characterize their specific DSPE-PEG-TCO formulations.

Table 1: Quantitative Comparison of Immunogenicity Parameters

FormulationAnti-PEG IgM (relative units)Complement Activation (e.g., C3a ng/mL)Key Cytokine Release (e.g., IL-6, TNF-α)Accelerated Blood Clearance (ABC)
DSPE-PEG-TCO Data not availableData not availableData not availableData not available
DSPE-PEG-Maleimide Lower than DSPE-PEG-OCH3Data not availableData not availableObserved
DSPE-PEG-OCH3 Baseline for comparisonCan activate complementCan induce cytokine releaseObserved upon repeated administration
Polysarcosine (PSar) based lipids Generally lower than PEG-lipidsLower than PEG-lipidsLower than PEG-lipidsReduced or absent
Poly(2-oxazoline)s (POx) based lipids Generally lower than PEG-lipidsData not availableData not availableReduced or absent

Note: The data for DSPE-PEG-Maleimide is qualitative based on comparative studies. Quantitative values are highly dependent on the specific formulation, animal model, and assay conditions.

Experimental Protocols for Immunogenicity Assessment

To thoroughly assess the immunogenicity of DSPE-PEG-TCO formulations, a combination of in vitro and in vivo assays is recommended.

Anti-PEG Antibody Detection by ELISA

This assay quantifies the levels of anti-PEG IgM and IgG in serum samples from animals treated with the test formulation.

Protocol:

  • Coating: Coat 96-well ELISA plates with a solution of DSPE-PEG-TCO (or the relevant PEG-lipid) in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plates and block with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP).

  • Substrate: Add a TMB substrate solution and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Determine the antibody titer by comparing the sample dilutions to a standard curve.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection A Coat plate with DSPE-PEG-TCO B Block with BSA A->B Wash C Add serum samples B->C Wash D Add HRP-conjugated secondary antibody C->D Wash E Add TMB substrate D->E Wash F Stop reaction E->F G Read absorbance at 450 nm F->G

Caption: Workflow for Anti-PEG Antibody Detection by ELISA.

Complement Activation Assay

This assay measures the activation of the complement system, a key component of the innate immune response.

Protocol (using a C3a ELISA kit):

  • Sample Preparation: Incubate the DSPE-PEG-TCO formulation with fresh serum or plasma for a defined period (e.g., 30 minutes) at 37°C.

  • ELISA: Follow the manufacturer's instructions for the C3a ELISA kit. This typically involves:

    • Adding the treated serum/plasma samples to a plate pre-coated with anti-C3a antibodies.

    • Incubating to allow C3a to bind.

    • Washing and adding a detection antibody.

    • Adding a substrate and measuring the resulting signal.

  • Analysis: Quantify the amount of C3a generated by comparing to a standard curve. An increase in C3a levels compared to a negative control indicates complement activation.

Complement_Activation_Workflow cluster_incubation Incubation cluster_elisa C3a ELISA A Incubate formulation with serum/plasma B Add sample to anti-C3a coated plate A->B C Add detection antibody B->C Wash D Add substrate C->D Wash E Measure signal D->E

Caption: Workflow for Complement Activation Assay (C3a ELISA).

Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to the nanoparticle formulation.

Protocol (using human peripheral blood mononuclear cells - PBMCs):

  • Cell Culture: Isolate PBMCs from healthy donor blood and culture them in appropriate media.

  • Stimulation: Add the DSPE-PEG-TCO formulation to the PBMC culture at various concentrations. Include positive (e.g., LPS) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Cytokine Measurement: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

  • Analysis: Compare the cytokine levels in the test groups to the control groups to determine the inflammatory potential of the formulation.

Cytokine_Release_Workflow cluster_culture Cell Culture cluster_stimulation Stimulation cluster_analysis Analysis A Isolate and culture human PBMCs B Add DSPE-PEG-TCO formulation to cells A->B C Collect supernatant B->C Incubate D Measure cytokine levels (e.g., Luminex, ELISA) C->D

Caption: Workflow for Cytokine Release Assay using PBMCs.

Conclusion and Future Directions

The immunogenicity of DSPE-PEG-TCO formulations is a critical parameter that requires careful evaluation. While direct comparative data is currently lacking, the provided experimental protocols offer a robust framework for researchers to characterize their specific formulations. Understanding the potential for anti-PEG antibody formation, complement activation, and cytokine release is essential for the safe and effective development of next-generation targeted nanomedicines. Future studies should focus on generating head-to-head comparative data for DSPE-PEG-TCO and other functionalized PEG-lipids to build a comprehensive understanding of their structure-immunogenicity relationships. Furthermore, exploring non-PEGylated alternatives with bioorthogonal handles may provide a promising avenue for developing truly non-immunogenic drug delivery platforms.

A Comparative Guide to DSPE-PEG-TCO Applications in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical drug delivery and in vivo imaging, the ability to precisely target specific tissues and cells is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) has emerged as a key player in this field, leveraging the power of bioorthogonal click chemistry. This guide provides a comprehensive literature review of DSPE-PEG-TCO applications in preclinical research, offering an objective comparison with alternative technologies, supported by experimental data and detailed protocols.

Introduction to DSPE-PEG-TCO and Bioorthogonal Chemistry

DSPE-PEG-TCO is a phospholipid-polyethylene glycol conjugate where the distal end of the PEG chain is functionalized with a trans-cyclooctene (TCO) group. The DSPE portion serves as a lipid anchor, readily incorporating into the lipid bilayer of nanoparticles, such as liposomes, while the hydrophilic PEG chain provides a "stealth" shield, prolonging circulation time. The TCO group is the reactive handle for one of the fastest and most specific bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1] This "click chemistry" reaction is exceptionally rapid and forms a stable covalent bond, making it ideal for in vivo applications where speed and specificity are critical.[2][3]

The primary application of DSPE-PEG-TCO in preclinical studies is in pre-targeted drug delivery and imaging . This two-step approach involves first administering a targeting molecule (e.g., an antibody) conjugated to tetrazine, which binds to the target tissue. Subsequently, a nanoparticle carrying the therapeutic or imaging agent, and surface-functionalized with DSPE-PEG-TCO, is administered. The TCO groups on the nanoparticle then "click" with the tetrazine on the targeting molecule at the desired site, leading to localized accumulation of the payload.[4]

Comparison with Alternative Technologies

The performance of DSPE-PEG-TCO is best understood in comparison to other functionalized lipids and alternative conjugation chemistries used in preclinical drug delivery.

1. DSPE-PEG Conjugates with Other Reactive Groups:

  • DSPE-PEG-Maleimide: This is a widely used alternative that reacts with thiol groups on proteins and peptides to form a stable thioether bond.[5][6] While effective, the maleimide-thiol linkage has shown susceptibility to a retro-Michael reaction in the presence of endogenous thiols like glutathione, potentially leading to premature drug release.[7] In contrast, the TCO-tetrazine linkage is significantly more stable under physiological conditions.[7]

  • DSPE-PEG-Azide (N3): This conjugate is used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. While SPAAC is also bioorthogonal, the reaction kinetics are generally slower than the TCO-tetrazine reaction.[8] The cytotoxicity of the copper catalyst in CuAAC limits its in vivo applications.[9]

2. Alternatives to PEG:

Concerns about the immunogenicity of PEG, leading to the production of anti-PEG antibodies and accelerated blood clearance (ABC) of PEGylated nanoparticles, have driven the development of alternative stealth polymers.[10][11]

  • Polysarcosine (PSar): A biodegradable and less immunogenic alternative to PEG.

  • Poly(2-oxazoline)s (POx): A class of polymers with tunable properties that have shown reduced immunogenicity compared to PEG.

While these alternatives address the immunogenicity issue, DSPE-PEG-TCO remains a valuable tool for its specific and rapid bioorthogonal conjugation capabilities, which these alternatives do not inherently possess.

Quantitative Data Presentation

The following tables summarize key comparative data from preclinical studies.

Table 1: Comparison of Bioconjugation Chemistries

FeatureTCO-Tetrazine (DSPE-PEG-TCO)Maleimide-Thiol (DSPE-PEG-Maleimide)Azide-Alkyne (SPAAC) (DSPE-PEG-N3)
Reaction Rate (k₂) (M⁻¹s⁻¹) ~10³ - 10⁶[2][12]~10² - 10³~10⁻¹ - 10¹
In Vivo Stability High[7]Moderate (susceptible to retro-Michael reaction)[7]High
Biocompatibility Excellent (catalyst-free)[9]GoodExcellent (catalyst-free)
Immunogenicity of Linkage Low[13]LowLow

Table 2: In Vivo Performance Comparison of Nanoparticles with Different Conjugation Chemistries

ParameterTCO-Tetrazine ConjugatesDBCO-Azide ConjugatesMaleimide-Thiol Conjugates
Lung Uptake (%ID/g) ~13%[14]~74%[14]-
Complement Activation Minimal[14]High (due to IgG aggregation)[14]High (due to albumin binding)[14]

Note: Data is synthesized from a study comparing different click chemistries for antibody-nanoparticle conjugation.[14] %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

1. Preparation of TCO-Functionalized Liposomes:

This protocol describes the preparation of radiolabeled, TCO-functionalized liposomes for in vivo imaging.[4]

  • Lipid Composition: DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-TCO are mixed in a molar ratio of 26:12:1:1. An 18F-labeled lipid tracer is also included.

  • Thin-Film Hydration: The lipid mixture is dissolved in an organic solvent (e.g., chloroform or dichloromethane). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with a phosphate-buffered saline (PBS) solution by vortexing or sonication at a temperature above the phase transition temperature of the lipids (e.g., 55°C for DSPC).

  • Extrusion: The resulting liposome suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 220 nm) using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Purification: The liposome preparation is purified from unencapsulated material by size exclusion chromatography.

2. Antibody Conjugation to Maleimide-Functionalized Liposomes:

This protocol outlines the conjugation of an antibody to pre-formed liposomes containing DSPE-PEG-Maleimide.[15]

  • Liposome Preparation: Liposomes are prepared as described above, with a lipid composition including DSPC, DSPE-PEG2000, and DSPE-PEG2000-Maleimide (e.g., at a molar ratio of 4:1:0.2).

  • Antibody Preparation: The antibody is purified and may require reduction of disulfide bonds to generate free thiol groups for conjugation.

  • Conjugation Reaction: The purified antibody is mixed with the maleimide-functionalized liposomes at a specific molar ratio (e.g., 1:10 antibody to DSPE-PEG-Maleimide). The reaction is typically carried out at 4°C with continuous stirring for several hours.

  • Purification: The antibody-conjugated liposomes are purified from unconjugated antibody using size exclusion chromatography or dialysis.

3. In Vivo Pre-targeting Experiment:

This protocol describes a typical in vivo pre-targeting study using TCO-liposomes.[16]

  • Animal Model: Tumor-bearing mice (e.g., with subcutaneously implanted tumors) are used.

  • Administration of Targeting Agent: A tetrazine-conjugated targeting molecule (e.g., an antibody specific to a tumor antigen) is administered intravenously (i.v.) into the mice. A circulation time of 24-48 hours is allowed for the targeting agent to accumulate at the tumor site and for the unbound agent to clear from the bloodstream.

  • Administration of TCO-Liposomes: Radiolabeled TCO-functionalized liposomes are administered i.v.

  • Imaging: The biodistribution of the liposomes is monitored over time using an appropriate imaging modality (e.g., PET/CT for 18F-labeled liposomes).

  • Ex Vivo Biodistribution: At the end of the experiment, organs are harvested, weighed, and the radioactivity is measured to quantify the accumulation of the liposomes in different tissues.

Mandatory Visualization

Pretargeted_Drug_Delivery cluster_0 Step 1: Administration of Targeting Agent cluster_1 Step 2: Administration of Drug Carrier cluster_2 Step 3: Bioorthogonal Ligation Targeting_Agent Tetrazine-Antibody Conjugate Tumor_Cell Tumor Cell Targeting_Agent->Tumor_Cell Binds to Tumor Antigen Click_Reaction TCO-Tetrazine Click Reaction Drug_Carrier DSPE-PEG-TCO Liposome (with drug) Drug_Carrier->Click_Reaction Circulates and reaches tumor site Drug_Release Drug Release and Therapeutic Effect Click_Reaction->Drug_Release Localized Drug Accumulation

Caption: Workflow for pre-targeted drug delivery using DSPE-PEG-TCO.

Conjugation_Stability TCO_Tetrazine TCO-Tetrazine Linkage (Dihydropyridazine) High_Stability High In Vivo Stability TCO_Tetrazine->High_Stability Maleimide_Thiol Maleimide-Thiol Linkage (Thioether) Moderate_Stability Susceptible to Retro-Michael Reaction Maleimide_Thiol->Moderate_Stability Physiological_Conditions Physiological Conditions (e.g., presence of Glutathione) Physiological_Conditions->Moderate_Stability

Caption: Comparison of in vivo stability of bioconjugation linkages.

PEG_Immunogenicity PEGylated_Nanoparticle PEGylated Nanoparticle Anti_PEG_Antibodies Pre-existing or Induced Anti-PEG Antibodies PEGylated_Nanoparticle->Anti_PEG_Antibodies can trigger production of ABC Accelerated Blood Clearance (ABC) Anti_PEG_Antibodies->ABC lead to Reduced_Efficacy Reduced Therapeutic Efficacy ABC->Reduced_Efficacy Alternatives Alternatives to PEG (e.g., PSar, POx) Alternatives->PEGylated_Nanoparticle developed to replace

Caption: Factors influencing the immunogenicity of PEGylated nanoparticles.

References

A Comparative Guide to the Cellular Uptake of DSPE-PEG-TCO Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the cellular uptake of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) nanoparticles, with a focus on the impact of functionalization via trans-cyclooctene (TCO) for targeted delivery. While direct quantitative comparisons of DSPE-PEG-TCO nanoparticles against a wide array of other specific nanoparticle formulations are not extensively documented in publicly available literature, this guide synthesizes available data to compare non-targeted DSPE-PEG nanoparticles with their ligand-targeted counterparts. The TCO group serves as a bioorthogonal handle for attaching targeting moieties, thus the comparison between targeted and non-targeted systems provides a relevant analogue for the performance of DSPE-PEG-TCO constructs.

Quantitative Comparison of Cellular Uptake

The cellular uptake of nanoparticles is a critical determinant of their therapeutic or diagnostic efficacy. Factors such as size, surface charge, and the presence of targeting ligands significantly influence the extent and rate of internalization by cells.[1] Below is a summary of representative data comparing the cellular uptake of non-targeted and targeted liposomal nanoparticles, which are often formulated with DSPE-PEG.

Nanoparticle FormulationCell LineUptake MetricResultReference
Non-Targeted PEGylated Liposomes HCT116Mitochondrial LocalizationNot observed[2]
Mitochondria-Targeted Liposomes (TPP-PEG-DSPE) HCT116Mitochondrial LocalizationSpecific and effective localization[2]
Non-Targeted DOX-loaded NPs (DNPs) SKOV-3Cellular Uptake of DOXSimilar to free DOX[3][4]
HER-2 Antibody-Targeted DOX-loaded NPs (ADNPs) SKOV-3Cellular Uptake of DOXHigher than free DOX and DNPs[3][4]
PEG-coated Gd Nanoparticles KB (human nasopharyngeal carcinoma)Cellular UptakeBaseline[5]
Folate-coated Gd Nanoparticles KB (human nasopharyngeal carcinoma)Cellular UptakeSignificantly enhanced over PEG-coated[5]

Key Insights from the Data:

  • Targeting enhances uptake: The data consistently demonstrates that nanoparticles functionalized with targeting ligands (e.g., TPP, HER-2 antibody, folate) exhibit significantly enhanced cellular uptake and localization to specific organelles compared to their non-targeted PEGylated counterparts.[2][3][4][5]

  • PEGylation reduces non-specific uptake: The presence of PEG on the nanoparticle surface, often referred to as a "stealth" coating, helps to reduce non-specific protein adsorption and uptake by the mononuclear phagocytic system, thereby prolonging circulation time.[1] However, this can also lead to lower uptake in target cells unless a targeting ligand is present.

  • Cell line dependency: The efficiency of cellular uptake is also dependent on the specific cell line being investigated, particularly the expression level of the target receptor for ligand-targeted nanoparticles.[3][4]

Experimental Protocols

A detailed understanding of the methodologies used to quantify cellular uptake is crucial for interpreting and reproducing experimental results. Below are generalized protocols for assessing nanoparticle uptake using common techniques.

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry is a high-throughput method used to quantify the fluorescence of individual cells, making it suitable for measuring the uptake of fluorescently labeled nanoparticles.[6][7]

  • Cell Culture: Plate cells (e.g., A549, HeLa, SKOV-3) in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Nanoparticle Incubation: Prepare a suspension of fluorescently labeled nanoparticles (e.g., containing a rhodamine-labeled lipid) in complete cell culture medium at the desired concentration. Remove the old medium from the cells and add the nanoparticle suspension. Incubate for a specified period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

  • Cell Detachment: Detach the cells from the plate using a suitable dissociation reagent (e.g., trypsin-EDTA).

  • Flow Cytometry Analysis: Resuspend the cells in a sheath fluid and analyze them using a flow cytometer. The fluorescence intensity of the cells is measured, which correlates with the amount of internalized nanoparticles. A gate is set based on untreated control cells to determine the percentage of nanoparticle-positive cells and the mean fluorescence intensity.[6][7]

Visualization of Cellular Uptake by Confocal Microscopy

Confocal microscopy provides spatial information on the subcellular localization of nanoparticles.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Nanoparticle Incubation: Incubate the cells with fluorescently labeled nanoparticles as described for flow cytometry.

  • Staining of Cellular Compartments: After incubation and washing, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Subsequently, stain the desired cellular compartments (e.g., nucleus with DAPI, mitochondria with MitoTracker) according to the manufacturer's protocols.

  • Imaging: Mount the coverslips on microscope slides and image the cells using a confocal laser scanning microscope. The resulting images can reveal the localization of the nanoparticles within the cells.[2]

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in the analysis of DSPE-PEG-TCO nanoparticle uptake, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A DSPE-PEG-TCO Nanoparticle Synthesis B Fluorescent Labeling A->B D Incubation with Nanoparticles B->D C Cell Culture C->D E Washing to Remove External NPs D->E F Flow Cytometry E->F G Confocal Microscopy E->G H Quantitative Data (MFI, % Positive) F->H I Subcellular Localization Images G->I

Caption: Experimental workflow for quantifying cellular uptake of nanoparticles.

G cluster_targeted Targeted Uptake (DSPE-PEG-TCO-Ligand) cluster_nontargeted Non-Targeted Uptake (DSPE-PEG) NP1 Nanoparticle Ligand Ligand NP1->Ligand Receptor Receptor Ligand->Receptor Binding Cell1 Target Cell Receptor->Cell1 Uptake1 Enhanced Uptake Cell1->Uptake1 NP2 Nanoparticle Cell2 Cell NP2->Cell2 Non-specific Interaction Uptake2 Low Uptake Cell2->Uptake2

References

A Head-to-Head Comparison of DSPE-PEG-TCO and Other Functionalized PEGylated Phospholipids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant in the design of targeted drug delivery systems. The efficiency, stability, and in vivo performance of the final construct are heavily influenced by the chosen reactive moieties on the PEGylated phospholipids. This guide provides an objective, data-driven comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) functionalized with trans-cyclooctene (DSPE-PEG-TCO) against two other commonly used alternatives: DSPE-PEG-Maleimide and DSPE-PEG-NHS ester.

Executive Summary

DSPE-PEG-TCO, utilizing bioorthogonal click chemistry, offers exceptionally fast reaction kinetics and high specificity, making it ideal for in vivo applications and scenarios requiring rapid and efficient conjugation at low concentrations. DSPE-PEG-Maleimide provides a highly specific reaction with thiols, suitable for site-specific conjugation to cysteine residues. DSPE-PEG-NHS ester is a widely used option for reacting with primary amines, offering a straightforward method for general protein labeling. The choice of the optimal PEGylated phospholipid depends on the specific application, the nature of the molecule to be conjugated, and the desired in vivo performance.

Performance Comparison at a Glance

The following tables summarize the key performance characteristics of DSPE-PEG-TCO, DSPE-PEG-Maleimide, and DSPE-PEG-NHS ester based on available data.

FeatureDSPE-PEG-TCODSPE-PEG-MaleimideDSPE-PEG-NHS Ester
Reaction Chemistry Inverse-electron-demand Diels-Alder Cycloaddition (IEDDA)Michael AdditionNucleophilic Acyl Substitution
Reactive Partner TetrazineThiol (Sulfhydryl)Primary Amine
Reaction Speed (Second-Order Rate Constant) Extremely Fast (~10³ - 10⁶ M⁻¹s⁻¹)[1][2]ModerateModerate
Specificity HighHigh (for thiols)Moderate (reacts with all primary amines)
Biocompatibility Excellent (catalyst-free)[1]GoodGood
Stability of Linkage StableStable thioether bond, but maleimide ring can hydrolyze at pH > 7.5[2]Stable amide bond, but NHS ester is prone to hydrolysis in aqueous solutions[2]
Key Advantage Unprecedented reaction speed, ideal for in vivo conjugation and low concentration reactions.[1][3]Site-specific conjugation to cysteine residues.[2]Well-established chemistry for general protein labeling.
Key Disadvantage TCO can be light-sensitive and prone to isomerization.[4]Potential for off-target reactions with endogenous thiols in vivo.[5]Susceptibility of NHS ester to hydrolysis can reduce conjugation efficiency.[2]

In Vitro and In Vivo Performance

ParameterDSPE-PEG-TCODSPE-PEG-MaleimideDSPE-PEG-NHS Ester
Conjugation Efficiency High, even at low concentrations, due to rapid kinetics.Generally high, but can be affected by steric hindrance and maleimide hydrolysis.Variable, dependent on pH and susceptibility to hydrolysis.
In Vivo Stability TCO-tetrazine linkage is generally stable in vivo.Maleimide-thiol linkage can be susceptible to retro-Michael reaction, especially in the presence of other thiols.[6]Amide bond is highly stable in vivo.
Tumor Targeting Enables efficient pre-targeting strategies for enhanced tumor accumulation.[7][8]Can enhance tumor uptake, but may also lead to increased clearance by the immune system due to reaction with serum albumin.[9][10]Used for passive targeting through the EPR effect and active targeting with conjugated ligands.
Biodistribution Pre-targeting can improve target-to-background ratios.Linkage chemistry can alter the biodistribution of nanoparticles.[11]Generally exhibits prolonged circulation and passive accumulation in tumors.

Experimental Workflows and Signaling Pathways

General Liposome Formulation Workflow

Liposome_Formulation cluster_prep Lipid Preparation cluster_hydration Hydration & Sizing cluster_purification Purification Lipid_Dissolution Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG-X) in organic solvent Film_Formation Remove solvent to form a thin lipid film Lipid_Dissolution->Film_Formation Hydration Hydrate lipid film with aqueous buffer Film_Formation->Hydration Sonication Sonication (optional) Hydration->Sonication Extrusion Extrusion through polycarbonate membranes Sonication->Extrusion Purification Purify liposomes (e.g., size exclusion chromatography) Extrusion->Purification

Caption: General workflow for the preparation of functionalized liposomes.

Pre-targeting Strategy using DSPE-PEG-TCO

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation cluster_outcome Outcome Inject_TCO_Ab Administer TCO-modified targeting antibody (Ab-TCO) Accumulation Ab-TCO accumulates at the target site (e.g., tumor) Inject_TCO_Ab->Accumulation Clearance Unbound Ab-TCO clears from circulation Accumulation->Clearance Inject_Tz_Drug Administer tetrazine-labeled therapeutic/imaging agent (Tz-Drug) Clearance->Inject_Tz_Drug IEDDA_Reaction Rapid in vivo click reaction between Ab-TCO and Tz-Drug at the target site Inject_Tz_Drug->IEDDA_Reaction Targeted_Delivery Selective delivery and retention of the therapeutic/imaging agent at the target IEDDA_Reaction->Targeted_Delivery

Caption: Experimental workflow for a two-step pre-targeting strategy.[8]

Detailed Experimental Protocols

Protocol 1: Conjugation of a Tetrazine-Labeled Antibody to DSPE-PEG-TCO Liposomes

Materials:

  • Pre-formed liposomes containing DSPE-PEG-TCO

  • Tetrazine-labeled antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare Liposomes: Prepare liposomes incorporating DSPE-PEG-TCO using the thin-film hydration method followed by extrusion to obtain a uniform size distribution.

  • Reactant Preparation: Ensure both the liposome suspension and the tetrazine-labeled antibody solution are in the reaction buffer.

  • Conjugation Reaction: Mix the DSPE-PEG-TCO liposomes with the tetrazine-labeled antibody. A slight molar excess of the tetrazine-labeled antibody (e.g., 1.1 to 1.5 equivalents relative to the accessible TCO groups) can be used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.[7]

  • Purification: Purify the resulting immunoliposomes from unreacted antibody using size exclusion chromatography.

  • Characterization: Characterize the immunoliposomes for size, zeta potential, and conjugation efficiency (e.g., using a protein quantification assay).

Protocol 2: Conjugation of a Thiolated Antibody to DSPE-PEG-Maleimide Liposomes

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Maleimide

  • Antibody to be conjugated

  • Reducing agent (e.g., TCEP)

  • Degassed conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., cysteine)

  • SEC column for purification

Procedure:

  • Prepare Liposomes: Prepare liposomes containing DSPE-PEG-Maleimide as described in Protocol 1.

  • Antibody Thiolation (if necessary): If the antibody does not have a free thiol group, it can be introduced by reducing existing disulfide bonds with a reducing agent like TCEP or by modifying primary amines with a reagent like Traut's reagent. Purify the thiolated antibody to remove the excess reducing agent.

  • Conjugation Reaction: Immediately mix the thiolated antibody with the DSPE-PEG-Maleimide liposomes in the degassed conjugation buffer. A molar excess of the maleimide groups on the liposomes to the thiol groups on the antibody is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching reagent like cysteine to react with any unreacted maleimide groups.

  • Purification: Purify the immunoliposomes using SEC.

  • Characterization: Characterize the final product as described in Protocol 1.

Protocol 3: Conjugation of a Protein to DSPE-PEG-NHS Ester Liposomes

Materials:

  • Pre-formed liposomes containing DSPE-PEG-NHS ester

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SEC column for purification

Procedure:

  • Prepare Liposomes: Prepare liposomes incorporating DSPE-PEG-NHS ester. It is crucial to use freshly prepared or properly stored DSPE-PEG-NHS to avoid hydrolysis.

  • Conjugation Reaction: Add the protein solution to the DSPE-PEG-NHS liposome suspension. The reaction is typically carried out at a pH between 7.2 and 8.5 to ensure that the primary amines of the protein are deprotonated and nucleophilic.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any remaining NHS esters.

  • Purification: Purify the protein-conjugated liposomes from unreacted protein and byproducts using SEC.

  • Characterization: Characterize the liposomes for size, zeta potential, and the amount of conjugated protein.

Conclusion

The selection of a functionalized DSPE-PEG lipid is a critical decision in the development of targeted nanomedicines. DSPE-PEG-TCO stands out for its exceptionally fast, catalyst-free bioorthogonal reaction, making it a superior choice for in vivo pre-targeting strategies and applications where reaction speed is paramount. DSPE-PEG-Maleimide offers the advantage of site-specific conjugation to thiols, while DSPE-PEG-NHS ester provides a well-established method for general amine-based labeling. A thorough understanding of the reaction chemistry, stability, and in vivo behavior of each of these lipids is essential for the rational design of effective and safe drug delivery systems.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG-TCO (MW 2000): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This document provides essential guidance on the proper disposal procedures for DSPE-PEG-TCO (MW 2000), a phospholipid-polyethylene glycol conjugate commonly used in drug delivery research.

While specific safety data sheets (SDS) for DSPE-PEG-TCO (MW 2000) should be requested from the supplier for definitive disposal protocols[1], general best practices for laboratory chemical waste can be applied. Based on available information for similar compounds, DSPE-PEG-TCO (MW 2000) is not classified as a hazardous substance. However, it should always be handled with care, following standard laboratory safety procedures.

Storage and Handling

Proper storage is crucial to maintain the integrity of DSPE-PEG-TCO (MW 2000). The following table summarizes the recommended storage and handling conditions based on supplier information.

ParameterRecommendationSource
Storage Temperature -20°C[1]
Shipping Temperature Ambient Temperature[1]
Stability Long-term storage is not recommended due to the potential isomerization of TCO.[1]
Handling Follow standard laboratory practices. Personal protective equipment (PPE) such as gloves, lab coats, and safety glasses should be worn.General Laboratory Practice

Disposal Workflow

The proper disposal of DSPE-PEG-TCO (MW 2000) should follow a structured workflow to ensure safety and compliance with institutional and local regulations. The following diagram outlines the recommended step-by-step process.

G cluster_0 Disposal Workflow for DSPE-PEG-TCO (MW 2000) A 1. Personal Protective Equipment (PPE) Don appropriate PPE (gloves, lab coat, safety glasses). B 2. Waste Segregation Segregate DSPE-PEG-TCO waste from other waste streams. A->B C 3. Waste Container Place in a clearly labeled, sealed container for non-hazardous chemical waste. B->C D 4. Institutional Guidelines Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. C->D E 5. Waste Pickup Arrange for waste pickup by authorized personnel. D->E

Disposal workflow for DSPE-PEG-TCO (MW 2000).

Detailed Disposal Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses, when handling DSPE-PEG-TCO, both in its pure form and as waste.

  • Waste Segregation: Do not mix DSPE-PEG-TCO waste with general laboratory trash or other hazardous waste streams unless explicitly permitted by your institution's guidelines. It should be treated as chemical waste.

  • Waste Container:

    • Solid Waste: Collect unused or expired solid DSPE-PEG-TCO in a designated, leak-proof, and sealable container.

    • Liquid Waste: If DSPE-PEG-TCO is in a solution, collect it in a compatible, sealed waste container. Do not pour it down the drain.

    • Labeling: Clearly label the waste container with the chemical name ("DSPE-PEG-TCO (MW 2000) Waste") and any other information required by your institution.

  • Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department that provides specific protocols for chemical waste disposal. It is mandatory to consult and adhere to these guidelines. They will provide information on the correct waste stream and any specific documentation required.

  • Waste Pickup: Store the sealed and labeled waste container in a designated waste accumulation area. Follow your institution's procedures to schedule a pickup by trained hazardous waste personnel.

Disclaimer: The information provided here is a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for complete and compliant disposal procedures.

References

Safeguarding Your Research: A Guide to Handling DSPE-PEG-TCO (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, operation, and disposal of DSPE-PEG-TCO (MW 2000), a key reagent in advanced drug delivery systems. This document provides clear procedural instructions to ensure the safety of researchers and the integrity of their work.

Researchers and drug development professionals working with DSPE-PEG-TCO (MW 2000), a PEGylated lipid, must adhere to stringent safety protocols to mitigate potential risks. While a specific Safety Data Sheet (SDS) for DSPE-PEG-TCO (MW 2000) is not publicly available, a comprehensive safety strategy can be formulated by examining the constituent components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), polyethylene glycol (PEG), and trans-cyclooctene (TCO). This guide synthesizes available safety data and best practices for handling similar chemical entities, particularly in the context of nanoparticle formulation.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation. The recommended PPE for handling DSPE-PEG-TCO (MW 2000), especially in its solid, powdered form, is outlined below.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesShould be close-fitting and provide protection against dust and potential splashes. Standard safety glasses may not offer sufficient protection.
Hand Protection Nitrile GlovesOffers good resistance to a range of chemicals. Consider double-gloving for added protection, especially during prolonged handling.
Body Protection Laboratory CoatA standard lab coat is essential to protect skin and personal clothing from accidental spills.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling DSPE-PEG-TCO (MW 2000) from receipt to disposal is critical for laboratory safety.

Receiving and Storage

Upon receipt, inspect the container for any damage. DSPE-PEG-TCO (MW 2000) should be stored in a cool, dry, and well-ventilated area, with a recommended temperature of -20°C. Keep the container tightly sealed to prevent moisture absorption and degradation.

Preparation and Handling

All handling of the solid form of DSPE-PEG-TCO (MW 2000) should be conducted in a certified chemical fume hood to minimize inhalation risk. Use dedicated spatulas and weighing boats. Avoid creating dust by handling the powder gently.

Dissolution

When preparing solutions, add the solid to the solvent slowly to avoid splashing. The choice of solvent should be guided by the experimental protocol, and appropriate safety measures for the solvent must also be followed.

Use in Nanoparticle Formulation

Given that DSPE-PEG-TCO is frequently used in the formation of lipid nanoparticles, it's important to follow safety guidelines for handling nanomaterials. This includes working in a contained environment and taking precautions to avoid aerosolization.

Decontamination of Equipment

All labware and equipment that have come into contact with DSPE-PEG-TCO (MW 2000) should be decontaminated. A thorough cleaning with a suitable laboratory detergent and water is generally sufficient.[1][2][3][4] For equipment used in nanoparticle synthesis, more rigorous cleaning protocols may be necessary to remove all traces of the material.

Disposal Plan: Responsible Waste Management

Proper disposal of unused DSPE-PEG-TCO (MW 2000) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid DSPE-PEG-TCO (MW 2000) Treat as non-hazardous solid chemical waste. Dispose of in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal.[5][6][7][8][9]
Contaminated Labware (e.g., gloves, weighing boats) Place in a designated solid waste container. If heavily contaminated, it should be treated as chemical waste.
Liquid Waste (Solutions containing DSPE-PEG-TCO) Dispose of as non-hazardous chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety office. The disposal method will also depend on the solvent used.
Nanoparticle Waste Waste containing lipid nanoparticles should be handled according to your institution's specific protocols for nanomaterial waste. This often involves collection in a sealed, labeled container for specialized disposal.

Hazard Assessment Summary

Based on the available data for its components, DSPE-PEG-TCO (MW 2000) should be handled as a potential irritant.

Hazard TypeDescription
Skin Irritation DSPE can cause skin irritation. Prolonged or repeated contact should be avoided.
Eye Irritation DSPE and PEG can cause serious eye irritation. Always wear appropriate eye protection.
Respiratory Irritation Inhalation of the powder may cause respiratory irritation.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling of DSPE-PEG-TCO (MW 2000)

Safe_Handling_Workflow Safe Handling Workflow for DSPE-PEG-TCO (MW 2000) cluster_prep Preparation cluster_op Operation cluster_post Post-Operation cluster_disposal Disposal A Receiving and Storage (-20°C, sealed container) B Don Personal Protective Equipment (Goggles, Lab Coat, Gloves, Respirator) A->B Proceed to C Work in a Chemical Fume Hood B->C Proceed to D Weighing and Handling (Avoid dust generation) C->D Proceed to E Dissolution (Slowly add solid to solvent) D->E Proceed to F Use in Experiment (e.g., Nanoparticle Formulation) E->F Proceed to G Decontaminate Equipment (Detergent and water) F->G After use H Segregate Waste G->H After cleaning I Solid Waste (Sealed, labeled container) H->I Solids J Liquid Waste (Follow institutional guidelines) H->J Liquids K Contaminated PPE (Designated waste bin) H->K PPE

Caption: A logical workflow for the safe handling of DSPE-PEG-TCO (MW 2000).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.